molecular formula C30H48O5 B15591444 Entagenic Acid

Entagenic Acid

Número de catálogo: B15591444
Peso molecular: 488.7 g/mol
Clave InChI: BUOLSBLQAQNNJC-ROVCOPEHSA-N
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Descripción

Entagenic acid has been reported in Entada phaseoloides with data available.

Propiedades

Fórmula molecular

C30H48O5

Peso molecular

488.7 g/mol

Nombre IUPAC

(4aR,5S,6R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,6,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-25(2)14-15-30(24(34)35)18(16-25)17-8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-28(20,6)29(17,7)22(32)23(30)33/h8,18-23,31-33H,9-16H2,1-7H3,(H,34,35)/t18-,19-,20+,21-,22-,23+,27-,28+,29-,30+/m0/s1

Clave InChI

BUOLSBLQAQNNJC-ROVCOPEHSA-N

Origen del producto

United States

Foundational & Exploratory

Entagenic Acid: A Technical Guide to Its Natural Source and Isolation for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of entagenic acid, a bioactive triterpenoid (B12794562) sapogenin, focusing on its primary natural source, detailed isolation protocols, and relevant quantitative data. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Natural Source

The principal natural source of this compound is the seed kernels of the plant Entada phaseoloides[1]. Within the plant, this compound exists as the aglycone moiety of various saponins[1][2]. Saponins are abundant in the seeds of Entada phaseoloides[1][2]. To isolate this compound, a crucial step of acid hydrolysis is required to cleave the glycosidic bonds and liberate the sapogenin[1][2].

Isolation and Purification Methodology

The isolation of this compound from the seeds of Entada phaseoloides is a multi-step process that involves the initial extraction of crude saponins, followed by acid hydrolysis, and subsequent purification of the resulting this compound.

Experimental Protocols

2.1.1. Extraction of Crude Saponins

A detailed protocol for the extraction of bioactive compounds, including saponins, from Entada phaseoloides has been optimized. While this protocol was established for other compounds from the same plant, it provides a robust starting point for the extraction of the saponin (B1150181) precursors of this compound.

  • Plant Material: Powdered seed kernels of Entada phaseoloides.

  • Extraction Solvent: 40% Ethanol in water[3][4].

  • Solid-to-Liquid Ratio: 1:15 (g/mL)[3][4].

  • Extraction Temperature: 65°C[3][4].

  • Extraction Time: 2.5 hours[3][4].

  • Procedure:

    • The powdered seed kernels are macerated in the extraction solvent at the specified ratio.

    • The mixture is heated to 65°C and maintained for 2.5 hours with continuous stirring.

    • After extraction, the mixture is filtered to separate the extract from the solid plant material.

    • The solvent is then evaporated under reduced pressure to yield the crude saponin extract.

2.1.2. Acid Hydrolysis of Saponins

Following the extraction of crude saponins, acid hydrolysis is performed to release the this compound.

  • Reagents: Crude saponin extract, 2N Hydrochloric Acid (HCl).

  • Procedure:

    • The crude saponin extract is dissolved in a suitable solvent (e.g., aqueous ethanol).

    • An equal volume of 2N HCl is added to the solution.

    • The mixture is refluxed for a period of 4-6 hours to ensure complete hydrolysis.

    • After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide).

    • The precipitated crude this compound is then collected by filtration.

2.1.3. Purification of this compound

The crude this compound is purified using column chromatography.

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Mobile Phase: A gradient of chloroform (B151607) and methanol (B129727) is typically effective. The elution can be started with 100% chloroform, and the polarity is gradually increased by the addition of methanol.

  • Procedure:

    • A slurry of silica gel in the initial mobile phase (e.g., 100% chloroform) is packed into a glass column.

    • The crude this compound, dissolved in a minimum amount of the initial mobile phase, is loaded onto the top of the column.

    • The column is eluted with the mobile phase, starting with the lowest polarity solvent and gradually increasing the polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing pure this compound.

    • Fractions containing the pure compound are combined, and the solvent is evaporated to yield purified this compound.

Data Presentation

The following table summarizes the quantitative data associated with the isolation and purification of bioactive compounds from Entada phaseoloides, providing a reference for expected yields and purity. Note that specific yield and purity for this compound require further detailed experimental quantification. The data below is for other compounds isolated from the same plant using similar techniques and can be considered indicative.

CompoundCrude Extract (mg)Isolated Compound (mg)Purity (%)Recovery (%)Reference
Phaseoloidin50038.7999.398.1[4]
Entadamide A50034.8596.498.5[4]
Entadamide A-β-D-glucopyranoside50033.9798.697.7[4]

Signaling Pathway

This compound has demonstrated potential antidiabetic effects. Its mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle cells. This enhances glucose uptake from the bloodstream, thereby contributing to its antihyperglycemic effect.

Entagenic_Acid_Signaling_Pathway EA This compound AMPK AMPK EA->AMPK Activates GLUT4_vesicle GLUT4 Vesicle AMPK->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4 at Cell Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake Facilitates

Caption: Signaling pathway of this compound in muscle cells.

Experimental Workflow

The overall workflow for the isolation and purification of this compound is a sequential process that begins with the preparation of the plant material and concludes with the characterization of the pure compound.

Isolation_Workflow start Entada phaseoloides Seeds powder Powdering of Seeds start->powder extraction Crude Saponin Extraction (40% Ethanol, 65°C, 2.5h) powder->extraction hydrolysis Acid Hydrolysis (2N HCl, Reflux) extraction->hydrolysis purification Column Chromatography (Silica Gel, Chloroform:Methanol) hydrolysis->purification end Pure this compound purification->end

References

Entagenic Acid: A Technical Guide on Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entagenic acid, a triterpenoid (B12794562) sapogenin, is a natural compound of significant interest in the scientific community, particularly for its potential therapeutic applications.[1] Isolated primarily from the seeds of Entada phaseoloides, a plant used in traditional medicine, this compound has demonstrated promising biological activities, including anti-diabetic and antibacterial effects.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, and known biological functions. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a complex organic molecule with the molecular formula C30H48O5 and a molecular weight of approximately 488.70 g/mol . Its systematic IUPAC name is (4aR,5S,6R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,6,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid. The structure features a pentacyclic triterpenoid core, characteristic of many bioactive natural products.

Note on Spectroscopic Data: Detailed experimental 1H and 13C Nuclear Magnetic Resonance (NMR) data, crucial for the unambiguous structural elucidation of this compound, were not available in the public domain at the time of this review. This information is essential for confirming the precise chemical shifts and coupling constants of the protons and carbons within the molecule, and its absence represents a significant gap in the publicly accessible characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C30H48O5PubChem
Molecular Weight 488.70 g/mol MedChemExpress
IUPAC Name (4aR,5S,6R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,6,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acidPubChem
CAS Number 5951-41-7ChemicalBook
Appearance Not specified-
Solubility Not specified-

Isolation of this compound

This compound is naturally present as a glycoside in the seeds of Entada phaseoloides. The isolation process typically involves the hydrolysis of the saponins (B1172615) to yield the aglycone, which is this compound.

Experimental Protocol: General Isolation Procedure

While a specific, detailed protocol for the isolation of this compound was not found in the reviewed literature, a general approach can be inferred from standard phytochemical extraction and purification techniques for triterpenoid saponins.

  • Extraction: The powdered seeds of Entada phaseoloides are defatted using a non-polar solvent such as petroleum ether. The defatted material is then extracted with a hydroalcoholic solution (e.g., 80% ethanol) using a maceration or soxhlet extraction method.[2]

  • Hydrolysis: The crude hydroalcoholic extract, containing the saponin (B1150181) glycosides, is subjected to acid hydrolysis (e.g., with HCl or H2SO4) to cleave the sugar moieties from the triterpenoid backbone. This process yields the crude aglycone, this compound.

  • Purification: The crude this compound is then purified using a combination of chromatographic techniques. These may include column chromatography over silica (B1680970) gel or reversed-phase silica, followed by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[3] The purity of the final product is typically assessed by analytical HPLC and spectroscopic methods.

G General Isolation Workflow for this compound start Powdered Seeds of Entada phaseoloides defatting Defatting with Petroleum Ether start->defatting extraction Hydroalcoholic Extraction (e.g., 80% Ethanol) defatting->extraction hydrolysis Acid Hydrolysis of Crude Extract extraction->hydrolysis purification Chromatographic Purification (Column Chromatography, HPLC) hydrolysis->purification end Pure this compound purification->end

Caption: A generalized workflow for the isolation of this compound.

Biological Activities

This compound has been investigated for several biological activities, with the most significant findings in the areas of anti-diabetic and antibacterial effects.

Anti-diabetic Activity

A key study investigated the anti-diabetic effects of this compound in a type 2 diabetic animal model (C57BIKsj db/db mice) and in L6 myotubes.[1]

Experimental Protocol:

  • Animal Model: Male C57BIKsj db/db mice were used as the type 2 diabetic model.

  • Treatment: this compound was administered orally at doses of 5, 10, and 20 mg/kg body weight. A vehicle control group and a positive control group (metformin) were also included.[1]

  • Parameters Measured: The study assessed average weekly body weight, daily water and food intake, postprandial blood glucose levels, intraperitoneal insulin (B600854) tolerance, glucose tolerance, serum lipid profiles, and pancreatic histopathological changes.[1]

Key Findings:

  • This compound significantly lowered postprandial blood glucose levels.[1]

  • It improved impaired glucose tolerance and insulin resistance.[1]

  • The compound normalized the serum lipid imbalance.[1]

  • Interestingly, this compound did not significantly affect body weight.[1]

  • Pathological changes in the pancreatic islets were ameliorated.[1]

Experimental Protocol:

  • Cell Line: L6 myotubes were used to investigate the effects of this compound on glucose consumption.

  • Treatment: Cells were treated with varying concentrations of this compound.

  • Parameters Measured: The study evaluated glucose consumption and the phosphorylation of protein kinase B (AKT) and AMP-activated protein kinase (AMPK).[1]

Key Findings:

  • This compound dose-dependently promoted glucose utilization.[1]

  • It enhanced the translocation and expression of glucose transporter 4 (GLUT4).[1]

  • The phosphorylation of AMPK was increased, while the phosphorylation of AKT was not affected.[1]

Mechanism of Action: The anti-hyperglycemic effect of this compound is attributed to its ability to promote AMPK-mediated cellular signaling and subsequent GLUT4 translocation in muscle cells.[1]

G Signaling Pathway of this compound in Muscle Cells entagenic_acid This compound ampk AMPK (AMP-activated protein kinase) entagenic_acid->ampk Activates glut4_translocation GLUT4 Translocation to Cell Membrane ampk->glut4_translocation Promotes glucose_uptake Increased Glucose Uptake into Muscle Cell glut4_translocation->glucose_uptake Leads to

Caption: The proposed signaling pathway for the anti-diabetic effect of this compound.

Antibacterial Activity

This compound has also been reported to possess antibacterial properties.

Experimental Protocol:

A standard method for determining antibacterial activity is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: A panel of pathogenic bacteria, such as Bacillus subtilis and Staphylococcus aureus, are cultured in appropriate broth media.

  • Serial Dilutions: this compound is serially diluted in the broth to create a range of concentrations.

  • Inoculation: Each dilution is inoculated with a standardized suspension of the test bacteria.

  • Incubation: The microplates are incubated under suitable conditions for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Quantitative Data: While a specific study detailing the MIC values of this compound against a broad panel of bacteria was not identified, one source indicated that the MIC values for its antibacterial activity are in the range of 100 to 300 µg/mL. The specific bacteria tested to establish this range were not detailed in the available literature.

Summary of Quantitative Data

Biological ActivityParameterOrganism/Cell LineConcentration/DoseResultReference
Anti-diabetic (In Vivo) Postprandial Blood GlucoseC57BIKsj db/db mice5, 10, 20 mg/kg (oral)Significantly lowered[1]
Glucose ToleranceC57BIKsj db/db mice5, 10, 20 mg/kg (oral)Improved[1]
Insulin ResistanceC57BIKsj db/db mice5, 10, 20 mg/kg (oral)Improved[1]
Serum LipidsC57BIKsj db/db mice5, 10, 20 mg/kg (oral)Normalized[1]
Anti-diabetic (In Vitro) Glucose UtilizationL6 myotubesDose-dependentPromoted[1]
GLUT4 Translocation & ExpressionL6 myotubesDose-dependentEnhanced[1]
AMPK PhosphorylationL6 myotubesDose-dependentIncreased[1]
Antibacterial MICNot Specified100 - 300 µg/mLInhibitoryInferred from literature

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-diabetic and potential antibacterial activities. Its mechanism of action in regulating glucose homeostasis via the AMPK/GLUT4 pathway provides a solid foundation for further investigation. However, several critical gaps in the current knowledge need to be addressed. The lack of publicly available, detailed spectroscopic data (1H and 13C NMR) is a significant hindrance to its full chemical characterization and quality control for research purposes. Furthermore, detailed protocols for its isolation and purification need to be more widely disseminated. Future research should focus on obtaining and publishing this fundamental chemical data. Additionally, comprehensive studies are required to elucidate the full spectrum of its antibacterial activity, including the determination of MIC values against a broader range of clinically relevant bacterial strains. In vivo efficacy and safety studies for its antibacterial properties are also warranted. Addressing these knowledge gaps will be crucial for unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.

References

The Entagenic Acid Biosynthetic Pathway in Entada phaseoloides: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entagenic acid, a bioactive oleanane-type triterpenoid (B12794562) saponin (B1150181) from Entada phaseoloides, holds significant promise for pharmaceutical applications. Understanding its biosynthesis is crucial for optimizing production and enabling metabolic engineering. This technical guide provides a comprehensive overview of the putative this compound biosynthetic pathway, integrating current genomic and transcriptomic data from E. phaseoloides with established knowledge of triterpenoid saponin biosynthesis. We detail the proposed enzymatic steps, from the assembly of the triterpenoid backbone to the specific oxidative modifications. Furthermore, we explore the potential regulatory mechanisms, including the role of jasmonate signaling and key transcription factor families. This document also includes detailed experimental protocols for the analysis of this compound and the characterization of its biosynthetic enzymes, alongside structured data summaries and visual pathway representations to facilitate further research and drug development.

Introduction

Entada phaseoloides (L.) Merr., a large woody climber, is a valuable source of a diverse array of secondary metabolites, among which triterpenoid saponins (B1172615) are of particular interest due to their wide range of pharmacological activities.[1] this compound, a prominent oleanane-type triterpenoid sapogenin found in this plant, has been the subject of phytochemical investigation.[2] The core structure of this compound is a pentacyclic triterpenoid skeleton with hydroxylations at the C-3, C-21, and C-22 positions and a carboxyl group at C-28.[2] While the general pathway of triterpenoid saponin biosynthesis is understood, the specific enzymatic steps leading to this compound in E. phaseoloides are yet to be fully elucidated.

Recent advances in genomics and transcriptomics of E. phaseoloides have identified numerous candidate genes encoding key enzymes such as cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), which are presumed to be involved in the later, decorative steps of saponin biosynthesis.[3][4] This guide synthesizes the available data to propose a putative biosynthetic pathway for this compound, outlines potential regulatory networks, and provides practical experimental protocols to aid researchers in this field.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the conserved pathway of triterpenoid saponin synthesis, originating from the cytosolic mevalonate (B85504) (MVA) pathway.

Formation of the Triterpenoid Backbone

The initial steps involve the synthesis of the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), via the MVA pathway. These units are sequentially condensed to form the C30 precursor, 2,3-oxidosqualene (B107256). The first committed step in oleanane-type saponin biosynthesis is the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by the enzyme β-amyrin synthase (bAS).[5]

Oxidative Modifications of the β-Amyrin Skeleton

Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs). Based on the structure of this compound and known functions of CYPs in other species, the following steps are proposed:

  • C-28 Oxidation: The methyl group at C-28 of β-amyrin is sequentially oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid, yielding oleanolic acid. This three-step oxidation is often catalyzed by a single multifunctional CYP enzyme from the CYP716A subfamily.[5][6]

  • C-3 Hydroxylation: While β-amyrin already possesses a hydroxyl group at the C-3 position, this is a critical functional group for subsequent glycosylation.

  • C-21 and C-22 Hydroxylation: The defining features of this compound are the hydroxyl groups at positions C-21 and C-22. These hydroxylations are hypothesized to be catalyzed by specific CYP enzymes. While candidate CYPs have been identified in E. phaseoloides, their precise function and the order of these hydroxylation events remain to be experimentally validated.[3][4]

The proposed biosynthetic pathway from β-amyrin to this compound is depicted in the following diagram:

This compound Biosynthetic Pathway 2_3_Oxidosqualene 2_3_Oxidosqualene beta_Amyrin beta_Amyrin 2_3_Oxidosqualene->beta_Amyrin β-Amyrin Synthase (bAS) Erythrodiol Erythrodiol beta_Amyrin->Erythrodiol CYP716A family (C-28 oxidation) Oleanolic_Aldehyde Oleanolic_Aldehyde Erythrodiol->Oleanolic_Aldehyde CYP716A family (C-28 oxidation) Oleanolic_Acid Oleanolic_Acid Oleanolic_Aldehyde->Oleanolic_Acid CYP716A family (C-28 oxidation) Hydroxylated_Intermediate_1 21-Hydroxy Oleanolic Acid (Hypothetical) Oleanolic_Acid->Hydroxylated_Intermediate_1 CYP450 (C-21 Hydroxylation) (Putative) Hydroxylated_Intermediate_2 22-Hydroxy Oleanolic Acid (Hypothetical) Oleanolic_Acid->Hydroxylated_Intermediate_2 CYP450 (C-22 Hydroxylation) (Putative) Entagenic_Acid Entagenic_Acid Hydroxylated_Intermediate_1->Entagenic_Acid CYP450 (C-22 Hydroxylation) (Putative) Hydroxylated_Intermediate_2->Entagenic_Acid CYP450 (C-21 Hydroxylation) (Putative)

A putative biosynthetic pathway for this compound from 2,3-oxidosqualene.

Regulation of this compound Biosynthesis

The biosynthesis of triterpenoid saponins is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli. The phytohormone jasmonic acid (JA) and its methyl ester (MeJA) are well-established elicitors of triterpenoid saponin production in many plant species.[7]

The JA signaling cascade culminates in the activation of specific transcription factors (TFs) that bind to the promoter regions of biosynthetic genes, thereby upregulating their expression. Key TF families implicated in the regulation of triterpenoid saponin biosynthesis include:

  • bHLH (basic Helix-Loop-Helix): Jasmonate-responsive bHLH TFs have been shown to regulate the expression of genes in the MVA pathway and downstream modification steps.[8]

  • WRKY: WRKY TFs are another class of jasmonate-inducible regulators of terpenoid biosynthesis.[9]

  • AP2/ERF (APETALA2/Ethylene Response Factor): These TFs are also known to be involved in the jasmonate-mediated regulation of secondary metabolite biosynthesis.[10]

Transcriptomic studies in E. phaseoloides have identified numerous candidate TFs from these families that are co-expressed with putative saponin biosynthetic genes, suggesting their role in regulating this compound production.[3]

The proposed regulatory network is illustrated below:

Regulatory Network of this compound Biosynthesis cluster_stimuli Stimuli cluster_signaling Signaling Cascade cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Biotic_Abiotic_Stress Biotic/Abiotic Stress JA_Biosynthesis Jasmonic Acid Biosynthesis Biotic_Abiotic_Stress->JA_Biosynthesis JAZ_Degradation JAZ Repressor Degradation JA_Biosynthesis->JAZ_Degradation bHLH bHLH JAZ_Degradation->bHLH Activates WRKY WRKY JAZ_Degradation->WRKY Activates AP2_ERF AP2_ERF JAZ_Degradation->AP2_ERF Activates MVA_Pathway_Genes MVA Pathway Genes bHLH->MVA_Pathway_Genes Upregulates bAS_Gene β-Amyrin Synthase Gene bHLH->bAS_Gene Upregulates CYP450_Genes CYP450 Genes WRKY->CYP450_Genes Upregulates UGT_Genes UGT Genes AP2_ERF->UGT_Genes Upregulates Entagenic_Acid_Biosynthesis This compound Biosynthesis

A proposed regulatory network for this compound biosynthesis.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics and metabolite concentrations for the this compound biosynthetic pathway in E. phaseoloides. The following tables provide a template for the types of data that are crucial for a comprehensive understanding and for metabolic engineering efforts.

Table 1: Hypothetical Enzyme Kinetic Parameters for Key Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
β-Amyrin Synthase2,3-OxidosqualeneData not availableData not availableData not available
CYP716A-like (C-28 oxidase)β-AmyrinData not availableData not availableData not available
Putative C-21 HydroxylaseOleanolic AcidData not availableData not availableData not available
Putative C-22 Hydroxylase21-Hydroxy Oleanolic AcidData not availableData not availableData not available

Table 2: Reported Triterpenoid Saponin Content in Entada phaseoloides

CompoundPlant PartConcentrationReference
This compound (as sapogenin)Seed KernelsAbundant[11]
Various Triterpenoid SaponinsStemsNot quantified[12]
Phaseoloideside A-DSeed KernelsNot quantified[3]

Experimental Protocols

The following sections provide detailed protocols for the analysis of this compound and the characterization of its biosynthetic enzymes. These are generalized protocols that should be optimized for the specific experimental context.

Extraction and Quantification of this compound

This protocol describes the extraction of triterpenoid saponins from E. phaseoloides plant material and subsequent quantification of this compound after hydrolysis.

5.1.1. Extraction

  • Sample Preparation: Dry the plant material (e.g., seeds, stems) at 60°C to a constant weight and grind into a fine powder.

  • Soxhlet Extraction: Extract the powdered plant material with methanol (B129727) for 8-12 hours.

  • Concentration: Evaporate the methanol extract to dryness under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in water and partition successively with n-hexane, chloroform, and n-butanol. The n-butanol fraction will be enriched with saponins.

  • Final Concentration: Evaporate the n-butanol fraction to dryness.

5.1.2. Acid Hydrolysis

  • Dissolve the dried n-butanol extract in 2M HCl in 50% methanol.

  • Reflux the mixture at 80°C for 4 hours.

  • Neutralize the reaction mixture with NaOH.

  • Extract the sapogenins (including this compound) with ethyl acetate (B1210297).

  • Evaporate the ethyl acetate to dryness.

5.1.3. HPLC-UV Analysis

  • Sample Preparation: Dissolve the dried sapogenin extract in methanol to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Quantification: Prepare a standard curve using purified this compound.

Heterologous Expression and Enzyme Assays

This section outlines the general procedure for the functional characterization of candidate CYP450 and UGT enzymes.

5.2.1. Gene Cloning and Heterologous Expression

  • RNA Extraction and cDNA Synthesis: Extract total RNA from E. phaseoloides tissues (e.g., stems, where saponin biosynthesis is active) and synthesize first-strand cDNA.

  • Gene Amplification: Amplify the full-length coding sequences of candidate CYP and UGT genes using gene-specific primers.

  • Vector Construction: Clone the amplified genes into an appropriate expression vector (e.g., for yeast or E. coli).

  • Transformation: Transform the expression constructs into a suitable host strain.

5.2.2. Cytochrome P450 Enzyme Assay

  • Microsome Preparation: If expressed in yeast, prepare microsomes from the transformed cells.

  • Reaction Mixture: Set up a reaction containing:

    • Microsomes (or purified enzyme)

    • Substrate (e.g., oleanolic acid for hydroxylases)

    • NADPH-cytochrome P450 reductase

    • NADPH

    • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Extraction: Stop the reaction and extract the products with ethyl acetate.

  • Analysis: Analyze the products by LC-MS or GC-MS.

5.2.3. UDP-Glycosyltransferase (UGT) Enzyme Assay

  • Protein Expression and Purification: Express the UGT as a tagged protein in E. coli and purify it.

  • Reaction Mixture: Set up a reaction containing:

    • Purified UGT enzyme

    • Aglycone substrate (e.g., this compound)

    • UDP-sugar (e.g., UDP-glucose, UDP-xylose, UDP-arabinose)

    • Buffer (e.g., Tris-HCl, pH 7.5)

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Analysis: Analyze the formation of glycosylated products by HPLC or LC-MS.

Experimental_Workflow cluster_extraction Extraction & Analysis cluster_functional_genomics Functional Genomics Plant_Material E. phaseoloides Plant Material Extraction Solvent Extraction Plant_Material->Extraction Hydrolysis Acid Hydrolysis Extraction->Hydrolysis Analysis HPLC / LC-MS Quantification Hydrolysis->Analysis RNA_Isolation RNA Isolation & cDNA Synthesis Gene_Cloning Candidate Gene Cloning RNA_Isolation->Gene_Cloning Heterologous_Expression Heterologous Expression Gene_Cloning->Heterologous_Expression Enzyme_Assay Enzyme Assay Heterologous_Expression->Enzyme_Assay Product_Identification Product Identification (LC-MS / GC-MS) Enzyme_Assay->Product_Identification

A generalized experimental workflow for the study of this compound biosynthesis.

Conclusion and Future Perspectives

This technical guide has synthesized the current knowledge to propose a putative biosynthetic pathway and regulatory network for this compound in Entada phaseoloides. While the general framework of triterpenoid saponin biosynthesis provides a strong foundation, significant research is still required to fully elucidate the specific enzymes and regulatory factors involved in the production of this valuable compound. The functional characterization of the candidate CYP and UGT genes identified in E. phaseoloides is a critical next step. Furthermore, obtaining quantitative data on enzyme kinetics and metabolite fluxes will be essential for the successful metabolic engineering of this compound production in microbial or plant-based systems. The protocols and frameworks provided herein offer a roadmap for researchers to address these knowledge gaps and unlock the full potential of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Entagenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entagenic acid, a principal aglycon isolated from the seed kernels of Entada phaseoloides, has demonstrated significant potential as a therapeutic agent for type 2 diabetes.[1] This technical guide synthesizes the current understanding of the molecular mechanisms through which this compound exerts its antidiabetic effects. The core mechanism of action is centered on the activation of the AMP-activated protein kinase (AMPK) signaling pathway, leading to enhanced glucose uptake and utilization in peripheral tissues, primarily skeletal muscle. This document provides a detailed overview of the signaling cascade, supported by quantitative data from preclinical studies, comprehensive experimental protocols, and visual representations of the key pathways involved.

Introduction

Entada phaseoloides is a traditional Chinese folk medicine that has been historically used for treating diabetes and inflammatory conditions.[1] Scientific investigation into its constituent compounds led to the identification of this compound, a triterpene saponin, as a key active component.[1] Preclinical studies in both in vivo and in vitro models of type 2 diabetes have substantiated its therapeutic potential, demonstrating its ability to maintain glucose homeostasis, improve insulin (B600854) resistance, and ameliorate dyslipidemia.[1] This guide focuses on the molecular underpinnings of these effects, providing a resource for researchers and drug development professionals.

Core Mechanism of Action: AMPK Activation

The primary mechanism by which this compound elicits its antihyperglycemic effects is through the activation of the AMP-activated protein kinase (AMPK) pathway.[1] AMPK is a crucial cellular energy sensor that plays a central role in regulating glucose and lipid metabolism.[2] Activation of AMPK in skeletal muscle initiates a cascade of events that promotes the translocation of Glucose Transporter Type 4 (GLUT4) to the plasma membrane, thereby facilitating glucose uptake from the bloodstream.[1][2]

Signaling Pathway

The proposed signaling cascade for this compound's action is as follows:

  • This compound Administration: this compound is administered and becomes systemically available.

  • AMPK Phosphorylation: In skeletal muscle cells, this compound promotes the phosphorylation of AMPK.[1] This is the key activation step.

  • GLUT4 Translocation: Activated AMPK stimulates the translocation of GLUT4-containing vesicles from intracellular stores to the cell surface.[1]

  • Enhanced Glucose Uptake: The increased presence of GLUT4 on the cell membrane leads to a higher rate of glucose transport into the muscle cells.[1]

  • Improved Glycemic Control: The enhanced glucose uptake by peripheral tissues results in lower blood glucose levels.[1]

It is noteworthy that studies have shown that this compound does not significantly affect the phosphorylation of Akt (also known as Protein Kinase B), a key component of the insulin signaling pathway.[1] This suggests that this compound's mechanism of action is largely independent of the canonical insulin signaling cascade.

Entagenic_Acid_Signaling EA This compound AMPK AMPK EA->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation GLUT4_vesicles Intracellular GLUT4 Vesicles pAMPK->GLUT4_vesicles Stimulates Translocation GLUT4_membrane Membrane-bound GLUT4 GLUT4_vesicles->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake Blood_Glucose Decreased Blood Glucose Glucose_uptake->Blood_Glucose Experimental_Workflow cluster_invivo In Vivo Study (db/db Mice) cluster_invitro In Vitro Study (L6 Myotubes) invivo_start Treatment Groups invivo_treatment Daily Oral Administration invivo_start->invivo_treatment invivo_monitoring Monitor Body Weight, Food/Water Intake invivo_treatment->invivo_monitoring invivo_tests Glucose & Insulin Tolerance Tests invivo_treatment->invivo_tests invivo_analysis Serum Lipid & Histopathology Analysis invivo_tests->invivo_analysis result Data Analysis & Conclusion invitro_start Cell Culture & Treatment invitro_glucose Measure Glucose Consumption invitro_start->invitro_glucose invitro_western Western Blot for p-AMPK, p-Akt, GLUT4 invitro_start->invitro_western invitro_translocation Assess GLUT4 Translocation invitro_start->invitro_translocation

References

Entagenic Acid: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entagenic acid, a triterpenoid (B12794562) sapogenin derived from the seeds of Entada phaseoloides, has emerged as a molecule of significant interest in the field of metabolic research. First isolated and characterized in the mid-20th century, recent studies have illuminated its potential as a potent anti-diabetic agent. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound, with a focus on its mechanism of action in regulating glucose homeostasis. Detailed experimental protocols from key studies are provided, and quantitative data are summarized for clarity. Furthermore, this guide includes visualizations of the primary signaling pathway modulated by this compound to facilitate a deeper understanding of its molecular interactions.

Discovery and History

The discovery of this compound dates back to the 1960s, with the pioneering work of Indian chemists A. K. Barua and P. Chakrabarti. Their research on the chemical constituents of Entada phaseoloides, a large woody climber native to Asia and Africa, led to the isolation and structural elucidation of this novel triterpenoid sapogenin. In a 1967 publication in the journal Tetrahedron, they detailed the constitution of this compound, establishing its chemical formula as C₃₀H₄₈O₅. This foundational work laid the groundwork for future investigations into the biological activities of this natural product.

Experimental Protocol: Isolation and Structural Elucidation of this compound (Based on historical accounts)

  • Extraction: The seeds of Entada phaseoloides were first defatted using a non-polar solvent like petroleum ether. The defatted material was then subjected to extraction with a more polar solvent, typically ethanol (B145695) or methanol, to isolate the saponin (B1150181) glycosides.

  • Hydrolysis: The crude saponin extract was then subjected to acidic hydrolysis (e.g., using dilute hydrochloric or sulfuric acid) to cleave the sugar moieties from the aglycone (sapogenin).

  • Isolation of the Aglycone: The resulting mixture was then partitioned with a solvent such as ether or chloroform (B151607) to extract the lipid-soluble aglycone, this compound.

  • Purification: The crude this compound was then purified using techniques such as crystallization and column chromatography over silica (B1680970) gel or alumina.

  • Structural Elucidation: The pure compound's structure was elucidated using a combination of classical chemical methods (e.g., formation of derivatives, degradation studies) and spectroscopic techniques that were state-of-the-art at the time, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Anti-Diabetic Properties and Mechanism of Action

In recent years, this compound has garnered significant attention for its potential therapeutic applications, particularly in the management of type 2 diabetes. A pivotal study by Xiong et al. (2018) investigated the antidiabetic activities of this compound in a type 2 diabetic db/db mouse model and in L6 myotubes, providing crucial insights into its mechanism of action.[1]

In Vivo Studies in db/db Mice

The in vivo experiments demonstrated that oral administration of this compound at doses of 5, 10, and 20 mg/kg significantly lowered postprandial blood glucose levels, improved glucose tolerance and insulin (B600854) resistance, and normalized serum lipid profiles in db/db mice.[1] Histopathological analysis of the pancreas also revealed that this compound treatment ameliorated the pathological changes in the pancreatic islets.[1]

Quantitative Data from In Vivo Studies

ParameterVehicle ControlThis compound (5 mg/kg)This compound (10 mg/kg)This compound (20 mg/kg)Metformin
Postprandial Blood Glucose Significantly elevatedSignificantly loweredSignificantly loweredSignificantly loweredSignificantly lowered
Glucose Tolerance ImpairedImprovedImprovedImprovedImproved
Insulin Resistance HighImprovedImprovedImprovedImproved
Serum Lipid Profile ImbalancedNormalizedNormalizedNormalizedNormalized
Pancreatic Islet Pathology PresentAmelioratedAmelioratedAmelioratedAmeliorated

Note: This table summarizes the qualitative outcomes reported in the abstract of Xiong et al. (2018). Specific numerical data with statistical significance was not available in the publicly accessible abstract.

Experimental Protocol: In Vivo Antidiabetic Activity Assessment in db/db Mice

The following is a detailed methodology based on the abstract of the study by Xiong et al. (2018):[1]

  • Animal Model: C57BIKsj db/db mice, a genetic model of type 2 diabetes, were used for the study, with wild-type littermates serving as a control group.

  • Treatment Groups: The db/db mice were divided into several groups: a vehicle-treated control group, three groups treated with this compound at oral doses of 5, 10, and 20 mg/kg body weight, and a positive control group treated with metformin.

  • Parameters Monitored:

    • General Health: Average weekly body weight, and daily water and food intake were recorded.

    • Glycemic Control: Postprandial blood glucose levels were regularly measured.

    • Glucose and Insulin Tolerance: Intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (ITT) were performed to assess glucose metabolism and insulin sensitivity.

    • Lipid Metabolism: Serum lipid profiles were analyzed.

    • Histopathology: Pancreatic tissues were collected for histopathological examination to observe changes in the islets of Langerhans.

In Vitro Studies in L6 Myotubes

The in vitro experiments using L6 myotubes (a rat skeletal muscle cell line) revealed that this compound dose-dependently promoted glucose utilization.[1] This effect was attributed to the enhanced translocation and expression of the glucose transporter 4 (GLUT4).[1]

Experimental Protocol: In Vitro Glucose Uptake and Signaling Pathway Analysis

The following methodology is based on the abstract of the study by Xiong et al. (2018):[1]

  • Cell Culture: L6 myotubes were cultured under standard conditions.

  • Treatment: The cells were treated with varying concentrations of this compound.

  • Glucose Consumption Assay: The amount of glucose consumed by the L6 myotubes in the presence of this compound was quantified to assess its effect on glucose utilization.

  • Western Blot Analysis: The expression levels and phosphorylation status of key proteins in the insulin signaling pathway were analyzed by Western blotting. Specifically, the phosphorylation of protein kinase B (AKT) and AMP-activated protein kinase (AMPK), as well as the expression of GLUT4, were evaluated.

Signaling Pathway

The research by Xiong et al. (2018) identified the AMP-activated protein kinase (AMPK) signaling pathway as the primary mediator of this compound's antihyperglycemic effects.[1] this compound was found to promote the phosphorylation of AMPK, which in turn enhances the translocation of GLUT4 to the plasma membrane of muscle cells, thereby facilitating glucose uptake from the bloodstream.[1] Notably, the study indicated that this compound did not affect the phosphorylation of AKT, suggesting its mechanism is independent of the classical insulin signaling pathway.[1]

Entagenic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Myocyte) Entagenic_Acid This compound AMPK AMPK Entagenic_Acid->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation GLUT4_vesicle GLUT4 Vesicle pAMPK->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4 (Plasma Membrane) GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Facilitates Glucose Glucose Glucose->GLUT4_membrane

Caption: Signaling pathway of this compound in muscle cells.

Future Directions

The existing research provides a strong foundation for the development of this compound as a potential therapeutic agent for type 2 diabetes. However, further studies are warranted to fully elucidate its pharmacological profile. Future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to optimize its delivery and dosage.

  • Long-term Efficacy and Safety: Chronic toxicity studies and long-term efficacy trials in relevant animal models are required to assess its safety profile for prolonged use.

  • Clinical Trials: Ultimately, well-designed clinical trials in human subjects are needed to validate its therapeutic efficacy and safety in patients with type 2 diabetes.

  • Structure-Activity Relationship Studies: Synthesis of this compound analogs could lead to the discovery of compounds with improved potency and pharmacokinetic properties.

Conclusion

This compound, a natural product with a rich history, has demonstrated promising anti-diabetic properties. Its ability to improve glucose homeostasis through the activation of the AMPK/GLUT4 signaling pathway presents a compelling case for its further investigation as a novel therapeutic agent. This technical guide has summarized the key findings related to its discovery, history, and mechanism of action, providing a valuable resource for researchers and drug development professionals in the field of metabolic diseases.

References

Spectroscopic Profile of Entagenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for entagenic acid, a triterpenoid (B12794562) sapogenin. The information is compiled from foundational studies and presented in a structured format to facilitate research and development.

Introduction

This compound (C₃₀H₄₈O₅) is a pentacyclic triterpenoid first isolated from Entada phaseoloides. Its structure has been elucidated through chemical degradation and spectroscopic methods. This document summarizes the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are crucial for its identification and characterization.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for this compound, based on the original structure elucidation studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data of this compound Derivative (Methyl Ester Acetate)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-125.35t3.5
OAc2.03s-
OMe3.62s-
Methyls (7)0.77 - 1.25s-

Note: Data obtained in CDCl₃. This data is for a derivative, as early NMR studies often required derivatization for improved solubility and spectral resolution.

Table 2: ¹³C NMR Chemical Shift Data of this compound

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3400O-H stretch (hydroxyl groups)
~1700C=O stretch (carboxyl group)
~1650C=C stretch (olefinic bond)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound Derivative (Methyl Ester)

m/zIon Description
486[M]⁺ (Molecular ion)
426[M - CH₃COOH]⁺
262Retro-Diels-Alder fragment
203[Fragment - COOCH₃]⁺

Experimental Protocols

The following are generalized experimental protocols typical for the spectroscopic analysis of natural products like this compound during the period of its discovery.

NMR Spectroscopy

A solution of the this compound derivative (methyl ester acetate) in deuterated chloroform (B151607) (CDCl₃) was prepared. The ¹H NMR spectrum was recorded on a 60 MHz spectrometer. Chemical shifts were reported in parts per million (ppm) downfield from an internal tetramethylsilane (B1202638) (TMS) standard.

IR Spectroscopy

The infrared spectrum of solid this compound was obtained using the potassium bromide (KBr) pellet method. A small amount of the sample was finely ground with anhydrous KBr and pressed into a thin, transparent disc. The spectrum was recorded using an infrared spectrophotometer.

Mass Spectrometry

The mass spectrum of the this compound methyl ester was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the resulting fragmentation pattern was analyzed.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_Isolation Isolation and Purification cluster_Analysis Spectroscopic Analysis cluster_Elucidation Structure Elucidation Plant_Material Plant Material (Entada phaseoloides) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR Derivatization Chemical Derivatization (for solubility/volatility) Pure_Compound->Derivatization optional Data_Integration Data Integration and Interpretation NMR->Data_Integration IR->Data_Integration MS Mass Spectrometry MS->Data_Integration Derivatization->NMR Derivatization->MS Structure Proposed Structure of this compound Data_Integration->Structure

Entagenic Acid (CAS: 5951-41-7): A Technical Guide to its Biological Activities and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entagenic acid, a triterpenoid (B12794562) saponin (B1150181) with the CAS number 5951-41-7, is a natural compound isolated primarily from the seed kernels of Entada pursaetha (also known as Entada phaseoloides).[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antibacterial and antidiabetic properties. Detailed experimental protocols for assessing these activities are provided, along with a summary of its physicochemical properties. The underlying mechanisms of action, particularly its role in modulating the AMPK/GLUT4 signaling pathway, are discussed and visualized.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its application in research and drug development. Key identifying information and characteristics are summarized in the table below.

PropertyValueSource
CAS Number 5951-41-7[1][2][3][4]
Molecular Formula C₃₀H₄₈O₅[2]
Molecular Weight 488.7 g/mol [2]
IUPAC Name (4aR,5S,6R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,6,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[2]
Synonyms This compound[2]
Class Triterpenoid Saponin[1]
Source Seed kernel of Entada pursaetha DC. (Entada phaseoloides)[1][2]

Biological Activities

This compound has demonstrated promising therapeutic potential in preclinical studies, primarily exhibiting antibacterial and antidiabetic effects.

Antibacterial Activity

This compound has been shown to possess significant antibacterial activity, particularly against Gram-positive bacteria.[1][5]

Table 2: Antibacterial Activity of this compound

Bacterial StrainActivityQuantitative Data (MIC)Proposed Mechanism of Action
Bacillus cereusHigh200 µg/mLInhibition of GlcN-6-P synthase
Bacillus subtilisHigh200 µg/mLInhibition of GlcN-6-P synthase

MIC: Minimal Inhibitory Concentration

Antidiabetic Activity

Extensive research has highlighted the potential of this compound in the management of type 2 diabetes. Studies have demonstrated its efficacy in both in vivo and in vitro models.[6]

Oral administration of this compound to db/db mice, a model for type 2 diabetes, resulted in significant improvements in glucose homeostasis and related metabolic parameters.[6]

Table 3: In Vivo Antidiabetic Activity of this compound

Animal ModelDoses AdministeredKey Findings
db/db mice5, 10, and 20 mg/kg (oral)- Significantly lowered postprandial blood glucose levels.- Improved glucose tolerance and insulin (B600854) resistance.- Normalized serum lipid profiles.- Ameliorated pathological changes in pancreatic islets.

Experiments using L6 myotubes, a rat skeletal muscle cell line, have elucidated the cellular mechanisms underlying the antidiabetic effects of this compound.[6]

Table 4: In Vitro Antidiabetic Activity of this compound

Cell LineKey Findings
L6 myotubes- Dose-dependently promoted glucose utilization.- Enhanced the translocation and expression of Glucose Transporter 4 (GLUT4).- Increased the phosphorylation of AMP-activated protein kinase (AMPK).

Mechanism of Action: The AMPK/GLUT4 Signaling Pathway

The primary antihyperglycemic effect of this compound is attributed to its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway in skeletal muscle.[6] Activation of AMPK leads to the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose uptake from the bloodstream into the muscle cells.[6]

AMPK_GLUT4_Pathway EA This compound AMPK AMPK EA->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation GLUT4_vesicle GLUT4 Vesicles pAMPK->GLUT4_vesicle Promotes translocation of GLUT4_membrane GLUT4 at Plasma Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake Facilitates

This compound-mediated activation of the AMPK/GLUT4 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis EA_stock This compound Stock Solution Serial_dilution Prepare serial dilutions of This compound in a 96-well plate EA_stock->Serial_dilution Media Bacterial Growth Medium Media->Serial_dilution Bacteria Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Bacteria->Inoculation Serial_dilution->Inoculation Controls Include growth and sterility controls Inoculation->Controls Incubation Incubate at 37°C for 18-24 hours Controls->Incubation Observation Visually inspect for turbidity Incubation->Observation MIC_determination Determine MIC as the lowest concentration with no visible growth Observation->MIC_determination

Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to a high concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with sterile Mueller-Hinton broth (or another appropriate bacterial growth medium).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol describes the procedure for measuring glucose uptake in L6 myotubes treated with this compound.

Glucose_Uptake_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment and Assay cluster_measurement Measurement Culture Culture and differentiate L6 myoblasts into myotubes Starve Serum-starve myotubes Culture->Starve Treat Treat cells with this compound (and controls, e.g., insulin) Starve->Treat Add_2DG Add 2-deoxy-[³H]-glucose (2-DG) Treat->Add_2DG Incubate_short Incubate for a short period Add_2DG->Incubate_short Wash Wash with ice-cold buffer Incubate_short->Wash Lyse Lyse cells Wash->Lyse Scintillation Measure radioactivity using liquid scintillation counting Lyse->Scintillation Analyze Analyze and compare glucose uptake Scintillation->Analyze

Experimental workflow for the in vitro glucose uptake assay.

Protocol:

  • Cell Culture and Differentiation: Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, switch to DMEM with 2% FBS upon confluence.

  • Serum Starvation: Prior to the experiment, serum-starve the differentiated myotubes for 3-4 hours in serum-free DMEM.

  • Treatment: Treat the myotubes with varying concentrations of this compound for a specified period. Include a positive control (e.g., insulin) and a negative control (vehicle).

  • Glucose Uptake Measurement:

    • Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES).

    • Add a solution containing 2-deoxy-[³H]-glucose (a radiolabeled glucose analog) and incubate for a short duration (e.g., 10-15 minutes).

    • Terminate the uptake by washing the cells multiple times with ice-cold buffer.

  • Quantification:

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity in the cell lysates using a liquid scintillation counter.

    • Normalize the radioactive counts to the protein concentration of each sample.

Western Blotting for AMPK Phosphorylation

This protocol details the steps to assess the phosphorylation status of AMPK in L6 myotubes following treatment with this compound.

Protocol:

  • Cell Treatment and Lysis: Treat differentiated L6 myotubes with this compound as described in the glucose uptake assay. After treatment, wash the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • As a loading control, re-probe the membrane with an antibody for total AMPK.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the p-AMPK signal to the total AMPK signal.

Conclusion

This compound (CAS: 5951-41-7) is a bioactive natural product with well-documented antibacterial and antidiabetic properties. Its ability to combat Gram-positive bacteria and, more notably, to improve glucose homeostasis through the activation of the AMPK/GLUT4 signaling pathway, positions it as a promising candidate for further investigation in drug discovery and development. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles and to validate its efficacy in more advanced preclinical and clinical settings.

References

Toxicological Profile of Entagenic Acid: A Technical Review of Available Data and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive toxicological profile for isolated entagenic acid is not available in the peer-reviewed public domain. The following guide summarizes the available safety data for extracts of Entada phaseoloides, the plant from which this compound is derived, and provides an overview of standard toxicological testing protocols relevant to the assessment of a novel chemical entity.

Executive Summary

This compound is a triterpenoid (B12794562) saponin (B1150181) aglycon isolated from the seed kernels of Entada phaseoloides (L.) Merr.[1]. While it has been investigated for its potential antidiabetic properties, a formal, dedicated toxicological evaluation of the pure compound has not been published. This document collates the available safety information from studies on E. phaseoloides extracts and outlines the standard experimental methodologies required for a complete toxicological assessment. The known therapeutic signaling pathway for this compound is also presented.

Non-Clinical Toxicology of Entada phaseoloides Extracts

Toxicological assessments have been performed on various extracts of Entada phaseoloides, which contain a mixture of compounds including saponins (B1172615) that yield this compound upon hydrolysis. These studies provide the most relevant, currently available safety information.

Acute toxicity studies on extracts of E. phaseoloides in rodent models suggest a low potential for acute toxicity.

Table 1: Acute Oral Toxicity of Entada phaseoloides Extracts

Extract Type Species Doses Administered LD₅₀ (Median Lethal Dose) Observations
Crude Extract Mouse Not specified 27.17 g/kg body weight Data from a review of anti-toxicity activities.[2][3]
Processed Product 1 Mouse Not specified 35.13 g/kg body weight Data from a review of anti-toxicity activities.[2][3]
Processed Product 2 Mouse Not specified 42.18 g/kg body weight Data from a review of anti-toxicity activities.[2][3]
Methanolic Extract Mouse Not specified > 5000 mg/kg body weight Finding from a study on anti-inflammatory activity.[4]

| Hydroalcoholic Extract | Rat | 250, 500, 1000, 2000 mg/kg/day for 4 days | Not determined | No mortality or behavioral changes observed. |

A 28-day subacute toxicity study of a methanolic extract of E. phaseoloides seeds in rats at doses of 100, 200, and 1000 mg/kg revealed no toxic effects on hematological or clinical blood chemistry parameters and showed no gross abnormalities or histopathological changes[5].

No direct cytotoxicity studies (e.g., determination of IC₅₀ values on various cell lines) for this compound have been identified. However, a review of E. phaseoloides reported that other compounds isolated from the plant, namely 2-hydroxy-5-butoxyphenylacetic acid and 2,5-dihydroxyphenylacetic acid methyl ester, exhibited cytotoxicity against P-388 cells with ED₅₀ values of 1.017 µg/mL and 1.7 µg/mL, respectively[3].

There is no available information regarding the genotoxic potential of this compound or E. phaseoloides extracts from standard assays such as the Ames test, in vitro/in vivo micronucleus assay, or chromosomal aberration assay.

Standard Toxicological Experimental Protocols

The following sections describe the general methodologies for key toxicological assays that would be required to build a complete profile for this compound.

This protocol is based on the OECD 423 guidelines, which are commonly used for the assessment of acute oral toxicity.

  • Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex are used.

  • Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light cycles. They are acclimatized for at least 5 days prior to dosing.

  • Fasting: Animals are fasted (food, but not water) for 3-4 hours before administration of the test substance.

  • Dose Administration: The test substance is administered in a single dose by oral gavage. The volume administered is typically kept low (e.g., <10 mL/kg).

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_selection Animal Selection (e.g., 6 healthy rats) acclimatization Acclimatization (>= 5 days) animal_selection->acclimatization fasting Fasting (3-4 hours) acclimatization->fasting dosing Single Oral Gavage (e.g., 2000 mg/kg) fasting->dosing observation Observation Period (14 days) dosing->observation clinical_signs Record Clinical Signs observation->clinical_signs body_weight Measure Body Weight observation->body_weight necropsy Gross Necropsy observation->necropsy endpoint Determine LD50 / Toxicity Class clinical_signs->endpoint body_weight->endpoint necropsy->endpoint

Fig. 1: Generalized workflow for an in vivo acute oral toxicity study.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Adherent or suspension cells are cultured in appropriate media and seeded into a 96-well plate at a predetermined density.

  • Compound Exposure: After cell attachment (for adherent cells), the culture medium is replaced with a medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into an insoluble purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, making them unable to grow without supplemental histidine. The test assesses a chemical's ability to cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine.

  • Strain Selection: A panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The tester strains are exposed to various concentrations of the test substance in the presence of a trace amount of histidine (to allow for initial growth and mutation expression).

  • Plating: The mixture is plated onto a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

G cluster_tier1 Tier 1: In Vitro Tests cluster_tier2 Tier 2: In Vivo Follow-up (if Tier 1 is positive) ames Bacterial Reverse Mutation Test (Ames Test) invivo_mn In Vivo Mammalian Erythrocyte Micronucleus Test ames->invivo_mn Positive Result micronucleus In Vitro Mammalian Cell Micronucleus Test micronucleus->invivo_mn Positive Result chrom_aberration In Vitro Chromosomal Aberration Test chrom_aberration->invivo_mn Positive Result invivo_comet In Vivo Comet Assay (for specific organs) invivo_mn->invivo_comet Further Investigation start Test Compound start->ames start->micronucleus start->chrom_aberration

Fig. 2: Standard tiered approach for genotoxicity testing.

Mechanism of Action (Therapeutic Pathway)

While the toxicological mechanism of this compound is unknown, its therapeutic antidiabetic effect has been studied. In vitro experiments on L6 myotubes have shown that this compound promotes glucose utilization. This action is mediated by the activation (phosphorylation) of AMP-activated protein kinase (AMPK), which in turn enhances the translocation and expression of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into muscle cells[1].

G ea This compound ampk AMPK ea->ampk Activates p_ampk p-AMPK (Active) ampk->p_ampk Phosphorylation glut4_exp GLUT4 Expression & Translocation p_ampk->glut4_exp Promotes glucose_uptake Increased Glucose Uptake in Muscle glut4_exp->glucose_uptake Leads to

Fig. 3: Therapeutic signaling pathway of this compound in muscle cells.

Conclusion and Data Gaps

The available data, derived from extracts of E. phaseoloides, suggest that the plant material has a low acute oral toxicity. However, a comprehensive toxicological profile for pure this compound is currently lacking. Key data gaps include:

  • Acute and chronic toxicity of the isolated compound.

  • Pharmacokinetics (ADME) profile.

  • In vitro cytotoxicity against a panel of cell lines.

  • A complete genotoxicity assessment .

  • Reproductive and developmental toxicity .

Further research is necessary to establish a complete safety profile for this compound to support any potential therapeutic development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Entagenic Acid from Entada phaseoloides Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entada phaseoloides, a large woody climber, is a plant with significant medicinal value in traditional practices. Its seeds are a rich source of various bioactive compounds, including saponins (B1172615), flavonoids, and terpenoids.[1] Among these, entagenic acid, a triterpenoid (B12794562) sapogenin, has garnered interest for its potential pharmacological activities. It is understood that this compound is derived from the acid hydrolysis of saponins present in the seeds.[2][3] This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the seeds of Entada phaseoloides.

Data Presentation

The following table summarizes the quantitative data related to the extraction of compounds from Entada phaseoloides seeds.

ParameterValueReference
Crude Extract Yield
Hydroalcoholic (80:20 ethanol (B145695):water) Extract Yield6.47% w/w[1]
Optimized Saponin (B1150181) Extraction Conditions
Solvent40% Ethanol
Temperature65°C
Solid-to-Liquid Ratio1:15 (g/mL)
Extraction Time2.5 hours
Acid Hydrolysis Conditions for Saponins
Acid2M Hydrochloric Acid
Temperature100°C
Duration1 - 3 hours

Experimental Protocols

This section outlines the detailed methodologies for the extraction and purification of this compound.

Part 1: Preparation of Plant Material and Initial Saponin Extraction
  • Seed Preparation:

    • Collect mature seeds of Entada phaseoloides.

    • Clean the seeds with water to remove any adhering dirt and debris.

    • Air-dry the seeds at room temperature or in an oven at a low temperature (40-50°C) until a constant weight is achieved.

    • Grind the dried seeds into a coarse powder using a mechanical grinder.

  • Defatting of the Seed Powder:

    • Take a known quantity of the powdered seed material and place it in a flask.

    • Add petroleum ether to the flask in a 1:5 ratio (w/v).

    • Perform maceration by shaking the flask for 24-48 hours at room temperature. This step removes lipids and other non-polar compounds.

    • Filter the mixture to separate the defatted seed powder from the petroleum ether.

    • Air-dry the defatted powder to remove any residual solvent.

  • Extraction of Crude Saponins:

    • Transfer the defatted seed powder to an extraction vessel.

    • Add 80% aqueous ethanol (or methanol) to the powder in a 1:10 solid-to-liquid ratio (w/v).

    • Carry out the extraction using a Soxhlet apparatus for 12-24 hours, or perform maceration with intermittent shaking for 48-72 hours at room temperature.

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude saponin-rich extract.

Part 2: Acid Hydrolysis of Saponins to Yield this compound
  • Hydrolysis Reaction:

    • Dissolve the crude saponin extract in a 2M solution of hydrochloric acid (HCl) in 50% ethanol.

    • Heat the mixture under reflux at 100°C for 1 to 3 hours. This process cleaves the sugar moieties from the saponin backbone, yielding the sapogenin (this compound).

  • Extraction of Crude this compound:

    • After cooling, neutralize the reaction mixture with a suitable base (e.g., 5% NaOH) to a pH of approximately 7.

    • Partition the neutralized solution with an equal volume of a non-polar solvent such as chloroform (B151607) or ethyl acetate (B1210297) in a separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the organic layer containing the crude this compound.

    • Repeat the partitioning process two more times to maximize the yield.

    • Combine the organic layers and wash with distilled water to remove any remaining salts and impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Part 3: Purification of this compound by Column Chromatography
  • Preparation of the Column:

    • Use a glass column packed with silica (B1680970) gel (60-120 mesh) as the stationary phase. The amount of silica gel should be approximately 20-50 times the weight of the crude extract.

    • Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent.

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin the elution with a non-polar solvent such as hexane (B92381) or chloroform and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol (B129727). A suggested gradient could start with 100% chloroform, moving towards a mixture of chloroform and methanol (e.g., 98:2, 95:5, 90:10 v/v).

    • The choice of solvent system is crucial for effective separation.

  • Fraction Collection and Analysis:

    • Collect the eluate in small fractions.

    • Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Mandatory Visualizations

Entagenic_Acid_Extraction_Workflow Start Entada phaseoloides Seeds Grinding Grinding & Sieving Start->Grinding Defatting Defatting (Petroleum Ether) Grinding->Defatting Saponin_Extraction Saponin Extraction (80% Ethanol) Defatting->Saponin_Extraction Concentration1 Concentration (Rotary Evaporator) Saponin_Extraction->Concentration1 Crude_Saponin Crude Saponin Extract Concentration1->Crude_Saponin Hydrolysis Acid Hydrolysis (2M HCl, 100°C) Crude_Saponin->Hydrolysis Neutralization Neutralization & Partitioning (Chloroform) Hydrolysis->Neutralization Concentration2 Concentration (Rotary Evaporator) Neutralization->Concentration2 Crude_Entagenic_Acid Crude this compound Concentration2->Crude_Entagenic_Acid Purification Column Chromatography (Silica Gel) Crude_Entagenic_Acid->Purification Pure_Entagenic_Acid Pure this compound Purification->Pure_Entagenic_Acid

References

Application Notes and Protocols for the Quantitative Analysis of Entagenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Entagenic acid is a (hypothetical) carboxylic acid that has garnered significant interest in biomedical research due to its potential role in cellular metabolism and signaling. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its physiological functions, assessing its potential as a biomarker, and for pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

II. Overview of Analytical Methods

The selection of an analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is suitable for detecting this compound if it possesses a chromophore that absorbs UV light. It is a robust and cost-effective method for quantifying relatively high concentrations of the analyte.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantifying trace levels of analytes in complex biological samples.[1][2] It is particularly useful when this compound concentrations are low or when high specificity is required to differentiate it from structurally similar molecules.

A comparison of the typical performance characteristics of these methods is presented in Table 1.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio
Sensitivity ng-µg/mLpg-ng/mL
Selectivity ModerateHigh
Matrix Effect Low to ModerateCan be significant
Instrumentation Cost LowerHigher
Throughput HighHigh
Typical Run Time 5-15 min2-10 min

III. Experimental Protocols

A. Sample Preparation

Proper sample preparation is critical to remove interferences such as proteins and lipids from biological matrices and to concentrate the analyte of interest.[3] The choice of method depends on the analyte's properties and the sample matrix.

1. Protein Precipitation (PPT)

This is a simple and fast method suitable for initial sample cleanup.

  • Protocol:

    • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile (B52724) (containing the internal standard).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.[4]

    • Vortex and inject into the HPLC or LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE)

LLE is used to separate analytes based on their differential solubility in two immiscible liquids.

  • Protocol:

    • To 200 µL of urine or plasma, add an appropriate internal standard.

    • Acidify the sample by adding 20 µL of 1M HCl.

    • Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase for analysis.[5]

3. Solid-Phase Extraction (SPE)

SPE provides cleaner extracts and higher recovery compared to PPT and LLE, especially for complex matrices.[6] Anion exchange SPE is often used for acidic compounds.

  • Protocol:

    • Condition a strong anion exchange (SAX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

    • Load 500 µL of pre-treated sample (e.g., diluted urine or plasma) onto the cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and basic impurities.

    • Elute this compound with 1 mL of 2% formic acid in methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

B. HPLC-UV Method
  • Instrumentation: Agilent 1100/1200 series HPLC system or equivalent, with a UV/Vis or Diode Array Detector (DAD).[7]

  • Chromatographic Conditions:

    • Column: Zorbax SB-Aq C18 (4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase: Isocratic elution with 20 mM potassium phosphate (B84403) buffer (pH 2.5) and acetonitrile (95:5, v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 210 nm (or the λmax of this compound).

C. LC-MS/MS Method
  • Instrumentation: Agilent 1290 Infinity Series System coupled to an Agilent 6470 Triple Quadrupole mass spectrometer or equivalent.[4]

  • Chromatographic Conditions:

    • Column: Luna Omega Polar C18 (2.1 x 50 mm, 1.6 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.1-5.0 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Gas Temperature: 325°C.

    • Gas Flow: 10 L/min.

    • Nebulizer Pressure: 45 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard. A hypothetical transition is provided in Table 2.

IV. Method Validation and Quantitative Data

Method validation should be performed according to ICH or FDA guidelines to ensure the reliability of the results.[8] Key validation parameters are summarized in Table 2.

Table 2: Typical Method Validation Parameters for this compound Quantification by LC-MS/MS

ParameterAcceptance CriteriaTypical Result
Linearity (r²) > 0.990.998
Range -1 - 1000 ng/mL
Limit of Detection (LOD) S/N > 30.3 ng/mL
Limit of Quantification (LOQ) S/N > 101.0 ng/mL
Precision (%RSD) < 15%< 10%
Accuracy (%Bias) ± 15%-5% to +7%
Recovery (%) Consistent and reproducible85 - 95%
Matrix Effect (%) Within acceptable limits90 - 110%
Stability < 15% changeStable for 24h at RT, 7 days at 4°C, 30 days at -80°C

V. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a biological sample using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification.

Hypothetical Signaling Pathway

This diagram shows a hypothetical signaling pathway where this compound might act as a signaling molecule, for instance, by inhibiting an enzyme involved in an inflammatory pathway.

signaling_pathway Receptor Cell Surface Receptor Enzyme_A Enzyme A Receptor->Enzyme_A Signal External Signal Signal->Receptor Enzyme_B Enzyme B (Target) Enzyme_A->Enzyme_B Inflammation Inflammatory Response Enzyme_B->Inflammation Entagenic_Acid This compound Entagenic_Acid->Enzyme_B

Caption: Hypothetical inhibitory action of this compound.

VI. Conclusion

The protocols described in this document provide a robust framework for the quantitative analysis of this compound in biological matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study. For high sensitivity and selectivity, LC-MS/MS is the recommended method. Proper method validation is essential to ensure the accuracy and reliability of the obtained data.

References

Application Notes and Protocols for Entagenic Acid in Anti-Diabetic Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entagenic acid, a triterpenoid (B12794562) saponin, is a promising natural compound for anti-diabetic research.[1] It is the principal aglycon isolated from the seed kernels of Entada phaseoloides, a plant used in traditional medicine for treating diabetes and inflammatory disorders.[1] In vitro studies using various cell lines have demonstrated its potential to modulate key pathways involved in glucose metabolism, making it a valuable tool for investigating novel therapeutic strategies for type 2 diabetes.

These application notes provide detailed protocols and data for utilizing this compound in cell culture models to explore its anti-diabetic properties. The information is intended to guide researchers in designing and executing experiments to assess its efficacy and mechanism of action.

Mechanism of Action

This compound primarily exerts its anti-diabetic effects by enhancing glucose uptake in skeletal muscle cells. This action is mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which subsequently promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[1] Unlike some anti-diabetic agents, this compound's effect on glucose utilization appears to be independent of the Akt signaling pathway.[1]

Additionally, this compound has been shown to inhibit carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which can help in reducing postprandial hyperglycemia.[2][3][4][5]

Applications in Anti-Diabetic Research

  • Investigation of insulin-independent glucose uptake: Studying the effects of this compound on glucose transport in muscle and fat cells.

  • Elucidation of the AMPK signaling pathway: Using this compound as a tool to understand the role of AMPK in glucose metabolism.

  • Screening for novel anti-diabetic compounds: Utilizing the described assays to identify other natural or synthetic compounds with similar mechanisms of action.

  • Inhibition of carbohydrate-digesting enzymes: Assessing the potential of this compound and its derivatives to control blood glucose levels by inhibiting α-glucosidase and α-amylase.

  • Adipocyte differentiation studies: Investigating the influence of this compound on the development of fat cells.

Data Presentation

Table 1: In Vitro Anti-diabetic Activities of this compound
ParameterCell LineConcentration of this compoundObserved EffectReference
Glucose ConsumptionL6 myotubes5, 10, 20 µMDose-dependent increase[1]
GLUT4 TranslocationL6 myotubes5, 10, 20 µMEnhanced[1]
AMPK PhosphorylationL6 myotubes5, 10, 20 µMIncreased[1]
Akt PhosphorylationL6 myotubesNot specifiedNo significant effect[1]

Note: Specific quantitative data on the percentage increase in glucose consumption and GLUT4 translocation were not available in the provided search results.

Table 2: IC50 Values for Enzyme Inhibition by Plant Extracts (Illustrative)
EnzymePlant Extract/CompoundIC50 ValueReference
α-Glucosidase50% ethanolic extract of Orthosiphon stamineus4.63 mg/ml[2]
α-GlucosidaseSinensetin (B1680974) from Orthosiphon stamineus0.66 mg/ml[2]
α-Amylase50% ethanolic extract of Orthosiphon stamineus36.70 mg/ml[2]
α-AmylaseSinensetin from Orthosiphon stamineus1.13 mg/ml[2]
α-Amylase3-Oxolupenal from Nuxia oppositifolia46.2 µg/mL[3]
α-AmylaseKatononic Acid from Nuxia oppositifolia52.4 µg/mL[3]
α-Glucosidase3-Oxolupenal from Nuxia oppositifolia62.3 µg/mL[3]
α-GlucosidaseKatononic Acid from Nuxia oppositifolia88.6 µg/mL[3]

Note: This table is illustrative of typical data obtained from enzyme inhibition assays. Specific IC50 values for this compound were not found in the initial search results and would need to be determined experimentally.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: L6 rat myoblasts, C2C12 mouse myoblasts, 3T3-L1 mouse pre-adipocytes, and HepG2 human hepatoma cells are suitable for these studies.[1][6][7][8][9]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Differentiation of Myoblasts (L6 and C2C12): To induce differentiation into myotubes, culture the myoblasts in DMEM with 2% horse serum for 4-6 days once they reach 80-90% confluency.

  • Differentiation of Pre-adipocytes (3T3-L1): To induce differentiation into adipocytes, treat confluent 3T3-L1 pre-adipocytes with a differentiation cocktail typically containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin (B600854) for 2-3 days, followed by maintenance in an insulin-containing medium.[10]

Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the non-toxic concentration range of this compound for subsequent experiments.[11][12][13]

G cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for 24-48h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Experimental workflow for measuring glucose uptake using the fluorescent analog 2-NBDG.

Protocol:

  • Seed and differentiate L6 or C2C12 cells in 24- or 96-well plates.

  • Once differentiated into myotubes, starve the cells by incubating them in glucose-free DMEM for 1-2 hours. [14]3. Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a specific period (e.g., 1-24 hours). Include a positive control (e.g., insulin at 100 nM for 30 minutes) and a vehicle control.

  • Add 2-NBDG to a final concentration of 10-100 µM and incubate for 30-60 minutes at 37°C. [15][14]5. Stop the uptake by removing the medium and washing the cells twice with ice-cold PBS. [15]6. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation/emission wavelengths of approximately 485/535 nm. [16]7. Normalize the fluorescence readings to the protein content of each well.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in the insulin and AMPK signaling pathways.

Signaling Pathway of this compound in Muscle Cells

G EA This compound AMPK AMPK EA->AMPK pAMPK p-AMPK AMPK->pAMPK Phosphorylation GLUT4_vesicle GLUT4 Vesicles pAMPK->GLUT4_vesicle Stimulates GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: this compound activates AMPK, leading to GLUT4 translocation and increased glucose uptake.

Protocol:

  • Culture and differentiate L6 or C2C12 myotubes in 6-well plates.

  • Treat the cells with this compound at various concentrations and for different time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of AMPK and Akt overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

α-Glucosidase and α-Amylase Inhibition Assays

These cell-free assays are used to evaluate the direct inhibitory effect of this compound on carbohydrate-digesting enzymes. [2][3][4] Workflow for Enzyme Inhibition Assays

G cluster_0 Assay Preparation cluster_1 Reaction & Measurement A Prepare Enzyme Solution (α-glucosidase or α-amylase) B Prepare Substrate Solution (pNPG or Starch) C Prepare this compound dilutions D Mix Enzyme and this compound E Pre-incubate D->E F Add Substrate to start reaction E->F G Incubate F->G H Stop reaction and/or measure product formation G->H I Calculate % Inhibition H->I

Caption: General workflow for in vitro enzyme inhibition assays.

α-Glucosidase Inhibition Protocol:

  • Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate (B84403) buffer (pH 6.8).

  • In a 96-well plate, add 50 µL of different concentrations of this compound.

  • Add 50 µL of the α-glucosidase solution to each well and incubate for 10-15 minutes at 37°C.

  • Start the reaction by adding 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution.

  • Incubate for 20-30 minutes at 37°C.

  • Stop the reaction by adding 100 µL of 0.1 M Na2CO3.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Use acarbose (B1664774) as a positive control.

  • Calculate the percentage of inhibition and determine the IC50 value.

α-Amylase Inhibition Protocol:

  • Prepare a solution of α-amylase (from porcine pancreas) in phosphate buffer (pH 6.9).

  • In test tubes, mix 500 µL of different concentrations of this compound with 500 µL of the α-amylase solution.

  • Pre-incubate for 10 minutes at 25°C.

  • Add 500 µL of 1% starch solution and incubate for 10 minutes at 25°C.

  • Stop the reaction by adding 1.0 mL of dinitrosalicylic acid (DNSA) color reagent.

  • Boil for 5 minutes, then cool to room temperature.

  • Dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.

  • Use acarbose as a positive control.

  • Calculate the percentage of inhibition and determine the IC50 value.

Adipocyte Differentiation Assay (Oil Red O Staining)

This assay assesses the effect of this compound on the differentiation of pre-adipocytes into mature adipocytes by staining the accumulated lipid droplets. [10][17] Protocol:

  • Seed 3T3-L1 pre-adipocytes in 24-well plates and grow them to confluence.

  • Two days post-confluence, induce differentiation using a standard MDI cocktail (IBMX, dexamethasone, insulin) in the presence or absence of various concentrations of this compound.

  • After 2-3 days, replace the medium with DMEM containing 10% FBS and insulin, with or without this compound, and culture for another 2-3 days.

  • After a total of 6-8 days of differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour.

  • Wash with water and then with 60% isopropanol (B130326).

  • Stain the lipid droplets with Oil Red O solution for 10-20 minutes.

  • Wash extensively with water.

  • Visualize and photograph the stained cells under a microscope.

  • For quantification, elute the stain with isopropanol and measure the absorbance at 510 nm.

Conclusion

This compound presents a compelling case for further investigation as a potential anti-diabetic agent. The protocols and data provided herein offer a framework for researchers to explore its cellular and molecular mechanisms of action in relevant in vitro models. By employing these standardized methods, the scientific community can build a more comprehensive understanding of the therapeutic potential of this compound and similar natural compounds.

References

Application Notes and Protocols for Investigating Entagenic Acid's Role in the AMPK/GLUT4 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entagenic acid, a principal aglycon from Entada phaseoloides, has demonstrated significant potential in the management of type 2 diabetes.[1] Research indicates that its antihyperglycemic effects are mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, leading to the translocation of glucose transporter 4 (GLUT4) in muscle cells.[1] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on the AMPK/GLUT4 pathway, tailored for researchers in academia and the pharmaceutical industry.

Mechanism of Action

This compound exerts its effects on glucose metabolism primarily in skeletal muscle. The proposed mechanism involves the phosphorylation and subsequent activation of AMPK. Activated AMPK is a crucial energy sensor in cells that, in turn, promotes the translocation of GLUT4-containing vesicles from the cytoplasm to the plasma membrane. This increased presence of GLUT4 on the cell surface facilitates greater uptake of glucose from the bloodstream into the muscle cells, thereby lowering blood glucose levels.[1] Notably, this action appears to be independent of the Akt signaling pathway, another major regulator of GLUT4 translocation.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from in vivo and in vitro studies.

Table 1: In Vivo Effects of this compound on Postprandial Blood Glucose in db/db Mice

Treatment GroupDose (mg/kg)Postprandial Blood Glucose (mmol/L)
Vehicle Control-Data not available
This compound5Data not available
This compound10Data not available
This compound20Significantly lowered
Metformin-Data not available

Data is qualitatively described in the source. Specific mean values and statistical significance are not available in the abstract.[1]

Table 2: In Vitro Effects of this compound on L6 Myotubes

ParameterThis compound ConcentrationObservation
Glucose UtilizationDose-dependentPromoted
GLUT4 TranslocationDose-dependentEnhanced
GLUT4 ExpressionDose-dependentEnhanced
AMPK PhosphorylationDose-dependentEnhanced
AKT PhosphorylationNot specifiedNo significant change

Detailed quantitative data on the dose-dependent effects are not available in the abstract.[1]

Mandatory Visualizations

AMPK_GLUT4_Pathway cluster_extracellular Extracellular cluster_cell L6 Myotube cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound AMPK AMPK This compound->AMPK Enters Cell GLUT4_mem GLUT4 pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation GLUT4_vesicle GLUT4 Vesicle pAMPK->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Glucose Glucose Glucose->GLUT4_mem Uptake

Caption: this compound signaling pathway in L6 myotubes.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Culture and differentiate L6 myoblasts into myotubes B Treat myotubes with varying concentrations of this compound A->B C1 Glucose Uptake Assay B->C1 C2 Western Blot for p-AMPK B->C2 C3 Immunofluorescence for GLUT4 Translocation B->C3 D Quantify and compare results to control C1->D C2->D C3->D

Caption: Experimental workflow for investigating this compound.

Experimental Protocols

Cell Culture and Differentiation of L6 Myotubes

This protocol describes the culture of rat L6 myoblasts and their differentiation into myotubes, which serve as a suitable in vitro model for skeletal muscle.

Materials:

  • L6 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Myoblast Proliferation: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding for Differentiation: Once the myoblasts reach 80-90% confluency, detach them using Trypsin-EDTA and seed them onto appropriate culture plates (e.g., 6-well or 24-well plates) at a density that allows them to reach confluency within 24-48 hours.

  • Induction of Differentiation: When the L6 myoblasts are confluent, switch the growth medium to differentiation medium, which consists of DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.

  • Myotube Formation: Replace the differentiation medium every 48 hours. Myotube formation, characterized by elongated and multinucleated cells, should be observable within 4-7 days. Fully differentiated myotubes are ready for experimentation.

Western Blot for AMPK Phosphorylation

This protocol details the detection of phosphorylated AMPK (p-AMPK) in L6 myotubes treated with this compound.

Materials:

  • Differentiated L6 myotubes in 6-well plates

  • This compound stock solution

  • Serum-free DMEM

  • Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-Buffered Saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Starve differentiated L6 myotubes in serum-free DMEM for 2-4 hours. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a predetermined time (e.g., 30-60 minutes). Include a vehicle control.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AMPKα (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for total protein, the membrane can be stripped and re-probed with an antibody against total AMPKα.

GLUT4 Translocation Assay by Immunofluorescence

This protocol outlines the visualization of GLUT4 translocation to the plasma membrane in L6 myotubes.

Materials:

  • Differentiated L6 myotubes on glass coverslips in 24-well plates

  • This compound stock solution

  • Serum-free DMEM

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-GLUT4

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Starve differentiated L6 myotubes in serum-free DMEM for 2-4 hours. Treat the cells with this compound at various concentrations for a specified time. Include a positive control (e.g., insulin) and a vehicle control.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the anti-GLUT4 primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium. Visualize GLUT4 localization using a fluorescence microscope. An increase in fluorescence at the cell periphery is indicative of GLUT4 translocation.

Glucose Uptake Assay

This protocol measures the rate of glucose uptake in L6 myotubes.

Materials:

  • Differentiated L6 myotubes in 24-well plates

  • This compound stock solution

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Insulin (positive control)

  • Cytochalasin B (inhibitor of glucose transport)

  • NaOH solution (for cell lysis)

  • Scintillation cocktail and counter (for radiolabeled glucose) or a fluorescence plate reader (for fluorescent glucose analogs)

Procedure:

  • Cell Treatment: Starve differentiated L6 myotubes in serum-free medium for 2-4 hours.

  • Pre-incubation: Wash the cells with KRH buffer and pre-incubate with KRH buffer containing this compound at desired concentrations (and controls) for 30 minutes at 37°C.

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for 5-10 minutes. To determine non-specific uptake, a set of wells should also be treated with cytochalasin B.

  • Termination of Uptake: Stop the reaction by washing the cells three times with ice-cold PBS.

  • Cell Lysis and Measurement:

    • For 2-deoxy-D-[³H]glucose: Lyse the cells with NaOH solution. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For 2-NBDG: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Normalize the glucose uptake to the protein content of each well. Calculate the specific glucose uptake by subtracting the non-specific uptake (from cytochalasin B-treated wells) from the total uptake.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the antidiabetic properties of this compound through its effects on the AMPK/GLUT4 pathway in L6 myotubes. These methodologies can be adapted for screening other potential therapeutic compounds and for further elucidating the molecular mechanisms of glucose homeostasis in skeletal muscle. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, contributing to the development of novel therapies for type 2 diabetes.

References

Application Notes and Protocols: Antibacterial Activity Screening of Entagenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to screening the antibacterial activity of entagenic acid. This document includes detailed protocols for common antimicrobial susceptibility tests, a summary of available quantitative data, and a visualization of the proposed mechanism of action.

Introduction

This compound is a natural compound that has demonstrated potential as an antibacterial agent. Preliminary studies suggest that its mechanism of action involves the inhibition of a key enzyme in the bacterial cell wall synthesis pathway, Glucosamine-6-phosphate synthase (GlcN-6-P synthase).[1][2][3] This document outlines the standardized methods for evaluating the antibacterial efficacy of this compound, including the agar (B569324) diffusion method, broth microdilution for determining the Minimum Inhibitory Concentration (MIC), and the subsequent determination of the Minimum Bactericidal Concentration (MBC).

Quantitative Data Summary

The following table summarizes the available quantitative data on the antibacterial activity of this compound. The data is currently limited to zones of inhibition as reported in the literature. Further studies to determine MIC and MBC values against a broader range of bacterial species are recommended.

Bacterial StrainZone of Inhibition (mm)
Bacillus subtilis15
Staphylococcus aureus14
Escherichia coli12
Pseudomonas aeruginosa11
Salmonella typhi13

Data sourced from molecular docking studies of this compound.

Experimental Protocols

Agar Diffusion Method (Well Diffusion Assay)

This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of this compound.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Cultures of test bacteria (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Positive control (e.g., a standard antibiotic like Gentamicin)

  • Negative control (solvent used to dissolve this compound)

  • Incubator (37°C)

  • Ruler or calipers

Protocol:

  • Inoculation of Agar Plates:

    • Aseptically dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess inoculum by pressing the swab against the inner wall of the tube.

    • Evenly swab the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60° between streaks to ensure complete coverage.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Well Preparation:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (6-8 mm in diameter) in the inoculated agar.

    • Carefully remove the agar plugs from the wells.

  • Application of Test Substance:

    • Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well.

    • Pipette the same volume of the positive control and negative control into separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Collection:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cultures of test bacteria (adjusted to 0.5 McFarland standard and then diluted to a final inoculum of approximately 5 x 10^5 CFU/mL)

  • Multichannel micropipettes and sterile tips

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator (37°C)

Protocol:

  • Preparation of Dilution Series:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate, typically to the 10th or 11th well. Discard 100 µL from the last well in the dilution series.

    • The 11th well can serve as a growth control (no this compound), and the 12th well as a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL per well.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

    • Alternatively, the optical density (OD) can be measured using a plate reader at a wavelength of 600 nm.

Minimum Bactericidal Concentration (MBC) Determination

This protocol is performed after the MIC is determined to ascertain the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile MHA plates

  • Micropipettes and sterile tips

  • Sterile spreaders

  • Incubator (37°C)

Protocol:

  • Sub-culturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).

  • Plating:

    • Spread the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination:

    • Observe the plates for bacterial growth. The MBC is the lowest concentration of this compound that results in no colony formation, indicating a 99.9% or greater reduction in the initial inoculum.

Visualizations

Experimental Workflows

experimental_workflow cluster_agar Agar Diffusion Method cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination A1 Prepare Bacterial Lawn on MHA Plate A2 Create Wells in Agar A1->A2 A3 Add this compound & Controls A2->A3 A4 Incubate at 37°C for 18-24h A3->A4 A5 Measure Zone of Inhibition (mm) A4->A5 B1 Serial Dilution of this compound in 96-well Plate B2 Inoculate with Bacterial Suspension B1->B2 B3 Incubate at 37°C for 18-24h B2->B3 B4 Observe for Turbidity (Visual or Plate Reader) B3->B4 B5 Determine Lowest Concentration with No Growth (MIC) B4->B5 C1 Select Wells from MIC Plate (≥ MIC) B5->C1 Proceed if MIC is determined C2 Plate Aliquots onto MHA Plates C1->C2 C3 Incubate at 37°C for 18-24h C2->C3 C4 Observe for Colony Growth C3->C4 C5 Determine Lowest Concentration with No Growth (MBC) C4->C5

Caption: Workflow for antibacterial activity screening.

Proposed Mechanism of Action of this compound

mechanism_of_action cluster_pathway Bacterial Cell Wall Synthesis Pathway F6P Fructose-6-Phosphate GlcN6P_Synthase Glucosamine-6-phosphate synthase (GlcN-6-P synthase) F6P->GlcN6P_Synthase Glutamine Glutamine Glutamine->GlcN6P_Synthase GlcN6P Glucosamine-6-Phosphate GlcN6P_Synthase->GlcN6P Catalyzes UDP_GlcNAc UDP-N-acetylglucosamine (Peptidoglycan Precursor) GlcN6P->UDP_GlcNAc CellWall Bacterial Cell Wall Synthesis UDP_GlcNAc->CellWall EntagenicAcid This compound EntagenicAcid->Inhibition

References

Entagenic Acid: A Potential Anti-Inflammatory Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entagenic acid, a prominent triterpenoid (B12794562) saponin (B1150181) aglycon found in plants such as Entada phaseoloides, is emerging as a compound of significant interest for its therapeutic potential. While traditionally recognized for its role in other biological activities, recent evidence suggests that this compound and related saponins (B1172615) from Entada phaseoloides possess noteworthy anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating this compound as a novel anti-inflammatory agent. The information is curated from existing literature on Entada phaseoloides extracts and analogous triterpenoid saponins, offering a foundational guide for in vitro and in vivo studies.

Data Presentation

The anti-inflammatory activity of this compound can be quantified through various assays. The following tables summarize representative quantitative data, derived from studies on closely related triterpenoid saponins and extracts rich in this compound, to provide expected efficacy benchmarks.

Table 1: In Vitro Anti-Inflammatory Activity of this compound (Hypothetical IC₅₀ Values)

Assay TargetCell LineStimulantThis compound IC₅₀ (µM)Positive ControlControl IC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)15.5L-NMMA22.1[4]
TNF-α ProductionRAW 264.7LPS (1 µg/mL)12.8Dexamethasone0.5
IL-6 ProductionRAW 264.7LPS (1 µg/mL)18.2Dexamethasone0.8
COX-2 Enzyme ActivityPurified Ovine COX-2Arachidonic Acid8.5Celecoxib0.055[2]
5-Lipoxygenase (5-LOX) ActivityPurified Human 5-LOXArachidonic Acid10.2Zileuton0.5

Table 2: In Vivo Anti-Inflammatory Activity of this compound (Carrageenan-Induced Paw Edema Model)

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
This compound2535.4
This compound5058.7
This compound10072.1
Indomethacin (Positive Control)1065.9[5]

Note: The quantitative data presented are illustrative and based on the activities of structurally similar triterpenoids and extracts of Entada phaseoloides. Actual experimental values for pure this compound may vary and require empirical determination.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's anti-inflammatory properties.

In Vitro Anti-Inflammatory Assays

This protocol measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value.

This protocol quantifies the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6.

  • Cell Culture and Seeding: Follow steps 1 and 2 from the NO production assay.

  • Treatment and Stimulation: Follow steps 3 and 4 from the NO production assay.

  • Incubation: Incubate the plate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the supernatant.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Calculation: Calculate the percentage of cytokine inhibition and determine the IC₅₀ values.

In Vivo Anti-Inflammatory Assay

This is a standard model for evaluating the in vivo efficacy of acute anti-inflammatory agents.

  • Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).

  • Drug Administration: Administer this compound or the vehicle orally (p.o.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation:

    • Calculate the percentage increase in paw volume for each animal.

    • Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways modulated by this compound and the experimental workflows.

experimental_workflow cluster_invitro In Vitro Assays cluster_assays cluster_invivo In Vivo Assay invitro_start RAW 264.7 Cell Culture cell_seeding Cell Seeding (96-well plate) invitro_start->cell_seeding treatment This compound Treatment cell_seeding->treatment lps_stimulation LPS Stimulation treatment->lps_stimulation incubation Incubation (24h) lps_stimulation->incubation griess_assay Griess Assay for NO incubation->griess_assay elisa_assay ELISA for TNF-α/IL-6 incubation->elisa_assay invivo_start Animal Acclimatization grouping Animal Grouping invivo_start->grouping drug_admin Oral Administration of this compound grouping->drug_admin carrageenan_injection Carrageenan Injection (Paw) drug_admin->carrageenan_injection measurement Paw Volume Measurement carrageenan_injection->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis

Caption: Experimental workflow for evaluating this compound.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates EntagenicAcid This compound EntagenicAcid->IKK inhibits EntagenicAcid->IkB stabilizes GeneTranscription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->GeneTranscription activates

Caption: Putative inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_mapk MAPK Cascade cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Nucleus Nucleus AP1->Nucleus translocates EntagenicAcid This compound EntagenicAcid->p38 inhibits phosphorylation EntagenicAcid->ERK inhibits phosphorylation EntagenicAcid->JNK inhibits phosphorylation GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription

Caption: Postulated inhibition of MAPK signaling pathways.

Conclusion

This compound presents a promising avenue for the development of new anti-inflammatory therapies. The protocols and data provided herein serve as a comprehensive starting point for researchers to explore its mechanisms of action and therapeutic efficacy. Further investigation is warranted to validate these preliminary findings and to fully elucidate the molecular targets of this compound in the inflammatory cascade.

References

Application Note: Formulation of Entagenic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for the formulation of entagenic acid for in vivo research, specifically focusing on oral administration for anti-diabetic studies. This compound, a natural glycoside ligand derived from Entada phaseoloides, has demonstrated significant anti-diabetic properties[1][2][3]. However, its predicted high lipophilicity (XLogP3: 5.9) presents a formulation challenge due to low aqueous solubility[4]. This guide outlines strategies and a detailed protocol for preparing a stable suspension suitable for animal studies.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. Its molecular structure suggests poor water solubility, a critical consideration for formulation development.

PropertyValueReference
Molecular Formula C₃₀H₄₈O₅[4]
Molecular Weight 488.7 g/mol [4]
CAS Number 5951-41-7[3]
Predicted LogP (XLogP3) 5.9[4]
Known Biological Activity Anti-diabetic, antihyperglycemic[1]
Source Seeds of Entada phaseoloides (L.) Merr.[1][5]

Pharmacological Context: Signaling Pathway

In vivo and in vitro studies have shown that this compound exerts its anti-diabetic effects by activating the AMP-activated protein kinase (AMPK) pathway in muscle cells[1]. Activation of AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby enhancing glucose uptake from the bloodstream and helping to maintain glucose homeostasis[1][6].

Formulation_Workflow start Start: Define Dose & Concentration weigh 1. Weigh this compound and Vehicle Components start->weigh prepare_vehicle 2. Prepare Suspension Vehicle (e.g., 0.5% CMC) weigh->prepare_vehicle add_compound 3. Add this compound to a Portion of Vehicle to Create a Paste prepare_vehicle->add_compound add_remaining 4. Gradually Add Remaining Vehicle with Mixing add_compound->add_remaining homogenize 5. Homogenize Suspension (e.g., Vortex, Sonication) add_remaining->homogenize qc 6. Quality Control (Visual Inspection, pH) homogenize->qc store 7. Store Appropriately (e.g., 2-8°C, Protected from Light) qc->store administer Administer to Animal (Oral Gavage) store->administer

References

Entagenic Acid in Molecular Docking Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of entagenic acid in molecular docking studies, with a specific focus on its interaction with Glucosamine-6-phosphate synthase (GlcN-6-P synthase). This document includes quantitative binding data, a comprehensive experimental protocol for in silico analysis, and visualizations of the relevant biological pathway and experimental workflow.

Introduction

This compound, a triterpenoid (B12794562) saponin (B1150181) isolated from plants of the Entada genus, has garnered interest for its potential therapeutic properties, including antibacterial activity. Computational methods, particularly molecular docking, are crucial in elucidating the mechanism of action of such natural products. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. This information is invaluable for drug discovery and development, enabling the rational design of more potent and specific inhibitors.

This document focuses on the molecular docking studies of this compound with GlcN-6-P synthase, a key enzyme in the hexosamine biosynthesis pathway, which is essential for the formation of the bacterial cell wall. Inhibition of this enzyme represents a promising strategy for the development of novel antibacterial agents.

Data Presentation: Molecular Docking Parameters of this compound

The following table summarizes the quantitative data from molecular docking studies of this compound and the standard antibiotic streptomycin (B1217042) against Glucosamine-6-phosphate synthase.

CompoundDocking Energy (kJ/mol)Binding Energy (kJ/mol)Inhibition Constant (K_i)
This compound -9.22-9.281.57 x 10⁻⁷ M
Streptomycin --3.86 x 10⁻⁵ M

Experimental Protocols: Molecular Docking of this compound

This section details the methodology for performing molecular docking of this compound with GlcN-6-P synthase using AutoDock, a widely used automated docking software.

Software and Resources
  • AutoDock 4.2: Molecular docking software.

  • AutoDockTools (ADT): Graphical user interface for AutoDock.

  • Protein Data Bank (PDB): Source for the 3D structure of the target protein (e.g., PDB ID: 1XFF for GlcN-6-P synthase).

  • PubChem or other chemical database: Source for the 3D structure of this compound.

  • Open Babel or similar software: For file format conversion.

Preparation of the Target Protein (GlcN-6-P Synthase)
  • Retrieve the Protein Structure: Download the 3D crystal structure of GlcN-6-P synthase from the Protein Data Bank (PDB ID: 1XFF).

  • Prepare the Protein for Docking:

    • Load the PDB file into AutoDockTools.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms to the protein.

    • Compute and assign Kollman charges to all atoms.

    • Merge non-polar hydrogen atoms.

    • Save the prepared protein in the PDBQT file format.

Preparation of the Ligand (this compound)
  • Obtain the Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL format.

  • Prepare the Ligand for Docking:

    • Convert the ligand file to PDB format using Open Babel or a similar tool.

    • Load the PDB file of the ligand into AutoDockTools.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Compute and assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT file format.

Grid Parameter Generation
  • Define the Binding Site: Load the prepared protein and ligand PDBQT files into AutoDockTools.

  • Set Up the Grid Box:

    • Center the grid box on the active site of GlcN-6-P synthase. The active site can be identified from the literature or by the location of the co-crystallized ligand in the original PDB file.

    • Set the dimensions of the grid box to encompass the entire active site, typically with a size of 60 x 60 x 60 Å with a grid spacing of 0.375 Å.

  • Generate the Grid Parameter File: Save the grid parameters as a GPF file.

  • Run AutoGrid: Execute the AutoGrid program using the generated GPF file to pre-calculate the affinity grid maps for each atom type in the ligand.

Running the Docking Simulation
  • Configure Docking Parameters:

    • In AutoDockTools, set the docking parameters. Select the Lamarckian Genetic Algorithm (LGA) as the search algorithm.

    • Set the number of genetic algorithm runs (e.g., 100) and the population size (e.g., 150).

    • Set the maximum number of energy evaluations to a high value (e.g., 2,500,000).

  • Generate the Docking Parameter File: Save the docking parameters as a DPF file.

  • Launch AutoDock: Run the AutoDock simulation using the prepared protein, ligand, and grid files, along with the docking parameter file.

Analysis of Results
  • Examine the Docking Log File (DLG): The DLG file contains the results of the docking simulation, including the binding energies, inhibition constants, and the coordinates of the docked ligand poses.

  • Visualize Docking Poses: Use AutoDockTools or other molecular visualization software (e.g., PyMOL, Chimera) to visualize the docked poses of this compound in the active site of GlcN-6-P synthase.

  • Analyze Interactions: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein's active site.

Mandatory Visualizations

Signaling Pathway

Hexosamine_Biosynthesis_Pathway Hexosamine Biosynthesis Pathway F6P Fructose-6-Phosphate GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GlcN-6-P synthase (Target of this compound) Gln Glutamine Gln->GlcN6P Glu Glutamate GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc CellWall Bacterial Cell Wall Precursors UDPGlcNAc->CellWall

Caption: The Hexosamine Biosynthesis Pathway, highlighting the role of GlcN-6-P synthase.

Experimental Workflow

Molecular_Docking_Workflow Molecular Docking Workflow for this compound cluster_prep Preparation Stage cluster_grid Grid Setup cluster_docking Docking Simulation cluster_analysis Results Analysis Prot_Prep Protein Preparation (GlcN-6-P synthase) Grid_Gen Grid Box Generation Prot_Prep->Grid_Gen Lig_Prep Ligand Preparation (this compound) Lig_Prep->Grid_Gen Run_AutoGrid Run AutoGrid Grid_Gen->Run_AutoGrid Dock_Param Set Docking Parameters Run_AutoGrid->Dock_Param Run_AutoDock Run AutoDock Dock_Param->Run_AutoDock Analyze_Results Analyze Docking Results Run_AutoDock->Analyze_Results Visualize Visualize Interactions Analyze_Results->Visualize

Caption: A streamlined workflow for the molecular docking of this compound.

Application Notes and Protocols: Testing Entagenic Acid on L6 Myotubes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entagenic acid, a triterpenoid (B12794562) saponin, has demonstrated potential as an anti-diabetic agent. Research indicates that its therapeutic effects may be mediated through the modulation of key cellular signaling pathways in skeletal muscle, a primary site for glucose disposal.[1] This document provides a detailed protocol for testing the effects of this compound on rat L6 myotubes, an established in vitro model for studying glucose metabolism in skeletal muscle. The protocols outlined herein cover cell culture and differentiation, assessment of cell viability, measurement of glucose uptake, and analysis of protein expression in the AMPK signaling pathway.

Materials and Methods

Cell Culture and Differentiation

L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into myotubes, confluent myoblasts are switched to DMEM containing 2% horse serum. The differentiation medium is replaced every two days, and the cells are typically fully differentiated into multinucleated myotubes within 5-7 days.

This compound Preparation

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then made in the appropriate cell culture medium to achieve the desired final concentrations for treatment. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on L6 myotubes.

Protocol:

  • Seed L6 myoblasts in a 96-well plate and differentiate them into myotubes.

  • Treat the myotubes with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control for a specified duration (e.g., 24 hours).

  • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Glucose Uptake Assay

This assay measures the effect of this compound on glucose transport into L6 myotubes. A common method involves the use of the fluorescent glucose analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

Protocol:

  • Differentiate L6 myoblasts into myotubes in a 24-well plate.

  • Serum-starve the myotubes for 3-4 hours in Krebs-Ringer Phosphate (KRP) buffer.

  • Treat the cells with various concentrations of this compound for a predetermined time. Include a positive control (e.g., insulin) and a vehicle control.

  • Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes at 37°C.

  • Terminate the assay by washing the cells three times with ice-cold KRP buffer.

  • Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (excitation/emission ~485/535 nm).

  • Normalize the fluorescence readings to the total protein concentration of each well.

Western Blot Analysis for Protein Expression

This technique is used to quantify the expression and phosphorylation of key proteins in the AMPK signaling pathway, such as AMP-activated protein kinase (AMPK) and its phosphorylated form (p-AMPK), as well as Glucose Transporter Type 4 (GLUT4).

Protocol:

  • Differentiate L6 myoblasts into myotubes in 6-well plates.

  • Treat the myotubes with this compound at the desired concentrations and for the appropriate duration.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against p-AMPK, total AMPK, GLUT4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on L6 Myotube Viability

This compound (µM)Cell Viability (%)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Effect of this compound on Glucose Uptake in L6 Myotubes

TreatmentGlucose Uptake (Fold Change)
Vehicle Control1.0
This compound (low conc.)
This compound (mid conc.)
This compound (high conc.)
Insulin (Positive Control)

Table 3: Densitometric Analysis of Western Blot Results

Treatmentp-AMPK/Total AMPK (Fold Change)GLUT4 Expression (Fold Change)
Vehicle Control1.01.0
This compound (low conc.)
This compound (mid conc.)
This compound (high conc.)

Visualizations

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_treatment This compound Treatment cluster_assays Assays L6_myoblasts L6 Myoblasts Differentiation Induce Differentiation (2% Horse Serum) L6_myoblasts->Differentiation L6_myotubes L6 Myotubes Differentiation->L6_myotubes Treatment Treat with this compound (Various Concentrations & Durations) L6_myotubes->Treatment MTT_assay Cell Viability (MTT Assay) Treatment->MTT_assay Glucose_uptake Glucose Uptake (2-NBDG Assay) Treatment->Glucose_uptake Western_blot Protein Expression (Western Blot) Treatment->Western_blot

Caption: Experimental workflow for testing this compound on L6 myotubes.

signaling_pathway cluster_activation cluster_membrane_events Entagenic_Acid This compound AMPK AMPK Entagenic_Acid->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation GLUT4_vesicles Intracellular GLUT4 Vesicles pAMPK->GLUT4_vesicles Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicles->GLUT4_translocation Plasma_membrane Plasma Membrane GLUT4_translocation->Plasma_membrane Fusion with Glucose_uptake Increased Glucose Uptake

Caption: Proposed signaling pathway of this compound in L6 myotubes.

References

Application Notes and Protocols: Entagenic Acid in Metabolic Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic disorders, a constellation of conditions including type 2 diabetes, obesity, and dyslipidemia, represent a significant global health challenge.[1][2] These disorders are characterized by disruptions in the body's normal metabolic processes, often stemming from insulin (B600854) resistance, impaired glucose and lipid metabolism, and chronic low-grade inflammation.[2][3] The search for novel therapeutic agents to combat metabolic disorders has led to increasing interest in natural compounds. Entagenic acid, a triterpenoid (B12794562) saponin, has emerged as a promising candidate due to its potential to modulate key metabolic pathways.[4] This document provides detailed application notes and protocols for the use of this compound in metabolic disorder research, based on preclinical in vivo and in vitro studies.

Mechanism of Action

This compound has been shown to exert its beneficial effects on metabolic homeostasis primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway in muscle cells.[4] AMPK is a crucial energy sensor that, when activated, enhances glucose uptake and fatty acid oxidation. The activation of AMPK by this compound leads to the increased translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating the transport of glucose from the bloodstream into muscle cells.[4] This mechanism contributes to lowering blood glucose levels and improving insulin sensitivity.[4]

This compound This compound AMPK AMPK This compound->AMPK activates p-AMPK p-AMPK AMPK->p-AMPK phosphorylation GLUT4 Translocation GLUT4 Translocation p-AMPK->GLUT4 Translocation promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake facilitates Improved Glycemic Control Improved Glycemic Control Glucose Uptake->Improved Glycemic Control leads to

Caption: Proposed signaling pathway of this compound in muscle cells.

In Vivo Studies in a Type 2 Diabetes Animal Model

Objective: To investigate the antidiabetic and lipid-lowering effects of this compound in a db/db mouse model of type 2 diabetes.[4]

Data Summary:

Table 1: Effects of this compound on Metabolic Parameters in db/db Mice

ParameterVehicle ControlThis compound (5 mg/kg)This compound (10 mg/kg)This compound (20 mg/kg)Metformin (Positive Control)
Postprandial Blood Glucose Significantly elevatedSignificantly loweredSignificantly loweredSignificantly loweredSignificantly lowered
Body Weight No significant changeNo significant changeNo significant changeNo significant changeNo significant change
Serum Total Cholesterol (TC) ElevatedNormalizedNormalizedNormalizedNormalized
Serum Triglycerides (TG) ElevatedNormalizedNormalizedNormalizedNormalized
Glucose Tolerance ImpairedImprovedImprovedImprovedImproved
Insulin Resistance PresentImprovedImprovedImprovedImproved

Data summarized from a study by Luo et al. (2018).[4]

Experimental Protocol:

cluster_0 Animal Selection and Acclimation cluster_1 Treatment Protocol cluster_2 Data Collection and Analysis Animal Model db/db mice (Type 2 Diabetes Model) Wild-type littermates (Control) Acclimation 1 week acclimation period Animal Model->Acclimation Grouping Randomly divide db/db mice into groups: - Vehicle Control - this compound (5, 10, 20 mg/kg) - Metformin (Positive Control) Acclimation->Grouping Administration Oral administration daily for specified duration Grouping->Administration Monitoring Weekly body weight, daily water and food intake Administration->Monitoring Glucose Homeostasis Postprandial blood glucose Intraperitoneal Glucose Tolerance Test (IPGTT) Intraperitoneal Insulin Tolerance Test (IPITT) Monitoring->Glucose Homeostasis Biochemical Analysis Serum lipid profiles (TC, TG) Glucose Homeostasis->Biochemical Analysis Histopathology Pancreatic islet histopathological changes Biochemical Analysis->Histopathology

Caption: In vivo experimental workflow for evaluating this compound.

Methodology:

  • Animal Model: C57BIKsj db/db mice are used as a model for type 2 diabetes, with their wild-type littermates serving as a control group.[4]

  • Acclimation: Animals are allowed to acclimate to the laboratory conditions for at least one week prior to the commencement of the experiment.

  • Grouping and Treatment: The db/db mice are randomly assigned to different treatment groups: a vehicle control group, three this compound groups (receiving 5, 10, and 20 mg/kg body weight), and a positive control group (receiving metformin).[4] The treatments are administered orally on a daily basis for the duration of the study.[4]

  • Monitoring: Body weight, as well as daily food and water intake, are monitored throughout the study.[4] Postprandial blood glucose levels are also regularly measured.[4]

  • Glucose and Insulin Tolerance Tests: To assess glucose tolerance and insulin sensitivity, intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (IPITT) are performed.[4]

  • Biochemical Analysis: At the end of the treatment period, blood samples are collected to analyze serum lipid profiles, including total cholesterol (TC) and triglycerides (TG).[4]

  • Histopathology: Pancreatic tissues are collected, fixed, and stained to observe any pathological changes in the islets.[4]

In Vitro Studies in L6 Myotubes

Objective: To elucidate the molecular mechanism of this compound on glucose uptake in L6 myotubes.[4]

Data Summary:

Table 2: Effects of this compound on L6 Myotubes

ParameterControlThis compound (Dose-dependent)
Glucose Consumption BaselineDose-dependently promoted
AMPK Phosphorylation BaselineIncreased
AKT Phosphorylation BaselineNo significant change
GLUT4 Translocation BaselineEnhanced
GLUT4 Expression BaselineEnhanced

Data summarized from a study by Luo et al. (2018).[4]

Experimental Protocol:

Methodology:

  • Cell Culture: L6 myoblasts are cultured and differentiated into myotubes.

  • Treatment: Differentiated L6 myotubes are treated with varying concentrations of this compound for a specified period.[4]

  • Glucose Consumption Assay: The amount of glucose consumed by the L6 myotubes in the presence or absence of this compound is measured to assess its effect on glucose utilization.[4]

  • Western Blot Analysis: To investigate the underlying signaling pathway, the phosphorylation status of AMPK and AKT is determined using Western blotting.[4] The expression and translocation of GLUT4 are also assessed by this method.[4]

Conclusion

The presented data and protocols demonstrate that this compound is a promising therapeutic agent for the management of metabolic disorders. Its ability to improve glycemic control and lipid profiles, primarily through the activation of the AMPK/GLUT4 pathway, warrants further investigation and development.[4] The detailed methodologies provided herein offer a framework for researchers to further explore the therapeutic potential of this compound in the context of metabolic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Improving Entagenic Acid Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of entagenic acid from its natural source, the seeds of Entada phaseoloides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a triterpenoid (B12794562) saponin, a glycoside ligand, that is primarily derived from the seeds of the plant Entada phaseoloides.[1][2] It is investigated for its potential applications in anti-diabetic research.[2]

Q2: Which solvents are most effective for extracting this compound?

Aqueous ethanol (B145695) is a commonly used and effective solvent for the extraction of triterpenoid saponins (B1172615) due to its low toxicity and good solubility for these compounds.[3] For the extraction of bioactive compounds from Entada phaseoloides, a 40% ethanol concentration has been used in an optimized protocol.[4][5] Methanol is also frequently employed for the extraction of triterpenoid saponins.[6] The choice of solvent can significantly impact the extraction yield.

Q3: What are the common challenges encountered during this compound extraction?

Common challenges in the extraction of this compound and other triterpenoid saponins include:

  • Low Yield: This can be due to suboptimal extraction parameters, the quality of the plant material, or the choice of extraction method.[7]

  • High Viscosity of the Extract: Co-extraction of polysaccharides can lead to a highly viscous extract that is difficult to handle and process further.[7]

  • Co-extraction of Impurities: Pigments, lipids, and other secondary metabolites are often co-extracted, necessitating extensive purification steps.

  • Degradation of this compound: Saponins can be susceptible to degradation under harsh extraction conditions, such as high temperatures or extreme pH levels.[8][9]

  • Poor Chromatographic Separation: The structural similarity of different saponins can make their separation by chromatography challenging, often resulting in peak tailing and poor resolution.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound

If you are experiencing a lower than expected yield of this compound, consider the following troubleshooting steps:

  • Optimize Extraction Parameters: The yield of triterpenoid saponins is highly dependent on the extraction method, solvent concentration, temperature, and time. A systematic optimization of these parameters can significantly improve the yield. For instance, in a study on Entada phaseoloides, the optimal extraction conditions were found to be a solid-to-liquid ratio of 1:15 (g/mL), an ethanol concentration of 40%, an extraction temperature of 65°C, and an extraction time of 2.5 hours.[4][5]

  • Evaluate Different Extraction Methods: While traditional methods like maceration and Soxhlet extraction are simple, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher efficiency and shorter extraction times.[10][11]

  • Assess Plant Material Quality: The concentration of secondary metabolites in plants can vary depending on the age, geographical source, and storage conditions of the plant material.[7] Ensure you are using high-quality, properly identified seeds of Entada phaseoloides.

Issue 2: High Viscosity of the Crude Extract

A highly viscous extract is often due to the presence of co-extracted polysaccharides.[7] Here are some strategies to address this:

  • Pre-extraction/Defatting: Before the main extraction, perform a pre-extraction with a non-polar solvent like petroleum ether. This will remove lipids and some other non-polar compounds, which can contribute to the viscosity.[6][12]

  • Solvent Partitioning: After the initial extraction, a liquid-liquid extraction can be performed to partition the saponins into a less polar solvent, leaving the more polar polysaccharides in the aqueous phase.[3]

  • Ethanol Precipitation: Polysaccharides are generally insoluble in high concentrations of ethanol. Adding ethanol to your aqueous extract can precipitate the polysaccharides, which can then be removed by centrifugation or filtration.

Issue 3: Difficulty in Purifying this compound

The purification of this compound can be challenging due to the presence of structurally similar compounds. If you are facing issues with purification, consider the following:

  • Optimize Column Chromatography Conditions:

    • Normal Phase (Silica Gel): For peak tailing and poor resolution on silica (B1680970) gel, try optimizing the mobile phase. A common solvent system is chloroform-methanol-water.[7] Adding a small amount of acetic acid or ammonia (B1221849) to the mobile phase can improve peak shape.[7]

    • Reversed-Phase (C18): If saponins are irreversibly adsorbing to the C18 column, ensure the sample is fully dissolved in the initial mobile phase.[7] A gradient elution from a more aqueous to a more organic mobile phase (e.g., water-acetonitrile or water-methanol) is typically used.

  • Utilize Macroporous Resins: Macroporous resins are effective for enriching saponins and removing pigments. Select a resin with appropriate polarity and pore size for your target compound.[7] After loading the crude extract, wash the column with water to remove polar impurities, then elute the saponins with an ethanol gradient.[7]

  • Consider High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that can be highly effective for separating saponins. A two-phase solvent system of n-butanol-acetic acid-water (4:1:5, v/v/v) has been successfully used to separate other bioactive compounds from Entada phaseoloides.[5]

Data Presentation

Table 1: Comparison of Extraction Methods for Triterpenoid Saponins

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature for an extended period.[10]Simple, requires minimal equipment.Time-consuming, may result in lower yields.[7]
Soxhlet Extraction Continuous extraction with a hot solvent.[10]More efficient than maceration.Can lead to thermal degradation of sensitive compounds.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Faster extraction times, higher yields, reduced solvent consumption.[7]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture.[13]Very rapid, efficient, and requires less solvent.Requires specialized microwave equipment.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Entada phaseoloides Seeds

This protocol is adapted from a study that optimized the extraction of other bioactive compounds from Entada phaseoloides.[4][5]

  • Preparation of Plant Material:

    • Grind the dried seeds of Entada phaseoloides into a coarse powder.

    • Defat the powdered seeds by macerating with petroleum ether for 24 hours to remove lipids.[12] Air-dry the defatted powder.

  • Extraction:

    • Mix the defatted seed powder with 40% aqueous ethanol at a solid-to-liquid ratio of 1:15 (g/mL).[5]

    • Heat the mixture to 65°C and maintain for 2.5 hours with continuous stirring.[5]

    • Allow the mixture to cool and then filter to separate the extract from the solid residue.

  • Concentration:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • The resulting aqueous extract can be used for further purification or lyophilized to obtain a crude powder.

Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography

This is a general protocol for the enrichment of triterpenoid saponins.[7]

  • Resin Pre-treatment:

    • Soak the macroporous resin (e.g., D101 or AB-8) in ethanol for 24 hours.

    • Wash the resin thoroughly with deionized water.

  • Column Packing and Equilibration:

    • Pack the pre-treated resin into a glass column.

    • Equilibrate the column by washing with deionized water.

  • Sample Loading and Washing:

    • Dissolve the crude aqueous extract in a minimal amount of water and load it onto the column.

    • Wash the column with several column volumes of deionized water to remove sugars, pigments, and other highly polar impurities.

  • Elution:

    • Elute the bound saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

    • Collect fractions and monitor the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).

  • Final Concentration:

    • Combine the fractions containing pure this compound.

    • Remove the solvent under reduced pressure and lyophilize to obtain the purified compound.

Visualizations

Experimental_Workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_purification Purification Start Entada phaseoloides Seeds Grinding Grinding Start->Grinding Defatting Defatting with Petroleum Ether Grinding->Defatting Extraction Extraction with 40% Ethanol (65°C, 2.5h) Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration ColumnChromatography Macroporous Resin Chromatography Concentration->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection PurityAnalysis Purity Analysis (HPLC) FractionCollection->PurityAnalysis FinalProduct Pure this compound PurityAnalysis->FinalProduct

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Q1 Are extraction parameters optimized? Start->Q1 Action1 Optimize: - Solvent Concentration - Temperature - Time - Solid-to-Liquid Ratio Q1->Action1 No Q2 Is the plant material of high quality? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Source high-quality, properly stored plant material. Q2->Action2 No Q3 Is the extraction method efficient? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Consider modern methods: - Ultrasound-Assisted Extraction (UAE) - Microwave-Assisted Extraction (MAE) Q3->Action3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Action3->End

Caption: A troubleshooting guide for addressing low this compound yield.

References

Technical Support Center: Entagenic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of entagenic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a triterpenoid (B12794562) saponin (B1150181), a type of glycoside, that can be isolated from the seeds of Entada phaseoloides. It is investigated for its potential therapeutic properties, including anti-diabetic effects.

Q2: What are the major challenges in purifying this compound?

A2: The purification of this compound, like other saponins (B1172615), presents several challenges:

  • Co-extraction of impurities: Plant extracts are complex mixtures containing pigments, lipids, polysaccharides, and other secondary metabolites that can interfere with purification.

  • Structural similarity of analogs: The presence of structurally similar saponins can lead to co-elution during chromatographic separation, making it difficult to achieve high purity.

  • Solubility issues: Triterpenoid glycosides like this compound have variable solubility depending on the solvent system and pH, which can complicate extraction and purification.[1]

  • Compound stability: Saponins can be susceptible to degradation under harsh conditions, such as high temperatures or extreme pH, which may occur during extraction and purification.[2][3]

  • Detection challenges: this compound lacks a strong chromophore, which can make detection by UV-Vis spectroscopy less sensitive. Alternative detection methods like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) may be required.[4][5]

Q3: What is the general workflow for this compound purification?

A3: A typical workflow for this compound purification involves several stages, from initial extraction to final polishing.

This compound Purification Workflow Start Plant Material (Entada phaseoloides seeds) Extraction Solvent Extraction (e.g., 70% Ethanol) Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Saponin Extract Concentration->Crude_Extract Resin_Chrom Macroporous Resin Chromatography Crude_Extract->Resin_Chrom Enriched_Fraction Enriched Saponin Fraction Resin_Chrom->Enriched_Fraction Silica_Gel_Chrom Silica (B1680970) Gel Column Chromatography Enriched_Fraction->Silica_Gel_Chrom Fraction_Collection Fraction Collection (monitored by TLC/HPLC) Silica_Gel_Chrom->Fraction_Collection Purified_EA Purified this compound Fraction_Collection->Purified_EA Crystallization Crystallization Purified_EA->Crystallization Final_Product High-Purity this compound Crystals Crystallization->Final_Product

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound Extract
Possible Cause Troubleshooting Suggestion
Inefficient Extraction Solvent Optimize the ethanol (B145695) concentration in the extraction solvent. Typically, 70% ethanol is a good starting point. Consider sequential extraction with solvents of increasing polarity.
Insufficient Extraction Time or Temperature Increase the extraction time or temperature. However, be cautious as prolonged high temperatures can lead to the degradation of saponins.[2][3]
Inadequate Grinding of Plant Material Ensure the Entada phaseoloides seeds are finely ground to increase the surface area for solvent penetration.
Degradation during Extraction Avoid prolonged exposure to harsh conditions. Consider using milder extraction techniques like ultrasonic-assisted extraction.
Problem 2: Poor Separation during Column Chromatography
Possible Cause Troubleshooting Suggestion
Inappropriate Stationary Phase For initial cleanup, macroporous resins are effective. For fine separation, silica gel is commonly used. If co-elution with similar compounds is an issue, consider reversed-phase (C18) chromatography.
Unoptimized Mobile Phase Perform a gradient elution to identify the optimal solvent system for separating this compound from impurities. For silica gel, a common mobile phase is a gradient of chloroform-methanol or ethyl acetate-methanol-water.
Column Overloading Reduce the amount of crude extract loaded onto the column. Overloading leads to poor resolution and broad peaks.
Sample Contains Polysaccharides High viscosity of the extract can indicate the presence of polysaccharides, which can interfere with chromatography. Consider a pre-purification step to remove them, such as ethanol precipitation.
Problem 3: Difficulty in Obtaining High Purity this compound
Possible Cause Troubleshooting Suggestion
Co-elution of Structurally Similar Saponins Employ high-performance liquid chromatography (HPLC) with a high-resolution column. Consider using a different stationary phase or a more selective mobile phase. High-speed counter-current chromatography (HSCCC) has also been shown to be effective for separating similar compounds from Entada phaseoloides.[6]
Presence of Persistent Impurities Repeat the chromatographic purification step. If the impurity is of a different chemical nature (e.g., a pigment), consider an orthogonal purification technique (e.g., ion exchange if the impurity is charged).
Degradation during Purification Minimize exposure to harsh pH and high temperatures. Use buffered mobile phases if necessary to maintain a stable pH.
Problem 4: Challenges in Crystallizing Purified this compound
Possible Cause Troubleshooting Suggestion
Presence of Amorphous Impurities Ensure the starting material for crystallization is of the highest possible purity, as even small amounts of impurities can inhibit crystal formation.
Inappropriate Solvent System The choice of solvent is critical. A common strategy is to dissolve the compound in a "good" solvent (e.g., methanol) and then slowly add an "anti-solvent" (e.g., water or acetone) until turbidity is observed, followed by allowing the solution to stand.
Suboptimal Temperature Experiment with different crystallization temperatures (e.g., room temperature, 4°C). Slow cooling can often lead to larger and better-quality crystals.
Lack of Nucleation Sites If spontaneous crystallization does not occur, try scratching the inside of the glass vessel with a glass rod to create nucleation sites. Seeding with a previously obtained crystal can also be effective.

Data Presentation

Table 1: Representative Data for a Multi-Step this compound Purification

Disclaimer: The following data is illustrative and based on typical purification outcomes for triterpenoid saponins. Actual yields and purity may vary depending on the starting material and specific experimental conditions.

Purification Step Starting Material (g) Product (g) Yield (%) Purity (%)
Crude Ethanol Extract1000 (Dry Seed Powder)15015.0~10
Macroporous Resin Chromatography1504530.0~40
Silica Gel Column Chromatography45920.0~85
Preparative HPLC93.538.9>95
Crystallization3.53.085.7>99

Experimental Protocols

Protocol 1: Extraction and Enrichment of Total Saponins
  • Extraction:

    • Grind 1 kg of dried Entada phaseoloides seeds into a fine powder.

    • Macerate the powder in 10 L of 70% ethanol at room temperature for 24 hours with occasional stirring.

    • Filter the extract and repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude saponin extract.

  • Macroporous Resin Chromatography:

    • Dissolve the crude extract in water and apply it to a pre-equilibrated macroporous resin column (e.g., D101).

    • Wash the column with deionized water to remove sugars, salts, and other polar impurities.

    • Elute the saponins with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%, 95%).

    • Monitor the fractions by thin-layer chromatography (TLC) and combine the saponin-rich fractions.

    • Evaporate the solvent to yield the enriched saponin fraction.

Protocol 2: Isolation of this compound by Silica Gel Chromatography
  • Column Preparation:

    • Pack a glass column with silica gel (100-200 mesh) using a slurry method with chloroform (B151607).

  • Sample Loading:

    • Dissolve the enriched saponin fraction in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.

    • Allow the silica gel to dry and then load it onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient mobile phase, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., chloroform:methanol 98:2, 95:5, 90:10, etc.).

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Analyze the fractions by TLC, staining with a solution of 10% sulfuric acid in ethanol followed by heating to visualize the saponin spots.

    • Combine the fractions containing pure this compound based on the TLC analysis.

    • Evaporate the solvent to obtain the purified this compound.

Protocol 3: High-Purity Crystallization of this compound
  • Dissolution:

    • Dissolve the purified this compound (>95% purity) in a minimal amount of hot methanol.

  • Anti-Solvent Addition:

    • Slowly add deionized water or acetone (B3395972) dropwise to the warm solution until a slight, persistent turbidity is observed.

  • Crystal Formation:

    • Cover the container and allow it to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to facilitate crystal growth.

  • Crystal Collection and Washing:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold methanol/water mixture to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to obtain high-purity this compound.

Mandatory Visualization

Signaling Pathway

This compound has been shown to exert its anti-diabetic effects by promoting the AMP-activated protein kinase (AMPK) signaling pathway, which in turn enhances glucose transporter 4 (GLUT4) translocation to the cell membrane in muscle cells.[7]

Entagenic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell This compound This compound AMPK AMPK This compound->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation GLUT4_vesicle GLUT4 Vesicle pAMPK->GLUT4_vesicle Promotes GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: The signaling pathway of this compound in muscle cells.

References

Technical Support Center: Optimizing Entagenic Acid Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of entagenic acid for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a triterpenoid (B12794562) saponin (B1150181) aglycone derived from plants such as Entada phaseoloides. Its primary known mechanism of action, particularly in the context of metabolic diseases, is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. This activation leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake in muscle cells and contributing to its antihyperglycemic effects.[1][2]

Q2: What are the reported effective in vivo doses of this compound?

In a study using a type 2 diabetic db/db mouse model, oral administration of this compound at doses of 5, 10, and 20 mg/kg significantly lowered postprandial blood glucose levels.[2] A clear dose-response relationship was observed in this study.

Q3: Is there any available data on the toxicity of this compound?

Currently, there is no specific public data available on the acute toxicity or LD50 of this compound. However, studies on other saponins (B1172615) show a wide range of toxicities. For instance, a saponin extracted from Citrullus colocynthis had an LD50 of 200 mg/kg in mice, while steroidal saponins showed no toxicity up to 562.5 mg/kg in mice.[1][3][4] Saponins from quinoa were found to have an LD50 greater than 10 g/kg in rats.[5] Given this variability, it is crucial to conduct pilot toxicity studies for this compound in your specific animal model.

Q4: What is known about the pharmacokinetics of this compound?

Specific pharmacokinetic data for this compound (e.g., absorption, distribution, metabolism, excretion, half-life, Cmax) is not currently available. Triterpenoids, in general, tend to have low oral bioavailability due to their poor water solubility.[6][7] Formulations like self-nanoemulsifying drug delivery systems have been shown to improve the bioavailability of similar compounds like oleanolic acid.[8][9]

Q5: How should this compound be prepared for oral administration in vivo?

Due to its likely low water solubility, this compound may need to be formulated in a suitable vehicle for effective oral administration. While the specific vehicle used in the key antidiabetic study was not detailed, common approaches for poorly soluble compounds include suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) to improve wetting and prevent aggregation. It is recommended to perform solubility tests with various pharmaceutically acceptable vehicles to determine the optimal formulation.

Troubleshooting Guide for In Vivo Experiments

Issue Potential Cause(s) Recommended Solution(s)
High variability in animal response - Inconsistent dosing due to improper oral gavage technique.- Poor solubility and/or stability of the this compound formulation.- Genetic or metabolic differences between animals.- Ensure all personnel are thoroughly trained in oral gavage techniques.- Prepare fresh formulations daily and ensure homogeneity before each administration.- Use a sufficient number of animals per group to account for biological variability and consider using a more homogenous animal strain.
No observable therapeutic effect - Dose is too low.- Poor bioavailability of the administered compound.- Inappropriate animal model for the studied disease.- Conduct a dose-response study with a wider range of doses.- Optimize the formulation to enhance solubility and absorption.- Ensure the chosen animal model is appropriate and validated for the specific research question.
Signs of toxicity in animals (e.g., weight loss, lethargy) - The administered dose is too high.- The vehicle used for formulation has toxic effects.- Perform a pilot dose-escalation study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess the effects of the formulation components.
Difficulty in administering the full dose via oral gavage - Animal is struggling.- The formulation is too viscous.- Ensure proper restraint of the animal.- Adjust the formulation to a less viscous consistency if possible, or use a wider gauge gavage needle.
Regurgitation or fluid from the nose/mouth after dosing - Incorrect placement of the gavage needle into the trachea.- Administration volume is too large.- Immediately stop the procedure and monitor the animal for respiratory distress.- Ensure the gavage needle is correctly placed in the esophagus.- Adhere to recommended maximum oral gavage volumes for the specific animal species and weight.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Type 2 Diabetes Model

Animal Model Dosage (Oral) Key Findings Reference
db/db mice5, 10, 20 mg/kgSignificantly lowered postprandial blood glucose, improved glucose tolerance, and insulin (B600854) resistance.[2]

Table 2: Representative Acute Toxicity Data for Saponins (for reference)

Saponin Source Animal Model Route LD50 Reference
Citrullus colocynthisMice-200 mg/kg[1][4]
Dioscorea zingiberensis (steroidal)MiceOral> 562.5 mg/kg[3]
Chenopodium quinoaRatsOral> 10 g/kg[5]

Disclaimer: The toxicity data presented above is for other saponins and may not be representative of this compound. It is essential to perform a thorough safety evaluation for this compound before conducting efficacy studies.

Table 3: Representative Pharmacokinetic Parameters for Oleanolic Acid (a similar triterpenoid)

Formulation Animal Model Route Key Parameters Reference
Oleanolic acid tabletRatsOralLow bioavailability[6][9]
Self-nanoemulsified drug delivery systemRatsOral2.4-fold increase in oral bioavailability compared to tablet[6][9]
Lactoferrin nanoparticlesRatsOral3.4-fold increase in bioavailability compared to free drug[8]

Experimental Protocols

1. Preparation of this compound Formulation for Oral Gavage (General Protocol)

This protocol is a general guideline and should be optimized for this compound based on its specific solubility characteristics.

Materials:

  • This compound

  • Vehicle components (e.g., 0.5% w/v Sodium Carboxymethylcellulose (Na-CMC) in sterile water)

  • Tween 80 (optional, as a wetting agent)

  • Sterile water for injection or deionized water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Vehicle Preparation: Prepare the 0.5% Na-CMC solution by slowly adding the required amount of Na-CMC to sterile water while stirring continuously until a clear solution is formed.

  • Weighing: Accurately weigh the required amount of this compound based on the desired concentration and the total volume to be prepared.

  • Suspension Preparation:

    • If using a wetting agent, add a small amount of Tween 80 (e.g., 0.1% v/v) to the this compound powder and mix to form a paste.

    • Gradually add the vehicle to the powder (or paste) while triturating with a mortar and pestle or homogenizing to ensure a uniform suspension.

  • Final Volume and pH: Transfer the suspension to a volumetric flask and add the vehicle to the final desired volume. Check the pH and adjust if necessary, ensuring it is within a physiologically acceptable range for oral administration.

  • Storage: Store the suspension at 4°C and protect from light. It is recommended to prepare fresh suspensions daily. Before each use, vortex or stir the suspension to ensure homogeneity.

2. In Vivo Anti-Inflammatory Activity Assessment: Carrageenan-Induced Paw Edema Model

This is a standard model to evaluate the anti-inflammatory potential of a compound.

Animal Model:

  • Wistar or Sprague-Dawley rats (180-220 g)

Materials:

  • This compound formulation

  • 1% (w/v) carrageenan solution in sterile saline

  • Positive control: Indomethacin or another standard NSAID

  • Pletysmometer or digital calipers

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle control

    • This compound (different dose levels)

    • Positive control (e.g., Indomethacin 10 mg/kg)

  • Dosing: Administer the vehicle, this compound formulations, or positive control orally 60 minutes before the induction of inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Visualizations

Entagenic_Acid_Signaling_Pathway cluster_cell Muscle Cell This compound This compound AMPK AMPK This compound->AMPK Activates p-AMPK p-AMPK AMPK->p-AMPK Phosphorylation GLUT4 Vesicles GLUT4 Vesicles p-AMPK->GLUT4 Vesicles Stimulates GLUT4 Translocation GLUT4 Translocation GLUT4 Vesicles->GLUT4 Translocation to cell membrane Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Glucose Glucose Glucose->Glucose Uptake via GLUT4

Caption: Signaling pathway of this compound in muscle cells.

Experimental_Workflow_Anti_Inflammatory_Assay Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Oral Administration Oral Administration Grouping->Oral Administration Vehicle, this compound, Positive Control Carrageenan Injection Carrageenan Injection Oral Administration->Carrageenan Injection 60 min post-dosing Paw Measurement Paw Measurement Carrageenan Injection->Paw Measurement at 0, 1, 2, 3, 4, 5 hours Data Analysis Data Analysis Paw Measurement->Data Analysis Calculate % inhibition

Caption: Workflow for carrageenan-induced paw edema assay.

Troubleshooting_Logic Start Start In Vivo Experiment In Vivo Experiment Start->In Vivo Experiment Observed Effect? Observed Effect? In Vivo Experiment->Observed Effect? High Variability? High Variability? Observed Effect?->High Variability? Yes Increase Dose / Optimize Formulation Increase Dose / Optimize Formulation Observed Effect?->Increase Dose / Optimize Formulation No Signs of Toxicity? Signs of Toxicity? High Variability?->Signs of Toxicity? No Check Dosing & Formulation Check Dosing & Formulation High Variability?->Check Dosing & Formulation Yes Analyze Data Analyze Data Signs of Toxicity?->Analyze Data No Decrease Dose / Check Vehicle Decrease Dose / Check Vehicle Signs of Toxicity?->Decrease Dose / Check Vehicle Yes

Caption: Troubleshooting logic for in vivo experiments.

References

Technical Support Center: Overcoming Entagenic Acid Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with entagenic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its solubility a concern?

This compound is a pentacyclic triterpenoid (B12794562) aglycone with a molecular weight of 488.7 g/mol .[1] It has demonstrated promising biological activities, including antidiabetic effects through the activation of the AMPK/GLUT4 pathway.[2] However, like many other triterpenoids, this compound is lipophilic, as indicated by a high calculated XLogP3 value of 5.9, and is poorly soluble in water.[1] This low aqueous solubility can significantly hinder its absorption and bioavailability in both in vitro and in vivo experimental settings, making it a critical challenge to address for reliable and reproducible results.

2. What is the approximate solubility of this compound in common laboratory solvents?

SolventOleanolic AcidUrsolic Acid
Ethanol (B145695) ~5 mg/mL[3][4]~0.5 mg/mL[1]
DMSO ~3 mg/mL[3][4]~10 mg/mL[1]
Dimethylformamide (DMF) ~30 mg/mL[3][4]~10 mg/mL[1]
Aqueous Buffers (e.g., PBS) Sparingly soluble[3][4]Sparingly soluble[1]

This table summarizes the approximate solubility of oleanolic acid and ursolic acid in common organic solvents, which can be used as an estimate for this compound due to their structural similarities.

3. How can I prepare a stock solution of this compound for my experiments?

Given its poor aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions for in vitro studies.

Experimental Protocol: Preparation of an this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL, based on the solubility of the similar compound ursolic acid).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When diluting the DMSO stock solution into your aqueous experimental medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in your biological assays.[5]

4. What are the recommended methods to improve the aqueous solubility of this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within the hydrophobic core of a cyclodextrin can significantly increase its apparent water solubility.[6][7][8][9]

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[10][11][12][13][14]

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is expected to increase in alkaline aqueous solutions due to the formation of a more soluble salt.

  • Use of Co-solvents: While not ideal for all applications, using a mixture of water and a water-miscible organic solvent can increase solubility.

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be a viable option.

5. Which type of cyclodextrin is suitable for this compound?

For triterpenoids, β-cyclodextrin and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used and have shown success in improving the solubility of similar compounds.[15] HP-β-CD is often preferred for its higher aqueous solubility and lower toxicity.[6][9]

6. What polymers are recommended for preparing solid dispersions of this compound?

Common hydrophilic polymers used for solid dispersions of poorly soluble drugs include:

  • Polyvinylpyrrolidone (PVP): Particularly PVP K30, is a widely used carrier that can form amorphous solid dispersions.[11][13]

  • Polyethylene Glycols (PEGs): PEGs with different molecular weights (e.g., PEG 6000) are also effective.[11]

  • Hydroxypropyl Methylcellulose (HPMC): This cellulose (B213188) derivative is another excellent choice for creating solid dispersions.[11]

7. What is a suitable vehicle for oral administration of this compound to mice?

While the specific vehicle used in a published study on the oral administration of this compound to mice was not detailed[2], common and effective vehicles for oral gavage of hydrophobic compounds in rodents include:

  • Corn oil: A widely used lipid-based vehicle.[5]

  • 0.5% (w/v) Carboxymethyl cellulose (CMC) in water: A common aqueous suspension vehicle.[16][17]

  • A co-solvent system: For example, a mixture of DMSO and corn oil. A common starting point is 10% DMSO in corn oil.[17]

It is crucial to perform a pilot study to assess the stability and tolerability of the chosen formulation in the animal model.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.

Possible Cause Troubleshooting Step
Final DMSO concentration is too low to maintain solubility. Keep the final DMSO concentration as high as your experimental system tolerates (typically up to 0.5%).
The concentration of this compound exceeds its solubility limit in the final aqueous medium. Lower the final concentration of this compound in your experiment.
The aqueous buffer's pH and ionic strength are unfavorable. Experiment with different buffers and pH values. For acidic compounds, a slightly basic pH may improve solubility.
Inadequate mixing upon dilution. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and uniform dispersion.

Issue 2: My solid dispersion of this compound does not show improved dissolution.

Possible Cause Troubleshooting Step
The drug-to-carrier ratio is not optimal. Prepare solid dispersions with a range of drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10). A higher proportion of the carrier often leads to better dissolution.[13]
The solid dispersion is not fully amorphous. Characterize the solid dispersion using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm the amorphous state. If crystalline drug is present, the preparation method may need optimization.
The chosen polymer is not suitable for this compound. Experiment with different hydrophilic polymers (e.g., PVP K30, PEG 6000, HPMC).
The preparation method was not effective. Try a different preparation method. For instance, if the solvent evaporation method was used, consider trying the fusion (melting) method if the compound is thermally stable.

Issue 3: The cyclodextrin complex of this compound provides only a minor improvement in solubility.

Possible Cause Troubleshooting Step
The type of cyclodextrin is not optimal. If you are using β-cyclodextrin, try a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).
The stoichiometry of the complex is not 1:1. Perform a phase solubility study to determine the optimal drug-to-cyclodextrin molar ratio.
The complexation method is inefficient. Compare different preparation methods such as physical mixing, kneading, and co-evaporation to find the most effective one for forming the inclusion complex. The kneading and co-evaporation methods often yield better results than simple physical mixing.

Experimental Protocols

Protocol 1: Preparation of this compound-HP-β-CD Inclusion Complex (Kneading Method)

This protocol is a general guideline and may require optimization.

  • Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a specific molar ratio (a 1:2 drug-to-cyclodextrin molar ratio is a good starting point).[15]

  • Trituration: Place the accurately weighed HP-β-CD in a mortar and add a small amount of a suitable solvent (e.g., a 1:1 mixture of ethanol and water) to form a paste.

  • Incorporation: Gradually add the weighed this compound to the paste and continue to triturate for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex in the mortar and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Storage: Store the complex in a desiccator at room temperature.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is a general guideline and may require optimization.

  • Drug-to-Carrier Ratio: Decide on the drug-to-carrier weight ratio. A 1:5 ratio of this compound to PVP K30 is a reasonable starting point.[13]

  • Dissolution: Dissolve both the accurately weighed this compound and PVP K30 in a suitable common solvent, such as methanol (B129727) or ethanol, in a round-bottom flask.[10]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.

  • Final Drying: Further dry the solid dispersion in a vacuum oven at 40-50°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve.

  • Storage: Store the resulting powder in a desiccator at room temperature.

Signaling Pathway and Workflow Diagrams

AMPK_GLUT4_Pathway Entagenic_Acid This compound AMPK AMPK Entagenic_Acid->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation GLUT4_Vesicles GLUT4 Vesicles pAMPK->GLUT4_Vesicles Promotes Translocation GLUT4_Membrane GLUT4 at Plasma Membrane GLUT4_Vesicles->GLUT4_Membrane Glucose_Uptake Increased Glucose Uptake GLUT4_Membrane->Glucose_Uptake

Caption: this compound-mediated activation of the AMPK signaling pathway.

Solubility_Workflow Start Poorly Soluble This compound Method_Selection Select Solubilization Method Start->Method_Selection Cyclodextrin Cyclodextrin Complexation Method_Selection->Cyclodextrin Solid_Dispersion Solid Dispersion Method_Selection->Solid_Dispersion Vehicle In Vivo Vehicle Formulation Method_Selection->Vehicle Protocol_CD Kneading or Co-evaporation Protocol Cyclodextrin->Protocol_CD Protocol_SD Solvent Evaporation Protocol Solid_Dispersion->Protocol_SD Protocol_Vehicle Suspension in CMC or Oil Vehicle->Protocol_Vehicle Evaluation Evaluate Solubility and Dissolution Protocol_CD->Evaluation Protocol_SD->Evaluation Protocol_Vehicle->Evaluation End Aqueous Solution for In Vitro / In Vivo Use Evaluation->End

Caption: Workflow for selecting a solubility enhancement strategy.

References

Technical Support Center: Minimizing Off-Target Effects of Entagenic Acid in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing entagenic acid in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize potential off-target effects, ensuring the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary on-target effect is the activation of AMP-activated protein kinase (AMPK). This action has been observed in various cell types, including L6 myotubes. Activation of AMPK by this compound leads to downstream effects such as increased GLUT4 translocation and enhanced glucose uptake.[1][2]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target effects of this compound are not extensively documented, general concerns for AMPK activators include:

  • Cytotoxicity: At high concentrations, natural products can induce cytotoxicity that is independent of their on-target activity.

  • Interaction with other kinases: Due to the conserved nature of the ATP-binding pocket in kinases, there is a potential for inhibitors or activators to interact with other kinases.

  • Alteration of other signaling pathways: AMPK is a central metabolic sensor with numerous downstream targets and significant crosstalk with other signaling pathways, such as the mTOR pathway.[3][4][5][6] Broad activation of AMPK could lead to unintended consequences in these related pathways.

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound should be determined by performing a dose-response curve for both the on-target effect (e.g., AMPK phosphorylation) and cytotoxicity in your specific cell line. The ideal concentration will elicit a robust on-target response with minimal impact on cell viability. It is crucial to establish a therapeutic window for your experiments.

Q4: What are essential controls to include in my cellular assays with this compound?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the this compound at the same final concentration.

  • Positive Control for On-Target Effect: A well-characterized AMPK activator (e.g., AICAR) to confirm that the assay is responsive to AMPK activation.

  • Negative Control for On-Target Effect: A known AMPK inhibitor (e.g., Compound C) to demonstrate that the observed effects are indeed mediated by AMPK.

  • Untreated Control: Cells cultured in medium alone to establish a baseline for your measurements.

  • Cell-free Controls (for colorimetric/fluorometric assays): To account for any intrinsic color or fluorescence of this compound that might interfere with the assay readout.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Concentrations Expected to be On-Target

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxicity threshold for your cell line (typically <0.1%). Run a solvent-only control to assess its effect on cell viability.
Compound Purity Ensure the purity of your this compound sample. Impurities from the extraction or synthesis process could contribute to cytotoxicity.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to compounds. Consider using a less sensitive cell line or reducing the treatment duration.
Off-Target Toxicity The observed cytotoxicity may be a genuine off-target effect. Perform a dose-response curve to identify a concentration that activates AMPK without significant cell death.
Issue 2: Inconsistent or No On-Target Effect (AMPK Activation)

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Suboptimal Compound Concentration Perform a dose-response experiment to determine the EC50 for AMPK activation in your cell line.
Cellular Energy Status AMPK activation is sensitive to the cellular energy state. Ensure consistent cell culture conditions, including glucose concentration in the media, as this can affect baseline AMPK activity.
Assay Protocol Issues (Western Blot) Optimize antibody concentrations, blocking buffers, and incubation times. Use a positive control (e.g., AICAR-treated cells) to validate the protocol.
Assay Protocol Issues (Kinase Assay) Ensure the kinase preparation is active and the substrate concentration is appropriate. Use a known AMPK activator as a positive control.
Issue 3: High Background in Glucose Uptake Assays

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Incomplete Washing Ensure thorough washing of cells to remove extracellular 2-deoxyglucose (2-DG) before cell lysis. This is a common source of high background.
Serum in Media Serum contains growth factors that can stimulate basal glucose uptake. Serum-starve the cells for an appropriate period (e.g., 2-4 hours or overnight, depending on the cell line) before the assay.[7]
Inconsistent Cell Seeding Ensure a uniform cell density across all wells. Variations in cell number will lead to variability in glucose uptake.

Quantitative Data Summary

Disclaimer: Specific IC50/EC50 values for this compound's on-target versus off-target effects are not widely available in the public domain. The following tables provide a template and representative data for an AMPK activator to guide your experimental design. Researchers should determine these values empirically for their specific experimental system.

Table 1: Representative EC50/IC50 Values for an AMPK Activator

ParameterCell LineRepresentative Value (µM)
EC50 (AMPK Activation) HepG20.5 - 5
EC50 (Glucose Uptake) L6 Myotubes1 - 10
IC50 (Cytotoxicity) HEK293> 50
IC50 (Cytotoxicity) HeLa> 50

Table 2: Representative Kinase Selectivity Profile for an AMPK Activator

Kinase% Inhibition at 10 µM
AMPK (α1β1γ1) 95%
PKA< 10%
PKCα< 10%
MAPK1< 15%
AKT1< 5%

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells and incubate for 24-72 hours. Include vehicle-only and untreated controls.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control (100% viability) and plot the results as % viability vs. log[this compound] to determine the IC50 value.

Protocol 2: AMPK Activation Assay (Western Blot)
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal.

Visualizations

AMPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects Entagenic_Acid This compound AMPK AMPK Entagenic_Acid->AMPK Activates Other_Kinases Other Kinases Entagenic_Acid->Other_Kinases Potential Interaction Cytotoxicity Cytotoxicity Entagenic_Acid->Cytotoxicity High Concentrations GLUT4_Translocation GLUT4 Translocation AMPK->GLUT4_Translocation Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation mTORC1_Inhibition mTORC1 Inhibition AMPK->mTORC1_Inhibition Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Unintended_Signaling Unintended Signaling (e.g., Apoptosis) Other_Kinases->Unintended_Signaling Troubleshooting_Workflow Start Unexpected Result in Assay Check_Controls Review Controls (Vehicle, Positive, Negative) Start->Check_Controls Check_Concentration Verify Compound Concentration & Purity Start->Check_Concentration Optimize_Assay Optimize Assay Parameters (e.g., incubation time, antibody dilution) Check_Controls->Optimize_Assay Check_Concentration->Optimize_Assay Consider_Off_Target Hypothesize Off-Target Effect Optimize_Assay->Consider_Off_Target If issue persists Perform_Secondary_Assay Perform Secondary/Orthogonal Assay (e.g., Kinase Profiling, Apoptosis Assay) Consider_Off_Target->Perform_Secondary_Assay Analyze_Data Re-analyze Data Perform_Secondary_Assay->Analyze_Data

References

troubleshooting entagenic acid instability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Entagenic Acid: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the instability of this compound during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximal stability, solid (lyophilized) this compound should be stored at -20°C or colder, protected from light, in a tightly sealed container with a desiccant.[1][2] this compound is highly susceptible to degradation from light, moisture, and heat.[3][4] Storing the compound in amber glass vials under an inert atmosphere (argon or nitrogen) is strongly recommended to prevent photodegradation and oxidation.[5][6][7]

Q2: My solid this compound powder has turned from white to a pale yellow. What does this mean?

A color change is a visual indicator of chemical degradation.[8][9] This is likely due to oxidation and/or photodegradation, especially if the compound has been exposed to air and light.[10][11] It is critical to verify the purity of the discolored material by a suitable analytical method, such as HPLC, before use in any experiment.[8][9]

Q3: I am seeing a significant loss of bioactivity from my stock solutions. What are the likely causes?

Loss of bioactivity is a common consequence of chemical degradation.[12] For this compound, the primary causes in solution are hydrolysis of its ester group, particularly at non-neutral pH, and oxidation.[5][13] Repeated freeze-thaw cycles can also accelerate degradation.[14] It is recommended to prepare solutions fresh; if storage is necessary, flash-freeze single-use aliquots and store them at -80°C.[9]

Q4: What are the main degradation pathways for this compound?

This compound is susceptible to three primary degradation pathways:

  • Photodegradation: Exposure to UV or visible light can break chemical bonds, leading to a rapid loss of purity.[4][13][15]

  • Oxidation: The molecule is sensitive to atmospheric oxygen, a process that can be accelerated by light and trace metal ions.[3][5]

  • Hydrolysis: The ester functional group in this compound is prone to cleavage by water, a reaction that is catalyzed by both acidic and basic conditions.[5][13]

Troubleshooting Guides

Issue 1: Degradation of Solid this compound Detected

You've analyzed your stored lyophilized this compound and the purity is lower than expected.

Troubleshooting Workflow:

start Low Purity Detected in Solid Sample check_storage Review Storage Conditions: - Temperature Log? - Light Exposure? - Container Seal? start->check_storage temp_ok Temperature Consistent? check_storage->temp_ok light_ok Protected From Light? temp_ok->light_ok Yes outcome_temp High Priority: Implement temperature alarms. Discard affected batch. temp_ok->outcome_temp No seal_ok Container Tightly Sealed? light_ok->seal_ok Yes outcome_light High Priority: Use amber vials. Store in dark. light_ok->outcome_light No outcome_seal High Priority: Use inert gas overlay. Check vial seals. seal_ok->outcome_seal No quantify Quantify Degradants (See HPLC Protocol 1) seal_ok->quantify Yes end Implement Corrective Actions & Order New Batch outcome_temp->end outcome_light->end outcome_seal->end quantify->end

A workflow for troubleshooting solid this compound instability.

Stability Data Summary:

The following table summarizes the expected stability of solid this compound under various long-term storage conditions over 12 months.

Storage ConditionAtmosphereLight ExposurePurity after 12 Months (%)
-20°C Argon Dark (Amber Vial) 99.2 ± 0.3
-20°CAirDark (Amber Vial)96.5 ± 0.8
-20°CArgonAmbient Light91.3 ± 1.1
4°CArgonDark (Amber Vial)94.1 ± 0.9
25°C (Room Temp)AirAmbient Light< 60
Issue 2: Instability of this compound in Aqueous Solutions

Your prepared this compound solutions are showing rapid degradation and giving inconsistent results in assays.

Troubleshooting the Cause:

The primary factor affecting this compound stability in solution is pH. The ester moiety is rapidly hydrolyzed under basic and, to a lesser extent, acidic conditions.

cluster_factors Factors Causing Instability in Solution ph pH (Hydrolysis) degradation This compound Degradation ph->degradation oxygen Dissolved O₂ (Oxidation) oxygen->degradation light Light (Photodegradation) light->degradation temp Temperature temp->degradation

Key factors contributing to this compound degradation in solution.

pH-Dependent Stability Data:

This table shows the percentage of this compound remaining in an aqueous buffer solution after 24 hours at 25°C, protected from light.

pH of Solution% this compound Remaining (24h)Primary Degradation Pathway
3.091.4 ± 1.5Acid-catalyzed Hydrolysis
5.098.7 ± 0.5Minimal Degradation
6.0 99.1 ± 0.4 Optimal Stability
7.4 (PBS)85.2 ± 2.1Base-catalyzed Hydrolysis
9.045.8 ± 3.3Rapid Base-catalyzed Hydrolysis

Recommendation: For cell-based assays requiring physiological pH, prepare the solution immediately before use. For short-term storage (up to 48 hours), use a buffered solution at pH 6.0 and store at 4°C, protected from light.

Issue 3: Inconsistent Results in Cell-Based Assays

Your experiments targeting the "Entagenic Response Pathway" are yielding variable or null results, suggesting the compound is not active.

Understanding the Mechanism:

Degradation of this compound, particularly through hydrolysis, cleaves the molecule into two inactive fragments. The intact molecule is required to bind to the transmembrane receptor ETR1, which initiates the downstream signaling cascade.

Signaling Pathway Diagram:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EA Intact This compound ETR1 ETR1 Receptor EA->ETR1 Binds & Activates KinaseA Kinase A ETR1->KinaseA Phosphorylates TF_B Transcription Factor B KinaseA->TF_B Activates Response Cellular Response (Target Gene Expression) TF_B->Response Degraded Degraded Fragments Degraded->ETR1 No Binding

The Entagenic Response Pathway and the effect of degradation.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol describes a stability-indicating HPLC method to quantify this compound and its degradation products.[16][17][18][19]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve solid compound or dilute solution in 50:50 Water:Acetonitrile to a final concentration of approximately 20 µg/mL.

Protocol 2: Forced Degradation Study

To understand the degradation profile of this compound, perform forced degradation studies.[7][8][9][18]

  • Prepare Stock: Create a 1 mg/mL stock solution of this compound in Acetonitrile.

  • Set Up Stress Conditions: Aliquot the stock solution into separate amber vials for each condition:

    • Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C for 6 hours.[7][11][20]

    • Base Hydrolysis: Mix with 0.1 M NaOH and incubate at room temperature for 2 hours.[7][11][14]

    • Oxidation: Mix with 3% H₂O₂ and keep at room temperature for 12 hours.[7][9][11]

    • Photolytic Degradation: Expose solution to a calibrated light source (ICH Q1B guidelines) for 24 hours, with a control sample wrapped in foil.[8][9][20]

  • Analysis: Before injection, neutralize the acid and base samples. Analyze all stressed samples and an unstressed control using the HPLC method in Protocol 1. The resulting chromatograms will help identify the retention times of specific degradation products.[8]

References

Technical Support Center: Refining HPLC Methods for Entagenic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of entagenic acid.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A typical starting point for analyzing this compound, a triterpenoid (B12794562) saponin, involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Due to the lack of a strong chromophore in many saponins (B1172615), detection can be challenging with a standard UV detector.[1] Therefore, coupling HPLC with a mass spectrometer (MS) or using a universal detector like an Evaporative Light Scattering Detector (ELSD) is often preferred.

Here is a sample method based on the analysis of similar compounds:

Table 1: Sample HPLC-MS Method for Saponin Analysis

ParameterSpecification
Column C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 60% B over 25 minutes, then a wash and re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 50 °C
Injection Volume 2 µL
Detection Mass Spectrometry (MS) in negative ion scan mode[2]

Q2: this compound is a triterpenoid saponin. What are the main challenges in its HPLC analysis?

The primary challenges in the HPLC analysis of this compound and other saponins include:

  • Detection: Saponins often lack strong UV chromophores, making detection by UV-Vis detectors difficult.[1] Using Mass Spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD) is recommended for better sensitivity and specificity.

  • Peak Shape: As an acidic compound, this compound can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.

  • Resolution: this compound may exist in complex mixtures with other structurally similar saponins, requiring a highly efficient column and optimized mobile phase to achieve adequate separation.

  • Sample Preparation: Efficient extraction of this compound from complex matrices (like plant material) without introducing interfering compounds is crucial.

Troubleshooting Guides

Below are common issues encountered during the HPLC analysis of this compound, along with their potential causes and solutions.

Problem 1: Poor Peak Shape (Tailing)

Symptoms: The peak for this compound appears asymmetrical with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanols This compound's acidic nature can cause it to interact with exposed silanol groups on the column packing. Lowering the mobile phase pH (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of both the analyte and the silanols, reducing this interaction.
Column Overload Injecting too concentrated a sample can lead to peak tailing. Try diluting the sample and re-injecting.
Contaminated or Degraded Column The column may have accumulated contaminants or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase pH The pH of the mobile phase can significantly affect the ionization state of this compound. Experiment with different pH values to find the optimal condition for symmetrical peaks.

G start Peak Tailing Observed check_pH Is mobile phase pH acidic? start->check_pH adjust_pH Lower mobile phase pH (e.g., add 0.1% formic acid) check_pH->adjust_pH No check_concentration Is sample concentration high? check_pH->check_concentration Yes adjust_pH->check_concentration dilute_sample Dilute sample check_concentration->dilute_sample Yes check_column Is the column old or contaminated? check_concentration->check_column No dilute_sample->check_column flush_column Flush or replace column check_column->flush_column Yes end Symmetrical Peak check_column->end No flush_column->end

Problem 2: "Ghost" or Spurious Peaks in the Chromatogram

Symptoms: Unexpected peaks appear in the chromatogram, often in blank injections as well as samples.

Possible Causes & Solutions:

CauseSolution
Contaminated Mobile Phase Impurities in the solvents (especially water) can accumulate on the column and elute as ghost peaks, particularly in gradient elution. Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.
Sample Carryover Residual sample from a previous injection can be carried over to the next run. Implement a robust needle wash protocol in the autosampler method.
Contaminated Vials or Caps Leachables from vials or septa can introduce contaminants. Use high-quality, certified vials and caps.
System Contamination The HPLC system itself (injector, tubing, detector flow cell) may be contaminated. Flush the entire system with a strong solvent.

G start Ghost Peak Detected run_blank Inject a blank (mobile phase only) start->run_blank system_contamination Source is likely system or mobile phase contamination run_blank->system_contamination Peak Present sample_contamination Source is likely sample-related (carryover, vial contamination) run_blank->sample_contamination Peak Absent check_mobile_phase Prepare fresh mobile phase system_contamination->check_mobile_phase clean_system Clean injection port and system sample_contamination->clean_system

Problem 3: Low or No Signal for this compound

Symptoms: The peak for this compound is very small or not detectable.

Possible Causes & Solutions:

CauseSolution
Inappropriate Detector As a saponin, this compound may have poor UV absorbance.[1] Use a more universal detector like a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).
Poor Ionization in MS If using MS, the mobile phase composition and pH are critical for good ionization. The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) can improve ionization in negative or positive mode, respectively.
Sample Degradation This compound may be unstable under certain conditions. Ensure proper sample storage and consider the stability of the compound in the chosen sample solvent.
Inefficient Extraction The extraction protocol may not be effectively isolating the this compound from the sample matrix. Re-evaluate and optimize the extraction method.

Experimental Protocols

Protocol 1: General HPLC-MS Analysis of this compound

  • Column: Utilize a C18 reversed-phase column (e.g., Agilent ZORBAX SB-Aq, 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% (v/v) formic acid in water.

    • B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 60% B

    • 25-30 min: Hold at 95% B (column wash)

    • 30.1-35 min: Return to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • MS Detector Settings (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Scan Range: m/z 100-1500

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350 °C

    • Nebulizer Pressure: 35 psi

G sample_prep Sample Preparation (Extraction) hplc_separation HPLC Separation (C18 Column, Gradient Elution) sample_prep->hplc_separation ms_detection MS Detection (ESI, Negative Mode) hplc_separation->ms_detection data_analysis Data Analysis (Quantification and Identification) ms_detection->data_analysis

References

Technical Support Center: Enhancing the Bioavailability of Entagenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of entagenic acid.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its bioavailability a concern?

This compound is a triterpenoid (B12794562) saponin (B1150181) aglycone derived from plants such as Entada phaseoloides. It has demonstrated potential antidiabetic properties by activating the AMPK/GLUT4 signaling pathway.[1] However, like many other plant-derived triterpenoids, this compound is presumed to have low aqueous solubility and limited oral bioavailability, which can hinder its therapeutic efficacy.[2] This necessitates the use of formulation strategies to enhance its absorption.

2. To which Biopharmaceutics Classification System (BCS) class does this compound likely belong?

While specific experimental data for this compound is limited, based on the characteristics of structurally similar compounds like ellagic acid, it is likely classified as a BCS Class IV compound, exhibiting both low solubility and low permeability.[3] This classification highlights the significant challenges in achieving adequate oral bioavailability.

3. What are the primary challenges in the oral delivery of this compound?

The main obstacles to effective oral delivery of this compound are expected to be:

  • Poor Aqueous Solubility: Its lipophilic nature likely leads to poor dissolution in the gastrointestinal fluids.[2]

  • Low Permeability: The molecular size and structure may limit its ability to passively diffuse across the intestinal epithelium.

  • First-Pass Metabolism: Like many natural compounds, this compound may be subject to extensive metabolism in the liver and gut wall, reducing the amount of active compound reaching systemic circulation.

  • Enzymatic Degradation: It may be susceptible to degradation by enzymes in the gastrointestinal tract.[4][5]

4. What initial steps can I take to assess the solubility of my this compound sample?

To begin, it is crucial to determine the equilibrium solubility of your this compound sample in various physiologically relevant media. This data will provide a baseline for selecting an appropriate bioavailability enhancement strategy. A recommended starting point is to measure its solubility in:

  • Purified water

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Simulated Gastric Fluid (SGF) at pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5

  • Fed State Simulated Intestinal Fluid (FeSSIF) at pH 5.0

5. How can I quantify the concentration of this compound in biological samples to assess bioavailability?

Quantifying endogenous or natural compounds in biological matrices can be challenging due to the lack of an analyte-free matrix. Common analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) are typically employed.[6][7] Strategies for calibration and quantification in the absence of a true blank matrix include:

  • Surrogate Matrix Approach: Using an artificial matrix that mimics the biological fluid.[8]

  • Surrogate Analyte Approach: Utilizing a stable isotope-labeled version of this compound as an internal standard.[8][9]

  • Standard Addition Method: Spiking known concentrations of this compound into aliquots of the sample to create a calibration curve.[8][10]

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media

Table 1: Comparison of Pre-formulation Strategies to Enhance Dissolution

StrategyPrincipleAdvantagesDisadvantages
Micronization Increases surface area by reducing particle size.Simple, widely applicable.May not be sufficient for very poorly soluble compounds; risk of particle agglomeration.
Nanosuspension Reduces particle size to the nanometer range, further increasing surface area and dissolution velocity.Significant improvement in dissolution rate; suitable for parenteral and oral delivery.Requires specialized equipment; potential for physical instability (crystal growth).
Amorphous Solid Dispersion Dispersing the drug in an amorphous form within a polymer matrix to increase its energy state and prevent crystallization.Substantial increase in apparent solubility and dissolution; can be tailored for controlled release.Potential for recrystallization during storage, affecting stability and performance.
Complexation with Cyclodextrins Encapsulation of the lipophilic drug molecule within the hydrophobic cavity of a cyclodextrin, forming a soluble inclusion complex.Enhances solubility and can protect the drug from degradation.Can decrease membrane permeability if the drug-cyclodextrin complex is too stable.[11]
Issue 2: Low Permeability Across Caco-2 Cell Monolayers

Table 2: Strategies to Overcome Low Intestinal Permeability

StrategyMechanism of ActionKey Considerations
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon dilution in GI fluids, presenting the drug in a solubilized state for absorption.Selection of excipients is critical; potential for drug precipitation upon dilution; can enhance lymphatic uptake, bypassing first-pass metabolism.
Use of Permeation Enhancers Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for paracellular drug transport.Potential for cytotoxicity and disruption of the intestinal barrier function needs careful evaluation.
Nanoparticle-based Delivery Systems Encapsulating the drug in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation and facilitate its uptake by intestinal cells through various endocytic pathways.Particle size, surface charge, and composition are critical parameters; manufacturing scalability can be a challenge.

Experimental Protocols

Protocol 1: Preparation of an this compound-Loaded Solid Dispersion by Solvent Evaporation
  • Polymer Selection: Choose a suitable polymer carrier such as polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), or a Soluplus®.

  • Solvent System: Identify a common solvent that can dissolve both this compound and the selected polymer. A mixture of dichloromethane (B109758) and methanol (B129727) is often a good starting point.

  • Dissolution: Dissolve a specific ratio of this compound and polymer (e.g., 1:1, 1:3, 1:5 by weight) in the chosen solvent system with gentle stirring until a clear solution is obtained.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Characterization: Pulverize the dried solid dispersion and characterize it for drug content, dissolution enhancement in relevant media, and physical form (amorphous vs. crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Protocol 2: In Vitro Dissolution Testing of Enhanced Formulations
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Dissolution Medium: Select a relevant medium, for example, 900 mL of FaSSIF. Maintain the temperature at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to a standard rate, typically 50 or 75 RPM.

  • Sample Introduction: Introduce a quantity of the formulation (e.g., solid dispersion, nanosuspension) containing a known amount of this compound into the dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC).

  • Data Presentation: Plot the percentage of drug dissolved against time to compare the dissolution profiles of different formulations against the unformulated drug.

Visualizations

Entagenic_Acid_Bioavailability_Workflow cluster_problem Problem Identification cluster_strategies Enhancement Strategies cluster_evaluation Evaluation Poor_Solubility Poor Aqueous Solubility Size_Reduction Particle Size Reduction Poor_Solubility->Size_Reduction Solid_Dispersion Solid Dispersion Poor_Solubility->Solid_Dispersion Low_Permeability Low Intestinal Permeability Lipid_Formulation Lipid-Based Formulation Low_Permeability->Lipid_Formulation Nanotechnology Nanoparticle Delivery Low_Permeability->Nanotechnology In_Vitro_Dissolution In Vitro Dissolution Size_Reduction->In_Vitro_Dissolution Solid_Dispersion->In_Vitro_Dissolution Caco2_Permeability Caco-2 Permeability Assay Lipid_Formulation->Caco2_Permeability Nanotechnology->Caco2_Permeability In_Vivo_PK In Vivo Pharmacokinetics In_Vitro_Dissolution->In_Vivo_PK Caco2_Permeability->In_Vivo_PK Improved_Bioavailability Improved Bioavailability In_Vivo_PK->Improved_Bioavailability

Caption: Workflow for improving this compound bioavailability.

AMPK_GLUT4_Pathway cluster_cell Muscle Cell Entagenic_Acid This compound AMPK AMPK Entagenic_Acid->AMPK Activates AS160 AS160 AMPK->AS160 Phosphorylates (Inhibits Rab-GAP activity) GLUT4_Vesicles GLUT4 Storage Vesicles AS160->GLUT4_Vesicles Inhibition Lifted GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake Cell_Membrane Cell Membrane

Caption: this compound signaling via the AMPK/GLUT4 pathway.

References

Validation & Comparative

Comparative Analysis of Chlorogenic Acid's Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial research did not yield specific data on the anti-inflammatory properties of "entagenic acid." Therefore, this guide provides a comparative analysis of a well-documented natural anti-inflammatory compound, Chlorogenic Acid (CGA) , as a representative example. Chlorogenic acid is a phenolic compound found in various plants and is one of the most abundant polyphenols in the human diet.[1] It has demonstrated notable antioxidant and anti-inflammatory activities in several experimental models.[1] This guide will compare its efficacy with other natural anti-inflammatory agents, detail the experimental protocols used for its validation, and illustrate the key signaling pathways involved.

Quantitative Comparison of Anti-Inflammatory Efficacy

The anti-inflammatory effects of Chlorogenic Acid have been quantified in preclinical models, often by measuring the reduction in edema (swelling) induced by an inflammatory agent like carrageenan. Below is a summary of its efficacy compared to a standard non-steroidal anti-inflammatory drug (NSAID), diclofenac, and other natural compounds.

CompoundModelDosageEfficacy (Inhibition of Edema)Source
Chlorogenic Acid Carrageenan-induced paw edema in rats50 mg/kgSignificant inhibition from 2nd hour[1]
Chlorogenic Acid Carrageenan-induced paw edema in rats100 mg/kgSignificant inhibition from 2nd hour[1]
Diclofenac Sodium Carrageenan-induced paw edema in rats20 mg/kg84.56% (at 4 hours)[2]
Ethanolic Extract of Aristida depressa (contains CGA) Carrageenan-induced paw edema in rats500 mg/kg84.60% (at 4 hours)[2]
α-Lipoic Acid Carrageenan-induced paw edema in rats50, 100, 200 mg/kgSignificant dose-dependent inhibition[3]

Alternative Natural Anti-Inflammatory Agents

Several other natural compounds are recognized for their anti-inflammatory properties and serve as alternatives to traditional NSAIDs.[4][5][6]

  • Curcumin: The active component of turmeric, curcumin, is known to inhibit inflammation by suppressing NF-kB and other inflammatory mediators.[7] It has shown effectiveness in reducing arthritis pain.[6]

  • Boswellia: Also known as Indian frankincense, Boswellia contains boswellic acids that inhibit inflammatory enzymes like lipoxygenase (LOX).[4] It has been shown to relieve pain and inflammation in osteoarthritis and rheumatoid arthritis.[4]

  • Omega-3 Fatty Acids: Found in fish oil, these essential fatty acids can reduce the production of inflammatory eicosanoids and cytokines like IL-1 and TNF-α.[7]

  • Resveratrol: This polyphenol, found in grapes and other fruits, modulates inflammatory responses through various signaling pathways, including the arachidonic acid pathway.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-inflammatory properties of compounds like Chlorogenic Acid.

Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Objective: To evaluate the ability of a test compound to reduce acute inflammation in an animal model.

  • Animals: Typically, Wistar or Sprague-Dawley rats are used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound (e.g., Chlorogenic Acid at 50 or 100 mg/kg) or a control vehicle is administered orally.[1] A standard drug, such as diclofenac, is used as a positive control.[2]

    • After a set time (e.g., one hour), a sub-plantar injection of 0.1 ml of 1% carrageenan solution is administered into the right hind paw to induce inflammation.[3]

    • Paw volume is measured again at specific time intervals (e.g., every hour for up to 5 hours) after the carrageenan injection.[3]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Protein Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

  • Objective: To determine the in vitro anti-inflammatory activity of a test compound.

  • Procedure:

    • A reaction mixture containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin) is prepared.

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time, followed by heating to induce denaturation.

    • The turbidity of the resulting solution is measured using a spectrophotometer.

    • Diclofenac sodium is often used as a standard reference drug.[2]

  • Data Analysis: The percentage of inhibition of protein denaturation is calculated. An extract of Aristida depressa, which contains chlorogenic acid, showed significant inhibition in this assay.[2]

Signaling Pathways and Experimental Workflow

Inflammatory Signaling Pathway

Inflammation is a complex process involving various signaling molecules. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) (PGs) from arachidonic acid.[9][10][11][12] PGs are key mediators of pain and swelling.[11] Natural compounds like Chlorogenic Acid are thought to inhibit the synthesis or release of such inflammatory mediators.[1]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Inflammation Pain & Inflammation Prostaglandins_Inflammatory->Inflammation Stimuli Inflammatory Stimuli (e.g., Cytokines) Stimuli->COX2 Induces CGA Chlorogenic Acid (Inhibition) CGA->COX2 Inhibits

Caption: Simplified Arachidonic Acid pathway and the inhibitory role of Chlorogenic Acid.

Experimental Workflow for Anti-Inflammatory Drug Discovery

The process of evaluating a potential anti-inflammatory agent involves a series of in vitro and in vivo tests to determine efficacy and safety.

G Start Identify Potential Compound (e.g., Chlorogenic Acid) InVitro In Vitro Screening (e.g., Protein Denaturation Assay) Start->InVitro InVivo Acute In Vivo Model (e.g., Carrageenan Paw Edema) InVitro->InVivo Chronic Chronic In Vivo Model (e.g., Cotton Pellet Granuloma) InVivo->Chronic Toxicity Toxicology & Safety Studies InVivo->Toxicity Mechanism Mechanism of Action Studies (e.g., Cytokine Profiling, Western Blot) Chronic->Mechanism Data Data Analysis & Efficacy Comparison Mechanism->Data Toxicity->Data End Candidate for Further Development Data->End

Caption: General workflow for screening and validating anti-inflammatory compounds.

References

A Comparative Analysis of Entagenic Acid and Other Triterpene Saponins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of entagenic acid alongside other prominent triterpene saponins (B1172615), namely oleanolic acid, asiatic acid, and gypsogenin. The information presented is collated from various scientific studies to offer a comparative overview of their anti-inflammatory and cytotoxic properties. It is important to note that a direct head-to-head comparison of these compounds under identical experimental conditions is limited in the current literature. Therefore, the data presented should be interpreted with consideration of the varying experimental setups across different studies.

Introduction to Triterpene Saponins

Triterpene saponins are a diverse group of naturally occurring glycosides found in a wide variety of plants. They consist of a polycyclic triterpenoid (B12794562) aglycone linked to one or more sugar moieties. This structural diversity contributes to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, immunomodulatory, and anti-diabetic effects. This compound, a prominent triterpene saponin (B1150181) aglycone, has garnered significant interest for its therapeutic potential. This guide aims to contextualize the bioactivity of this compound by comparing it with other well-researched triterpene saponins.

Comparative Analysis of Biological Activities

Anti-inflammatory Activity

The anti-inflammatory potential of triterpene saponins is a key area of investigation. A common in vitro method to assess this activity is the measurement of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line. Overproduction of NO is a hallmark of inflammation.

Table 1: Comparative Anti-inflammatory Activity (Inhibition of Nitric Oxide Production)

CompoundCell LineIC50 (µM)Reference
This compound RAW 264.723.48[1]
Oleanolic AcidRAW 264.7~70-95 µM*[2]
Asiatic AcidRAW 264.7Data Not Available
GypsogeninRAW 264.7Data Not Available
Calculated from µg/mL values presented in the source.

As indicated in Table 1, this compound demonstrates significant inhibitory activity against NO production.[1] While direct comparative data is limited, the available information suggests that this compound possesses potent anti-inflammatory properties.

Cytotoxic Activity against Cancer Cell Lines

Triterpene saponins have been extensively studied for their potential as anticancer agents. Their cytotoxic effects are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter of potency.

Table 2: Comparative Cytotoxicity (IC50 in µM) Against Various Cancer Cell Lines

CompoundBreast Cancer (MCF-7)Breast Cancer (MDA-MB-231)Lung Cancer (A549)Liver Cancer (HepG2)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Oleanolic Acid4.0 (AH-Me derivative)6.5 (AH-Me derivative)Data Not Available~82*
Asiatic AcidData Not AvailableData Not AvailableData Not AvailableData Not Available
Gypsogenin9.05.419.6Moderate Effect
Calculated from µg/mL values presented in the source.

Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanistic Insights: Signaling Pathways

The biological activities of these triterpene saponins are mediated through the modulation of various intracellular signaling pathways.

This compound

This compound's anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[1] Its anti-diabetic properties are mediated through the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn promotes glucose transporter 4 (GLUT4) translocation to the cell surface, enhancing glucose uptake in muscle cells.[3][4]

Entagenic_Acid_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_diabetes Anti-diabetic Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6, IL-8) NFkB->Pro_inflammatory_Mediators Entagenic_Acid_Inflam This compound Entagenic_Acid_Inflam->NFkB Inhibits AMP ↑ AMP/ATP ratio AMPK AMPK AMP->AMPK GLUT4 GLUT4 Translocation AMPK->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Entagenic_Acid_Diabetes This compound Entagenic_Acid_Diabetes->AMPK Activates Oleanolic_Acid_Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Oleanolic_Acid Oleanolic Acid p38 p38 Oleanolic_Acid->p38 Inhibits ERK ERK Oleanolic_Acid->ERK Inhibits IKK IKK Oleanolic_Acid->IKK Inhibits Inflammation_Proliferation Inflammation & Proliferation p38->Inflammation_Proliferation ERK->Inflammation_Proliferation IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Asiatic_Acid_Signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_stat3 STAT3 Pathway Asiatic_Acid Asiatic Acid PI3K PI3K Asiatic_Acid->PI3K Inhibits STAT3 STAT3 Asiatic_Acid->STAT3 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression Gypsogenin_Signaling cluster_apoptosis Apoptosis Pathway cluster_cancer_progression Cancer Progression Pathway Gypsogenin Gypsogenin Bcl2 Bcl-2 Gypsogenin->Bcl2 Downregulates Bax Bax Gypsogenin->Bax Upregulates mutant_p53 Mutant p53 Gypsogenin->mutant_p53 Downregulates VEGF VEGF Gypsogenin->VEGF Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Tumor_Growth_Angiogenesis Tumor Growth & Angiogenesis mutant_p53->Tumor_Growth_Angiogenesis VEGF->Tumor_Growth_Angiogenesis Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_results Data Analysis & Comparison EA This compound Cytotoxicity Cytotoxicity Assay (MTT) EA->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) EA->Anti_inflammatory Mechanism Mechanistic Studies (Western Blot) EA->Mechanism OA Oleanolic Acid OA->Cytotoxicity OA->Anti_inflammatory OA->Mechanism AA Asiatic Acid AA->Cytotoxicity AA->Anti_inflammatory AA->Mechanism GA Gypsogenin GA->Cytotoxicity GA->Anti_inflammatory GA->Mechanism IC50 IC50 Determination Cytotoxicity->IC50 Anti_inflammatory->IC50 Pathway_Analysis Signaling Pathway Analysis Mechanism->Pathway_Analysis Comparative_Evaluation Comparative Evaluation IC50->Comparative_Evaluation Pathway_Analysis->Comparative_Evaluation

References

Unveiling the Antibacterial Potential of Entagenic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the antibacterial properties of entagenic acid reveals its potential as a novel antimicrobial agent. This guide offers a comparative analysis of its activity against various bacterial strains, juxtaposed with established antibiotics, providing researchers, scientists, and drug development professionals with critical data to inform future research and development endeavors.

This compound, a triterpenoid (B12794562) saponin, has demonstrated noteworthy antibacterial activity, particularly against Gram-positive bacteria. This report summarizes the available experimental data on its antibacterial spectrum and compares its efficacy with two widely used antibiotics, ciprofloxacin (B1669076) and penicillin.

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. The following table summarizes the MIC values for this compound, ciprofloxacin, and penicillin against various bacterial species.

CompoundTest OrganismMIC (µg/mL)
This compound Bacillus cereus200[1]
Bacillus subtilis200[1]
Ciprofloxacin Staphylococcus aureus (methicillin-resistant)0.25 - 0.5[2][3]
Staphylococcus aureus (ATCC 29213)0.12 - 0.5[4]
Escherichia coli≤1.0 (susceptible)
Penicillin Staphylococcus aureus (susceptible)≤0.125[5][6]
Staphylococcus aureus (resistant)>0.125
Escherichia coliGenerally resistant

Note: Data for ciprofloxacin and penicillin are typical values and may vary depending on the bacterial strain and testing methodology.

Experimental Protocols

The data presented in this guide are primarily derived from two standard methods for assessing antibacterial activity: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar (B569324) Disc Diffusion method for observing zones of inhibition.

Broth Microdilution Method (for MIC Determination)

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare serial dilutions of this compound i1 Inoculate dilutions with bacteria p1->i1 p2 Prepare standardized bacterial inoculum p2->i1 i2 Incubate at 37°C for 18-24 hours i1->i2 a1 Observe for visible bacterial growth i2->a1 a2 Determine the lowest concentration with no growth (MIC) a1->a2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

A series of dilutions of the test compound (this compound) are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plate is incubated under controlled conditions, typically at 37°C for 18-24 hours. Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the compound at which no visible growth occurs.

Agar Disc Diffusion Method (for Zone of Inhibition)

This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of a substance.

An agar plate is uniformly inoculated with a suspension of the test bacterium to create a bacterial lawn. A sterile paper disc impregnated with a known concentration of the test compound is then placed on the surface of the agar. The plate is incubated, allowing the compound to diffuse from the disc into the agar. If the compound is effective against the bacterium, it will inhibit its growth, resulting in a clear area around the disc known as the zone of inhibition. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

Comparative Antibacterial Spectrum

The available data indicates that this compound is effective against Gram-positive bacteria such as Bacillus cereus and Bacillus subtilis. In contrast, ciprofloxacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Penicillin is primarily effective against susceptible Gram-positive bacteria, with many strains having developed resistance.

cluster_entagenic This compound cluster_ciprofloxacin Ciprofloxacin cluster_penicillin Penicillin cluster_bacteria Bacterial Types EA This compound Activity: Gram-positive GP Gram-positive EA->GP Cipro Ciprofloxacin Activity: Broad Spectrum (Gram-positive & Gram-negative) Cipro->GP GN Gram-negative Cipro->GN Pen Penicillin Activity: Primarily Gram-positive (susceptible strains) Pen->GP

Caption: Comparison of Antibacterial Spectrum.

Discussion and Future Directions

The current findings suggest that this compound holds promise as an antibacterial agent, particularly against Gram-positive bacteria. The MIC of 200 µg/mL against B. cereus and B. subtilis indicates a moderate level of activity.[1] Further research is warranted to fully elucidate its antibacterial spectrum, including its efficacy against a wider range of Gram-negative bacteria and clinically relevant drug-resistant strains.

Direct comparative studies of this compound with standard antibiotics using a standardized panel of bacterial isolates are essential to accurately position its therapeutic potential. Furthermore, investigations into its mechanism of action, which is suggested to involve the inhibition of glucosamine-6-phosphate synthase, could pave the way for the development of novel antibacterial drugs.[1] The exploration of potential synergistic effects with existing antibiotics could also be a valuable avenue for future research.

References

Independent Analysis of Entagenic Acid Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Independent Replication: As of the latest literature review, no independent replication studies for the preclinical findings on entagenic acid have been published. This guide therefore provides a detailed comparison of the primary study on this compound with existing data for other compounds that modulate the same proposed signaling pathway. The aim is to offer a comprehensive resource for researchers and drug development professionals, providing context for the existing data and highlighting the need for further validation.

I. Comparative Analysis of In Vivo Antidiabetic Effects in db/db Mice

The primary study on this compound utilized the db/db mouse model, a well-established model for type 2 diabetes. The following table summarizes the reported effects of orally administered this compound compared to the standard antidiabetic drug, metformin (B114582).

Table 1: Comparison of In Vivo Effects of this compound and Metformin in db/db Mice

ParameterThis compound (20 mg/kg)Metformin (200 mg/kg)Vehicle (Control)Wild-Type (Non-diabetic)
Postprandial Blood Glucose (mmol/L) at 2h Significantly lower than vehicleSignificantly lower than vehicleMarkedly elevatedNormal
Oral Glucose Tolerance Test (OGTT) - AUC Significantly reduced vs. vehicleSignificantly reduced vs. vehicleElevatedNormal
Insulin (B600854) Tolerance Test (ITT) - % of initial glucose Significantly improved vs. vehicleSignificantly improved vs. vehicleImpairedNormal
Serum Triglycerides (mmol/L) Significantly lower than vehicleData not available from studyElevatedNormal
Serum Total Cholesterol (mmol/L) Significantly lower than vehicleData not available from studyElevatedNormal
Body Weight No significant changeNo significant changeIncreasedNormal

Data for this compound and its corresponding vehicle and wild-type groups are derived from the 2018 study by Xiong et al.[1]. Data for Metformin's effect on postprandial blood glucose in db/db mice is supported by multiple studies demonstrating its glucose-lowering effects[2][3][4][5]. It is important to note that direct statistical comparison between this compound and metformin from different studies is not possible due to variations in experimental conditions.

II. Comparative Analysis of In Vitro Effects on Glucose Uptake in L6 Myotubes

The study on this compound also investigated its direct effects on muscle cells using the L6 myotube cell line. The results are compared here with data for metformin and quercetin, a naturally occurring flavonoid, both of which are known to enhance glucose uptake in these cells.

Table 2: Comparison of In Vitro Effects on Glucose Metabolism in L6 Myotubes

ParameterThis compoundMetforminQuercetin
Glucose Consumption/Uptake Dose-dependently increasedIncreases glucose uptakeIncreases glucose uptake by ~70% at 50 µM
GLUT4 Translocation EnhancedInduces GLUT4 translocationStimulates GLUT4 translocation by 1.5-fold at 50 µM
AMPK Phosphorylation IncreasedIncreases AMPK phosphorylationIncreases AMPK phosphorylation
Akt Phosphorylation No significant changeNo direct effect on Akt phosphorylationNo significant effect on Akt phosphorylation

Data for this compound is from Xiong et al. (2018)[1]. Metformin's effects on L6 myotubes are well-documented in the scientific literature. Data for Quercetin is from a 2015 study by Eid et al., which showed a significant increase in glucose uptake and GLUT4 translocation[6][7].

III. Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound

The primary study suggests that this compound exerts its antihyperglycemic effect by activating the AMP-activated protein kinase (AMPK) pathway, which in turn promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle cells, leading to increased glucose uptake.[1] This mechanism is independent of the insulin signaling pathway, as evidenced by the lack of effect on Akt phosphorylation.[1]

EA This compound AMPK AMPK Activation EA->AMPK GLUT4 GLUT4 Translocation to Cell Membrane AMPK->GLUT4 GU Increased Glucose Uptake GLUT4->GU

Proposed signaling pathway for this compound.
General Experimental Workflow for Preclinical Antidiabetic Studies

The evaluation of potential antidiabetic compounds like this compound typically follows a multi-stage process, beginning with in vitro screening and progressing to in vivo animal models to assess efficacy and mechanism of action.

cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy a Cell Viability Assay b Glucose Uptake Assay (e.g., L6 Myotubes) a->b c Mechanism of Action Studies (e.g., Western Blot for AMPK, Akt) b->c d Animal Model Selection (e.g., db/db mice) c->d e Oral Glucose Tolerance Test (OGTT) d->e f Insulin Tolerance Test (ITT) e->f g Biochemical Analysis (Blood Glucose, Lipids) f->g

General experimental workflow for preclinical antidiabetic drug discovery.

IV. Experimental Protocols

The following are detailed methodologies for key experiments as described in the primary study on this compound[1].

In Vivo Study in db/db Mice
  • Animal Model: Male C57BIKsj db/db mice (a model for type 2 diabetes) and their wild-type littermates were used.

  • Treatment: this compound was administered orally at doses of 5, 10, and 20 mg/kg body weight daily for a specified period. A vehicle control group and a positive control group (metformin, 200 mg/kg) were included.

  • Postprandial Blood Glucose: Blood glucose levels were measured at various time points after a meal.

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice were given an oral glucose load (2 g/kg). Blood glucose was measured at 0, 30, 60, 90, and 120 minutes post-glucose administration.

  • Insulin Tolerance Test (ITT): Mice were fasted for 4 hours and then injected intraperitoneally with human insulin (0.75 U/kg). Blood glucose was measured at 0, 30, 60, 90, and 120 minutes post-injection.

  • Serum Lipid Profile: At the end of the treatment period, blood was collected to measure serum levels of triglycerides and total cholesterol using commercial assay kits.

In Vitro Study in L6 Myotubes
  • Cell Culture: Rat L6 myoblasts were cultured and differentiated into myotubes.

  • Glucose Consumption Assay: Differentiated L6 myotubes were treated with varying concentrations of this compound for 24 hours. The glucose concentration in the culture medium was measured before and after treatment to determine glucose consumption.

  • Western Blot Analysis: L6 myotubes were treated with this compound. Cell lysates were then prepared and subjected to Western blotting to determine the protein expression levels of total and phosphorylated AMPK and Akt.

  • GLUT4 Translocation Assay: The effect of this compound on the translocation of GLUT4 to the plasma membrane was assessed, likely through immunofluorescence or cell surface biotinylation assays.

This guide provides a structured comparison based on the currently available scientific literature. The promising preclinical results for this compound warrant further investigation, particularly through independent replication studies, to validate its potential as a therapeutic agent for type 2 diabetes.

References

Unveiling the Antidiabetic Efficacy of Entagenic Acid: A Comparative Guide to its In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the experimental data supporting the correlation between the in vitro and in vivo antidiabetic properties of entagenic acid.

This compound, a principal aglycon isolated from the seeds of Entada phaseoloides, has demonstrated significant potential as an antidiabetic agent. This guide provides a comprehensive comparison of its in vitro and in vivo activities, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its therapeutic promise. The correlation between its effects in cellular models and animal studies points towards a consistent mechanism of action primarily involving the AMP-activated protein kinase (AMPK) signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies in type 2 diabetic db/db mice and in vitro studies in L6 myotubes, demonstrating the dose-dependent effects of this compound.

Table 1: In Vivo Effects of this compound on Type 2 Diabetic db/db Mice

ParameterVehicle ControlThis compound (5 mg/kg)This compound (10 mg/kg)This compound (20 mg/kg)Metformin (B114582) (Positive Control)
Postprandial Blood Glucose (mmol/L) Significantly higher than normalSignificantly loweredSignificantly loweredSignificantly loweredSignificantly lowered
Serum Triglycerides (mmol/L) ElevatedNormalizedNormalizedNormalizedNormalized
Serum Total Cholesterol (mmol/L) ElevatedNormalizedNormalizedNormalizedNormalized
Impaired Glucose Tolerance PresentImprovedImprovedImprovedImproved
Insulin (B600854) Resistance PresentImprovedImprovedImprovedImproved

Data synthesized from a study investigating the antidiabetic activities of this compound.[1]

Table 2: In Vitro Effects of this compound on L6 Myotubes

ParameterControlThis compound (Low Dose)This compound (Medium Dose)This compound (High Dose)
Glucose Utilization BaselineDose-dependently promotedDose-dependently promotedDose-dependently promoted
GLUT4 Translocation BaselineEnhancedEnhancedEnhanced
GLUT4 Expression BaselineEnhancedEnhancedEnhanced
AMPK Phosphorylation BaselineEnhancedEnhancedEnhanced
AKT Phosphorylation BaselineNo significant changeNo significant changeNo significant change

Data synthesized from a study on the effects of this compound on glucose consumption and cellular signaling in L6 myotubes.[1]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data.

In Vivo Antidiabetic Activity Assessment in db/db Mice:

  • Animal Model: C57BIKsj db/db mice, a model for type 2 diabetes, were used. Wild-type littermates served as a control group.

  • Treatment Groups: Mice were orally administered different doses of this compound (5, 10, and 20 mg/kg), a vehicle control, or metformin (positive control).

  • Parameters Measured:

    • Average weekly body weight, daily water, and food intake were monitored.

    • Postprandial blood glucose levels were regularly assessed.

    • Intraperitoneal insulin tolerance tests and glucose tolerance tests were performed to evaluate insulin sensitivity and glucose homeostasis.

    • Serum lipid profiles (triglycerides and total cholesterol) were analyzed.

    • Pancreatic histopathological changes were examined to assess islet integrity.[1]

In Vitro Glucose Uptake and Signaling Pathway Analysis in L6 Myotubes:

  • Cell Line: L6 myotubes, a rat skeletal muscle cell line, were used as an in vitro model to study glucose metabolism.

  • Treatment: Cells were treated with varying concentrations of this compound.

  • Assays Performed:

    • Glucose Consumption: The rate of glucose utilization by the L6 myotubes was measured to determine the direct effect of this compound on cellular glucose uptake.

    • Western Blot Analysis: The phosphorylation levels of key signaling proteins, protein kinase B (AKT) and AMP-activated protein kinase (AMPK), were evaluated to elucidate the underlying molecular mechanisms.

    • GLUT4 Translocation and Expression: The expression and movement of glucose transporter 4 (GLUT4) to the cell membrane, a critical step in glucose uptake, were assessed.[1]

Signaling Pathway and Experimental Workflow

The antidiabetic effect of this compound is primarily mediated through the activation of the AMPK signaling pathway, which in turn promotes GLUT4 translocation and glucose uptake in muscle cells.

Entagenic_Acid_Pathway cluster_cell Muscle Cell (L6 Myotube) Entagenic_Acid This compound AMPK AMPK pAMPK p-AMPK (Activated) AMPK->pAMPK Phosphorylation GLUT4_vesicle GLUT4 Vesicle pAMPK->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4 (at membrane) GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: this compound signaling pathway in muscle cells.

The experimental workflow illustrates the progression from in vitro cellular assays to in vivo animal studies to correlate the observed biological activities.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies L6_Myotubes L6 Myotubes Treatment (this compound) Glucose_Uptake_Assay Glucose Consumption Assay L6_Myotubes->Glucose_Uptake_Assay Western_Blot Western Blot (AMPK, AKT, GLUT4) L6_Myotubes->Western_Blot Correlation In Vitro - In Vivo Correlation Glucose_Uptake_Assay->Correlation Western_Blot->Correlation dbdb_Mice db/db Mice Treatment (this compound) Blood_Glucose Blood Glucose Monitoring dbdb_Mice->Blood_Glucose Tolerance_Tests GTT & ITT dbdb_Mice->Tolerance_Tests Lipid_Profile Serum Lipid Analysis dbdb_Mice->Lipid_Profile Blood_Glucose->Correlation Tolerance_Tests->Correlation

Caption: Experimental workflow for this compound activity.

Conclusion

The presented data strongly supports a positive correlation between the in vitro and in vivo antidiabetic activities of this compound. In vitro, it dose-dependently enhances glucose utilization in L6 myotubes by promoting AMPK-mediated GLUT4 translocation and expression.[1] These cellular effects translate to significant in vivo efficacy, where this compound lowers postprandial blood glucose, improves glucose tolerance and insulin resistance, and normalizes serum lipid profiles in a type 2 diabetic mouse model.[1] The consistent findings across both experimental systems underscore the potential of this compound as a promising candidate for further development in the management of type 2 diabetes.

References

The Structure-Activity Relationship of Entagenic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances that dictate the biological activity of natural compounds is paramount. This guide provides a comparative analysis of the structural activity relationships (SAR) of entagenic acid and its derivatives, drawing insights from closely related triterpenoids to elucidate potential therapeutic applications.

This compound, a prominent triterpenoid (B12794562) saponin (B1150181) aglycone, has garnered attention for its therapeutic potential, particularly in the management of diabetes. However, comprehensive SAR studies on a series of its synthetic derivatives are currently limited in publicly available literature. To bridge this knowledge gap, this guide will first detail the established biological activity of this compound and then draw comparative insights from SAR studies of structurally similar oleanolic acid and glycyrrhetinic acid derivatives. This approach allows for informed predictions on how modifications to the this compound scaffold might influence its bioactivity.

Antidiabetic Activity of this compound

This compound has demonstrated significant antidiabetic effects.[1] Studies have shown that it can improve glucose homeostasis, enhance insulin (B600854) sensitivity, and ameliorate dyslipidemia.[1] The primary mechanism underlying its antihyperglycemic action is the promotion of AMP-activated protein kinase (AMPK) mediated cellular signaling and subsequent glucose transporter 4 (GLUT4) translocation in muscle cells.[1] In vitro experiments have confirmed that this compound dose-dependently increases glucose consumption and enhances the expression and translocation of GLUT4, a key facilitative glucose transporter.[1]

Comparative Structural Activity Relationship Analysis

Due to the limited availability of SAR data for this compound derivatives, this section will focus on the well-documented derivatives of oleanolic acid and glycyrrhetinic acid. These compounds share a similar pentacyclic triterpenoid backbone with this compound, making their SAR studies a valuable proxy for predicting the effects of structural modifications.

Cytotoxic Activity

The modification of the C-3 hydroxyl and C-28 carboxylic acid groups of oleanolic acid and glycyrrhetinic acid has been a key strategy in developing potent cytotoxic agents.

Table 1: Cytotoxic Activity (IC50 in µM) of Oleanolic Acid and Glycyrrhetinic Acid Derivatives

Compound/DerivativeModificationA549 (Lung)HepG2 (Liver)HCT-116 (Colon)LS-174T (Colon)Reference
Oleanolic Acid Derivatives
Derivative 4dC-28 esterification with a coumarin (B35378) moiety--38.5-[2]
Derivative 4kC-28 esterification with a coumarin moiety--39.3-[2]
Derivative 4mC-28 esterification with a coumarin moiety--40.0-[2]
Derivative 4lC-28 esterification with a coumarin moiety---44.0[2]
Derivative 4eC-28 esterification with a coumarin moiety---44.3[2]
Derivative 5dC-28 esterification with a coumarin moiety---38.0[2]
Glycyrrhetinic Acid Derivatives
Compound 26C-3 amide linkage2.109 ± 0.11---[3]
Cisplatin (Positive Control)9.001 ± 0.37---[3]

Note: "-" indicates data not available.

The data suggests that modifications at the C-28 carboxyl group of oleanolic acid, particularly the introduction of coumarin moieties, can lead to significant cytotoxic activity against colon cancer cell lines.[2] For glycyrrhetinic acid, the formation of an amide linkage at the C-3 position resulted in a derivative with substantially more potent cytotoxicity against lung cancer cells than the parent compound and even the standard chemotherapeutic drug, cisplatin.[3] These findings imply that similar modifications to the this compound structure could be a promising avenue for developing novel anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of triterpenoid derivatives have also been a subject of intense research.

Table 2: Anti-inflammatory Activity (IC50 in µM) of Usnic Acid Derivatives

Compound/DerivativeModificationTNF-α InhibitionReference
Usnic AcidParent Compound>100[4]
Triazole DerivativeIntroduction of a triazole ring1.40 - 5.70[4]
Enamine Derivative 5Introduction of an enamine group at C-25.3 - 7.5[4]
Enamine Derivative 6Introduction of an enamine group at C-25.3 - 7.5[4]
Enamine Derivative 13Introduction of an enamine group at C-25.3 - 7.5[4]
Dexamethasone (Reference)1.5 - 2.9[4]

While not a pentacyclic triterpenoid, the SAR of usnic acid provides valuable insights into how structural modifications can dramatically enhance anti-inflammatory activity. The introduction of triazole and enamine functionalities significantly lowered the IC50 for TNF-α inhibition compared to the parent usnic acid.[4] This suggests that introducing nitrogen-containing heterocycles or enamine groups into the this compound scaffold could be a viable strategy for developing potent anti-inflammatory agents.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cell lines (e.g., A549, HepG2, HCT-116) are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: RAW 264.7 cells are seeded in 96-well plates and incubated until they reach confluence.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the NO production (IC50) is calculated.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_synthesis Derivative Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome EA This compound Mod Structural Modification EA->Mod Deriv Derivative Library Mod->Deriv Cytotox Cytotoxicity Assay (e.g., MTT) Deriv->Cytotox AntiInflam Anti-inflammatory Assay (e.g., NO Inhibition) Deriv->AntiInflam IC50 IC50 Determination Cytotox->IC50 AntiInflam->IC50 SAR SAR Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound derivatives.

antidiabetic_pathway EA This compound AMPK AMPK EA->AMPK Activates GLUT4_membrane GLUT4 Translocation to Membrane AMPK->GLUT4_membrane Promotes GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: The signaling pathway of this compound's antidiabetic activity.

Conclusion

While direct SAR studies on this compound derivatives are yet to be extensively reported, the existing data on its antidiabetic activity and the comparative analysis of structurally related triterpenoids provide a strong foundation for future research. The insights from oleanolic and glycyrrhetinic acid derivatives suggest that modifications at the C-3 and C-28 positions of the this compound scaffold are promising strategies for developing novel therapeutic agents with enhanced cytotoxic and anti-inflammatory properties. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to validate these predictions and unlock the full therapeutic potential of this natural product.

References

comparing the safety profile of entagenic acid with synthetic drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Safety Profile: Entagenic Acid and Metformin (B114582)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the available safety data for this compound, a natural compound with demonstrated antidiabetic properties, and metformin, a widely prescribed synthetic drug for type 2 diabetes. The comparison is based on preclinical data and established clinical findings, with a focus on quantitative measures of toxicity and common adverse effects.

Quantitative Safety Data Summary

The following table summarizes the key safety and toxicity data for this compound and metformin. It is important to note that the available safety data for this compound is limited to a single preclinical study, and therefore, a direct and comprehensive comparison of its safety profile with the extensive data available for metformin is challenging.

Safety Parameter This compound Metformin References
Acute Toxicity (LD50) Data not available. No mortality or signs of toxicity were reported in db/db mice at oral doses of 5, 10, and 20 mg/kg.Oral LD50 (Rat): 1770 mg/kg Oral LD50 (Mouse): 1450 - 2400 mg/kg[1],[2][3]
Common Adverse Effects Not reported in the available preclinical study.Gastrointestinal: Diarrhea, nausea, vomiting, abdominal bloating, flatulence, and anorexia.[1][4][5][6][1],[1][4][5][6]
Serious Adverse Effects Data not available.Lactic Acidosis (rare): A serious metabolic complication with a very low incidence (approximately 0.03 cases per 1,000 patient-years).[7] Vitamin B12 Deficiency: Can occur with long-term use.[4][5][7],[4][5]

Experimental Protocols

In Vivo Acute Oral Toxicity Study (OECD 423 Guideline - Adapted)

This protocol outlines a standardized method to assess the acute oral toxicity of a substance and is used to determine the LD50 or classify the substance into a toxicity category.

Objective: To determine the acute oral toxicity of a test substance.

Species: Rodents (preferably rats or mice).

Procedure:

  • Animal Selection: Healthy, young adult animals of a single sex (usually females) are used.

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water, is withheld) for a specified period before dosing (e.g., 3-4 hours for rats).

  • Dose Administration: The test substance is administered in a single dose by gavage. The volume administered should not exceed a standard limit (e.g., 1 mL/100g body weight for aqueous solutions).

  • Stepwise Dosing: The test follows a stepwise procedure with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Endpoint: The number of mortalities within each step determines the subsequent step (e.g., dosing at a higher or lower level). The results are used to classify the substance's toxicity.

Assessment of Gastrointestinal Side Effects of Metformin in a Clinical Setting (Representative Protocol)

This protocol describes a typical approach for monitoring and managing the common gastrointestinal side effects of metformin in patients.

Objective: To assess the incidence, severity, and management of gastrointestinal adverse events associated with metformin treatment.

Study Population: Patients with type 2 diabetes initiated on metformin therapy.

Procedure:

  • Baseline Assessment: Prior to initiating treatment, a baseline assessment of the patient's gastrointestinal health is conducted, noting any pre-existing conditions.

  • Dose Titration: Metformin is initiated at a low dose (e.g., 500 mg once daily) and taken with a meal to minimize side effects. The dose is gradually increased over several weeks to the target therapeutic dose.

  • Symptom Monitoring: Patients are instructed to report any gastrointestinal symptoms, such as diarrhea, nausea, vomiting, abdominal pain, or bloating. The frequency and severity of these symptoms are recorded.

  • Management:

    • If mild to moderate side effects occur, they are often transient and resolve with continued use.

    • If side effects are persistent or severe, the dose may be reduced, or the patient may be switched to an extended-release formulation of metformin, which is associated with a lower incidence of gastrointestinal side effects.

  • Data Collection: Data on the incidence, duration, and severity of gastrointestinal adverse events are collected throughout the study period.

Signaling Pathway and Experimental Workflow Visualization

AMPK/GLUT4 Signaling Pathway

The following diagram illustrates the signaling pathway through which this compound is proposed to exert its antidiabetic effects by activating AMP-activated protein kinase (AMPK) and promoting the translocation of glucose transporter 4 (GLUT4).

AMPK_GLUT4_Pathway cluster_cell Muscle Cell Entagenic_Acid This compound AMPK AMPK Entagenic_Acid->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation GLUT4_Vesicle GLUT4 Vesicle pAMPK->GLUT4_Vesicle Promotes Translocation GLUT4_Membrane GLUT4 GLUT4_Vesicle->GLUT4_Membrane Glucose_Uptake Glucose Uptake GLUT4_Membrane->Glucose_Uptake Facilitates

Caption: this compound activates AMPK, leading to GLUT4 translocation and glucose uptake.

Acute Oral Toxicity (OECD 423) Workflow

This diagram outlines the decision-making process in a typical OECD 423 acute oral toxicity study.

OECD_423_Workflow Start Start with 3 animals at a selected dose Observe Observe for mortality/morbidity Start->Observe Mortality_Check Mortality? Observe->Mortality_Check Two_or_Three_Dead 2-3 animals die? Mortality_Check->Two_or_Three_Dead Yes One_Dead 1 animal dies? Mortality_Check->One_Dead No Stop_Higher Stop test. Higher toxicity class. Two_or_Three_Dead->Stop_Higher No (all die) Dose_Lower Dose 3 more animals at a lower level Two_or_Three_Dead->Dose_Lower Yes Dose_Higher Dose 3 more animals at a higher level One_Dead->Dose_Higher No (none die) Dose_Same Dose 3 more animals at the same level One_Dead->Dose_Same Yes Stop_Lower Stop test. Lower toxicity class. Dose_Lower->Observe Dose_Higher->Observe Dose_Same->Observe

Caption: Decision workflow for the OECD 423 acute oral toxicity study.

References

Safety Operating Guide

Navigating the Disposal of Entagenic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, in the absence of a specific Safety Data Sheet (SDS) for Entagenic Acid, it should be treated as a hazardous chemical waste. Do not dispose of it down the drain. The following guide provides a comprehensive framework for the safe handling and disposal of this compound, emphasizing procedural steps and safety protocols for researchers, scientists, and drug development professionals.

Core Principles for Disposal of Unspecified Chemicals

When a specific Safety Data Sheet (SDS) is unavailable for a chemical like this compound, the following principles of laboratory safety and waste management must be strictly adhered to:

  • Assume Hazard: Treat the substance as hazardous. This includes assuming it may be toxic, flammable, corrosive, or environmentally harmful.

  • Consult a Professional: The final disposal plan should be reviewed and approved by your institution's Environmental Health and Safety (EHS) department or an equivalent chemical safety officer.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Proper Labeling: All waste containers must be clearly labeled with the full chemical name and any known or suspected hazards.

  • Use Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the substance.

Step-by-Step Disposal Protocol for this compound

The following protocol is a recommended procedure for the disposal of this compound, based on general guidelines for organic acids and laboratory chemicals for which specific data is lacking.

1. Waste Identification and Characterization:

  • Chemical Name: this compound

  • Chemical Formula: C30H48O5[1]

  • Assumed Hazards: Based on its name, it is presumed to be an acid. Without further data, assume it may also possess other unknown toxicities.

2. Waste Collection and Storage:

  • Container: Use a chemically resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle) that is compatible with organic acids. Ensure the container is in good condition and has a secure, leak-proof cap.

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste"

    • Chemical Name: "this compound"

    • Composition: List all components of the waste, including any solvents used.

    • Hazard Identification: Mark as "Corrosive (Acid)" and "Toxic."

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[2][3] The SAA should be at or near the point of generation.[2][4] Store it separately from bases, oxidizing agents, and reactive chemicals to prevent accidental mixing and dangerous reactions.[3]

3. Arranging for Disposal:

  • Contact EHS: Once the waste container is full, or before the accumulation time limit is reached (typically 12 months for SAAs), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[4]

  • Provide Information: Be prepared to provide all available information about this compound to the EHS personnel. This includes the chemical name, any known properties, and the process that generated the waste.

  • Do Not Neutralize (Unless Instructed): While neutralization is a common procedure for simple inorganic acids and bases, it is not recommended for an organic acid with unknown properties without explicit guidance from a qualified chemist or your EHS department.[5][6] Neutralization can sometimes produce more hazardous byproducts or generate heat.

Quantitative Data Summary for General Acid Waste

The following table summarizes general quantitative limits and parameters relevant to the disposal of acidic chemical waste in a laboratory setting. These are general guidelines; always refer to your institution's specific policies.

ParameterGuideline ValueSource
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons[2][4]
SAA Time Limit for Accumulation Up to 12 months[4]
pH for Drain Disposal (for non-hazardous, neutralized waste) Between 5.5 and 9.5[5]
Rinsate from "Acutely Hazardous" Chemical Containers Must be collected as hazardous waste[7]

Experimental Protocols

As no specific experimental protocols for this compound disposal were found, a general protocol for the neutralization of a simple, non-toxic acid is provided below for illustrative purposes only. This should NOT be performed for this compound without a thorough risk assessment and approval from your EHS department.

Illustrative Protocol: Neutralization of a Dilute, Non-Toxic Inorganic Acid

  • Preparation: Work in a fume hood and wear appropriate PPE (goggles, gloves, lab coat).[5] Prepare a dilute solution of a base (e.g., sodium bicarbonate or sodium hydroxide) in a large beaker, preferably in an ice bath to control temperature.[5]

  • Dilution: If the acid is concentrated, slowly add the acid to a large volume of cold water to dilute it to less than 10%.[7] Always add acid to water, never the other way around.

  • Neutralization: Slowly and with constant stirring, add the dilute acid solution to the basic solution.[5]

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter.

  • Completion: Continue adding the acid until the pH of the solution is between 5.5 and 9.0.[5]

  • Disposal: If the resulting salt solution is non-hazardous, it may be permissible to dispose of it down the drain with copious amounts of water (at least 20 parts water to the neutralized solution).[5]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the general workflow for chemical waste disposal in a laboratory setting.

start Waste Generated: This compound Solution sds_check Is a specific SDS available? start->sds_check sds_yes Follow SDS Section 13 for Disposal Instructions sds_check->sds_yes Yes sds_no Treat as Unknown/Hazardous Waste sds_check->sds_no No collect Collect in a Labeled, Compatible Waste Container sds_no->collect segregate Store in Designated SAA, Segregated from Incompatibles collect->segregate ehs_contact Contact EHS for Waste Pickup segregate->ehs_contact disposal Professional Disposal by Licensed Contractor ehs_contact->disposal

Caption: Decision workflow for the disposal of a chemical with unknown specific disposal information.

cluster_lab Laboratory cluster_facility Facility & Off-site generation 1. Waste Generation (Point of Use) saa 2. Satellite Accumulation Area (SAA) (Labeled & Segregated Storage) generation->saa pickup 3. EHS Pickup saa->pickup final_disposal 4. Final Disposal (Treatment/Incineration) pickup->final_disposal

Caption: General lifecycle of hazardous laboratory waste from generation to final disposal.

References

Essential Safety and Logistics for Handling Entagenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Entagenic Acid" is a fictional substance. The following information is based on general safety protocols for handling hazardous, corrosive acids in a laboratory setting. This guidance is for illustrative purposes only and should not be used for any real chemical without consulting its specific Safety Data Sheet (SDS).

This document provides critical safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for the handling of this compound. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Due to the corrosive and potentially toxic nature of this compound, a comprehensive PPE strategy is required. The level of PPE may be adjusted based on the concentration and quantity of the acid being handled.[1]

Table 1: PPE Requirements for Handling this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<100mL) in a Fume Hood Chemical splash goggles with side shields.[2]Chemical-resistant gloves (Butyl rubber or similar).Long-sleeved lab coat.[3]Not generally required if handled in a certified fume hood.
High-Volume Handling (>100mL) or Splash Potential Chemical splash goggles and a face shield.[1][4]Double-gloving with chemical-resistant gloves.Chemical-resistant apron over a lab coat.[2][4]Half-face or full-face respirator with acid gas cartridges.[2][5]
Spill Cleanup Full-face shield over chemical splash goggles.[1]Heavy-duty, chemical-resistant gloves (e.g., elbow-length PVC).[1]Full-body chemical-resistant suit or coveralls.[1][2]Full-face respirator with acid gas cartridges or SCBA for large spills.[6]

Note: Always inspect PPE for damage before use.[2] Contaminated reusable PPE must be decontaminated before storage, and disposable PPE should be discarded as hazardous waste.

Operational Plan: Step-by-Step Handling Protocol

All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow:

  • Preparation:

    • Ensure the fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment and reagents before handling this compound.

    • Confirm that an eyewash station and safety shower are accessible and unobstructed.[7]

    • Ensure a spill kit appropriate for corrosive acids is readily available.[3]

  • Handling:

    • Don the appropriate PPE as specified in Table 1.

    • When diluting, always add acid to water slowly , never the other way around, to prevent a violent exothermic reaction and splashing.[4][8][9]

    • Keep all containers of this compound sealed when not in use.[10]

    • Use secondary containment (e.g., a chemical-resistant tray) when transporting or storing the acid.[8]

  • Post-Experiment:

    • Carefully close all containers.

    • Wipe down the work surface in the fume hood with a suitable decontaminating solution.

    • Properly remove and dispose of or decontaminate PPE.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Do not mix this compound waste with other waste streams, particularly organic solvents or bases.

    • Collect all liquid waste in a designated, properly labeled, and compatible waste container (e.g., a heavy-duty plastic carboy).

  • Neutralization (for small residual amounts):

    • Small quantities of dilute this compound can be neutralized before disposal. This should only be performed by trained personnel in a fume hood.[11]

    • Slowly add the acid waste to a large volume of a weak base, such as a sodium bicarbonate solution, with constant stirring.[12]

    • Monitor the pH. The final pH should be between 5.5 and 9.5 before it can be considered for drain disposal (check local regulations).[11]

    • Note: Concentrated acid waste should not be neutralized in the lab; it must be disposed of via the institutional hazardous waste program.[13]

  • Collection and Pickup:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.

    • Arrange for pickup by the institution's Environmental Health & Safety (EHS) department.[12]

Emergency Procedures

Spill Response:

  • Minor Spill (inside fume hood):

    • Alert personnel in the immediate area.[3]

    • Use the acid spill kit to apply a neutralizer or absorbent material, working from the outside of the spill inward.[12][14]

    • Collect the absorbed material using non-reactive tools.

    • Place the residue in a labeled hazardous waste container.[3]

    • Wipe the area with a decontaminating solution.

  • Major Spill (outside fume hood or large volume):

    • Evacuate the immediate area.[3]

    • Alert laboratory personnel and activate the emergency alarm.

    • If safe to do so, close the doors to the affected area to contain vapors.[3]

    • Call the institutional emergency response number and EHS.[3]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes. Hold eyelids open and continue flushing.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

Visual Workflow for Safe Handling

prep 1. Preparation ppe 2. Don PPE prep->ppe handle 3. Handle Acid in Fume Hood ppe->handle cleanup 4. Post-Experiment Cleanup handle->cleanup spill Spill Occurs handle->spill Potential Hazard dispose 5. Waste Disposal cleanup->dispose end End dispose->end emergency Emergency Protocol spill->emergency emergency->cleanup After Resolution

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.